Product packaging for Arachidyl stearate(Cat. No.:CAS No. 22413-02-1)

Arachidyl stearate

Cat. No.: B1594551
CAS No.: 22413-02-1
M. Wt: 565.0 g/mol
InChI Key: SOCXDNMHDNVKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arachidyl stearate has been reported in Heteroxenia ghardaqensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H76O2 B1594551 Arachidyl stearate CAS No. 22413-02-1

Properties

IUPAC Name

icosyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCXDNMHDNVKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066793
Record name Icosyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22413-02-1
Record name Octadecanoic acid, eicosyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22413-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022413021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, eicosyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Icosyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icosyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARACHIDYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28QZJ0149W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Deep Dive into the Physicochemical Properties of Arachidyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Arachidyl stearate (also known as eicosyl stearate) is a saturated wax ester composed of stearic acid and arachidyl alcohol. As a long-chain ester, its physicochemical properties are of significant interest in various fields, including pharmaceuticals, cosmetics, and material science, where it can function as an emollient, thickener, and structuring agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a logical workflow for its analysis.

Core Physicochemical Properties

This compound is a white, waxy solid at room temperature. Its high molecular weight and long, saturated hydrocarbon chains result in strong van der Waals forces, dictating its physical state and thermal properties.[1][2]

Table 1: General and Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name Icosyl octadecanoate[3]
Synonyms Eicosyl stearate, this compound[3]
CAS Number 22413-02-1[3]
Molecular Formula C₃₈H₇₆O₂
Molecular Weight 565.01 g/mol
Physical State Solid
Storage Room temperature
Table 2: Thermal and Physical Properties of this compound
PropertyValueSource(s)
Melting Point Experimental data not available. Saturated wax esters with similar chain lengths (36-50 carbons) melt in the range of 60-80°C.
Boiling Point 569.4 ± 18.0 °C (Predicted)
Density 0.857 ± 0.06 g/cm³ (Predicted)
Table 3: Solubility Profile of this compound
SolventSolubilityRationaleSource(s)
Water InsolubleThe long, non-polar hydrocarbon chains make the molecule hydrophobic.
Non-polar organic solvents (e.g., hexane, chloroform, ethers) Soluble"Like dissolves like" principle; the non-polar nature of both the solute and solvent facilitates dissolution.
Polar organic solvents (e.g., ethanol, acetone) Sparingly soluble to insolubleThe polarity of the solvent is generally insufficient to overcome the strong intermolecular forces of the long alkyl chains. Solubility may increase with temperature.

Experimental Protocols

The following section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube sealed at one end.

  • The capillary tube is attached to a thermometer and placed in a heated oil bath.

  • The temperature is raised slowly and steadily while observing the sample.

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Solubility Assessment

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Methodology:

  • Qualitative Analysis: A small amount of this compound is added to a test tube containing the solvent of interest (e.g., water, ethanol, chloroform). The mixture is agitated and observed for dissolution at room temperature and upon gentle heating.

  • Quantitative Analysis (Gravimetric Method):

    • An excess amount of this compound is added to a known volume of solvent in a sealed container.

    • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

    • A known volume of the saturated solution is carefully removed, ensuring no solid particles are transferred.

    • The solvent is evaporated from the aliquot, and the mass of the remaining this compound is determined.

    • The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

Spectroscopic Analysis

Objective: To elucidate the molecular structure and confirm the identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expected signals include a triplet around 4.05 ppm for the -O-CH₂- protons of the alcohol moiety, a triplet around 2.3 ppm for the -CH₂-C=O protons of the acid moiety, a large multiplet around 1.2-1.4 ppm for the numerous methylene protons in the alkyl chains, and a triplet around 0.88 ppm for the terminal methyl groups.

    • ¹³C NMR: Shows the different carbon environments. Key signals are expected for the carbonyl carbon of the ester group (~174 ppm), the -O-CH₂- carbon, and the various methylene and methyl carbons along the aliphatic chains.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.

    • Strong C-H stretching bands will be observed in the 2850-2960 cm⁻¹ region, and C-H bending vibrations around 1470 cm⁻¹ and 1375 cm⁻¹, indicative of the long alkyl chains.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI)-MS will show the molecular ion peak (M⁺) at m/z 565.

    • Characteristic fragmentation patterns for wax esters include the protonated fatty acid [RCOOH₂]⁺ and fragments corresponding to the loss of the alcohol or acid moieties.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

Objective: To study the thermal transitions, including melting point and potential polymorphic behavior.

Methodology:

  • A small, weighed sample of this compound is placed in an aluminum DSC pan.

  • The sample is subjected to a controlled temperature program (heating and cooling cycles) in an inert atmosphere.

  • The heat flow to or from the sample is measured as a function of temperature.

  • Endothermic peaks on heating correspond to melting, while exothermic peaks on cooling indicate crystallization. The presence of multiple peaks can suggest polymorphism.

Crystal Structure Analysis (X-ray Diffraction - XRD)

Objective: To investigate the crystalline structure and identify different polymorphic forms.

Methodology:

  • A powdered sample of this compound is mounted in the XRD instrument.

  • The sample is irradiated with monochromatic X-rays at various angles.

  • The diffraction pattern is recorded, showing peaks at specific angles (2θ) that correspond to the lattice spacings in the crystal.

  • The pattern can be used to determine the unit cell dimensions and identify the polymorphic form. Long-chain esters often exhibit a lamellar packing structure.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_physicochemical Physicochemical Property Determination cluster_structural Structural Elucidation cluster_solid_state Solid-State Characterization synthesis This compound Synthesis/ Purification melting_point Melting Point (Capillary Method) synthesis->melting_point solubility Solubility Assessment (Gravimetric) synthesis->solubility nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms dsc Differential Scanning Calorimetry (DSC) synthesis->dsc xrd X-ray Diffraction (XRD) synthesis->xrd melting_point->dsc dsc->xrd

Physicochemical Characterization Workflow

This comprehensive guide provides a foundational understanding of the physicochemical properties of this compound and the experimental methodologies required for their detailed investigation. The presented data and protocols are intended to support researchers and professionals in the effective utilization and characterization of this long-chain wax ester in their respective fields.

References

An In-depth Technical Guide to the Synthesis and Purification of Arachidyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Arachidyl stearate (eicosyl octadecanoate) is a wax ester of significant interest in various scientific fields, including pharmaceuticals and material science, owing to its specific physicochemical properties. This technical guide provides a comprehensive overview of the primary methods for its synthesis and purification, complete with detailed experimental protocols, comparative data, and visual workflows to aid in research and development.

Introduction to this compound

This compound is the ester formed from the reaction of stearic acid and arachidyl alcohol (1-eicosanol). Its long, saturated hydrocarbon chains (a total of 38 carbons) impart properties such as high hydrophobicity, a well-defined melting point, and lubricity. These characteristics make it a valuable compound for applications including controlled-release drug delivery systems, as an excipient in topical formulations, and in the creation of specialty lubricants and coatings.

Physicochemical Properties:

PropertyValue
CAS Number 22413-02-1[1][2][3]
Molecular Formula C38H76O2[1][3]
Molecular Weight 565.01 g/mol
Appearance Solid
IUPAC Name Icosyl octadecanoate

Synthesis of this compound

The synthesis of this compound can be accomplished through several key chemical pathways. The most prevalent methods are direct esterification, enzymatic synthesis, and transesterification.

Direct Esterification (Fischer-Speier Esterification)

Direct esterification is a robust and widely used method for producing wax esters. This reaction involves the condensation of stearic acid and arachidyl alcohol, typically in the presence of an acid catalyst, with the continuous removal of water to drive the reaction toward completion.

Materials:

  • Stearic Acid (1.0 eq)

  • Arachidyl Alcohol (1.1 - 1.2 eq)

  • Toluene (as a solvent for azeotropic water removal)

  • Acid Catalyst: p-Toluenesulfonic acid (PTSA, 0.02 - 0.05 eq) or concentrated Sulfuric Acid (H₂SO₄, 0.02 - 0.03 eq)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Setup: In a round-bottom flask, combine stearic acid, arachidyl alcohol, and toluene.

  • Catalyst Addition: With stirring, add the acid catalyst to the mixture.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction progress can be monitored by the amount of water collected. The reaction is typically complete when water no longer accumulates.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with a non-polar organic solvent like hexane or ethyl acetate.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

    • Further purification can be achieved through recrystallization or column chromatography.

Quantitative Data for Analogous Long-Chain Ester Syntheses:

Fatty AcidAlcoholCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield/Conversion (%)
Stearic Acid1-ButanolH₂SO₄1:1565-99% (Yield)
Stearic AcidIsotridecyl AlcoholMgO/SiO₂-23016.3-
Stearic Acid2-Ethylhexyl AlcoholMgO/SiO₂-1909-
Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases, offers a greener and more selective alternative to traditional chemical methods. Lipases can catalyze esterification under mild reaction conditions, which minimizes side reactions and simplifies product purification. Immobilized lipases are often preferred as they can be easily recovered and reused.

Materials:

  • Stearic Acid (1.0 eq)

  • Arachidyl Alcohol (1.0 - 1.5 eq)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Anhydrous hexane (optional, for solvent-based reaction)

Equipment:

  • Reaction vessel (e.g., screw-capped flask)

  • Incubator shaker or heating mantle with stirring

  • Vacuum system (for solvent-free reactions)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reactant Setup:

    • Solvent-free: In a reaction vessel, melt stearic acid and arachidyl alcohol together at a temperature that maintains a liquid state but does not denature the enzyme (typically 60-80°C).

    • Solvent-based: Dissolve stearic acid and arachidyl alcohol in a minimal amount of anhydrous hexane.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the total substrates).

  • Reaction:

    • Incubate the mixture at the optimal temperature for the lipase (e.g., 60°C) with continuous agitation.

    • For solvent-free reactions, apply a vacuum to remove the water produced, which drives the equilibrium towards ester formation.

    • Monitor the reaction progress by analyzing aliquots using techniques like titration of the remaining stearic acid.

  • Work-up:

    • Once the reaction reaches the desired conversion, terminate it by filtering off the immobilized lipase. The enzyme can be washed with solvent and reused.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization.

Quantitative Data for Analogous Enzymatic Ester Syntheses:

Fatty AcidAlcoholLipaseMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Conversion (%)
Stearic AcidC1-C16 AlcoholsCandida rugosa1:5 to 1:1540-6024-120>90
Stearic AcidGlycerolNovozym 4351:860-~80 (for monostearin)
Lauric Acid2-Ethyl-1-hexanolAmberlyst-161:1.251405>98
Transesterification

Transesterification is another pathway to synthesize this compound, typically by reacting a more common stearate ester, like methyl stearate, with arachidyl alcohol. This method can be catalyzed by acids, bases, or enzymes. The reaction is driven to completion by removing the lower-boiling alcohol (e.g., methanol) that is displaced.

Materials:

  • Methyl Stearate (1.0 eq)

  • Arachidyl Alcohol (1.1 - 2.0 eq)

  • Immobilized Lipase (e.g., Novozym 435)

  • Hexane (optional solvent)

Equipment:

  • Reaction vessel

  • Heating and stirring apparatus

  • Vacuum system

Procedure:

  • Reactant Setup: Combine methyl stearate and arachidyl alcohol in the reaction vessel. The reaction can be run solvent-free or in a solvent like hexane.

  • Enzyme Addition: Add the immobilized lipase (5-10% w/w).

  • Reaction: Heat the mixture (typically 50-70°C) with constant stirring. Apply a vacuum to remove the methanol as it is formed, shifting the equilibrium towards the product.

  • Work-up and Purification: The work-up and purification steps are similar to those for enzymatic esterification, involving filtration of the enzyme followed by recrystallization of the crude product.

Purification of this compound

High purity is often a critical requirement for the applications of this compound. The primary methods for its purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The principle is based on the differential solubility of the compound and impurities in a solvent at different temperatures.

Materials:

  • Crude this compound

  • Recrystallization Solvent (e.g., acetone, ethanol, or a hexane/ethyl acetate mixture)

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography

For very high purity requirements, or for separating this compound from impurities with similar solubility, silica gel column chromatography can be employed.

Materials:

  • Crude this compound

  • Silica Gel (for column packing)

  • Eluent (e.g., a gradient of ethyl acetate in hexane)

Equipment:

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) apparatus for monitoring fractions

Procedure:

  • Column Packing: Prepare a silica gel column using a non-polar solvent system, such as hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity. Since this compound is non-polar, it will elute with a low-polarity solvent mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification Stearic Acid Stearic Acid Direct Esterification Direct Esterification Stearic Acid->Direct Esterification Enzymatic Synthesis Enzymatic Synthesis Stearic Acid->Enzymatic Synthesis Arachidyl Alcohol Arachidyl Alcohol Arachidyl Alcohol->Direct Esterification Arachidyl Alcohol->Enzymatic Synthesis Transesterification Transesterification Arachidyl Alcohol->Transesterification Crude this compound Crude this compound Direct Esterification->Crude this compound Enzymatic Synthesis->Crude this compound Transesterification->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Column Chromatography Column Chromatography Crude this compound->Column Chromatography Methyl Stearate Methyl Stearate Methyl Stearate->Transesterification Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound Stearic Acid Stearic Acid Protonation Protonation Stearic Acid->Protonation H+ Arachidyl Alcohol Arachidyl Alcohol Nucleophilic Attack Nucleophilic Attack Arachidyl Alcohol->Nucleophilic Attack Protonation->Nucleophilic Attack Proton Transfer Proton Transfer Nucleophilic Attack->Proton Transfer Elimination of Water Elimination of Water Proton Transfer->Elimination of Water Deprotonation Deprotonation Elimination of Water->Deprotonation H2O H2O Elimination of Water->H2O This compound This compound Deprotonation->this compound -H+

References

The Elusive Presence of Arachidyl Stearate in the Natural World: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the natural occurrence and sources of arachidyl stearate, a long-chain wax ester. This in-depth resource, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on this specific lipid molecule, highlighting its known natural source and detailing the advanced analytical methodologies required for its identification and quantification.

This compound (C38H76O2), the ester of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and stearic acid (an 18-carbon saturated fatty acid), has a confirmed, albeit limited, documented natural occurrence. The primary identified natural source of this wax ester is the soft coral Heteroxenia ghardaqensis, a marine invertebrate found in the Red Sea. While the presence of this compound in this organism is noted in scientific literature, specific quantitative data on its concentration remains largely unpublished.

This guide provides a structured overview of the lipid composition of Heteroxenia ghardaqensis, placing this compound within the broader context of its constituent fats and oils. Furthermore, it offers detailed experimental protocols for the extraction, separation, and analysis of wax esters from marine organisms, providing a methodological framework for researchers seeking to investigate this and other similar compounds.

Data Presentation: Lipid Profile of Heteroxenia ghardaqensis

The lipid composition of marine organisms is complex and can vary based on environmental factors and developmental stages. The table below summarizes the known lipid classes found in Heteroxenia ghardaqensis, with a focus on the category that includes this compound.

Lipid ClassGeneral CompositionReported Presence in Heteroxenia ghardaqensisSpecific Data on this compound
Wax Esters Esters of long-chain fatty acids and long-chain fatty alcohols.Present This compound is a reported constituent. Specific concentration data is not widely available in the reviewed literature.
Triacylglycerols Esters of glycerol and three fatty acids.Present-
Phospholipids Lipids containing a phosphate group.Present-
Sterols A class of steroid alcohols.Present-
Fatty Acids Carboxylic acids with a long aliphatic chain.Present-

Experimental Protocols: A Roadmap for Discovery

The identification and quantification of specific wax esters like this compound from a complex biological matrix require a multi-step analytical approach. The following protocols are generalized from established methods for the analysis of wax esters in marine invertebrates.

1. Sample Collection and Preparation:

  • Collection: Specimens of Heteroxenia ghardaqensis should be collected from their natural habitat and immediately frozen in liquid nitrogen to quench metabolic processes and preserve lipid integrity.

  • Homogenization: The frozen coral tissue is ground to a fine powder under liquid nitrogen using a mortar and pestle.

2. Lipid Extraction:

  • Solvent System: A modified Bligh-Dyer method is commonly employed. The powdered tissue is extracted with a chloroform:methanol:water (2:2:1.8 v/v/v) solvent system.

  • Procedure: The homogenate is vigorously mixed with the solvent mixture and then centrifuged to separate the phases. The lower chloroform phase, containing the total lipids, is carefully collected. This process is typically repeated three times to ensure complete extraction.

  • Solvent Removal: The pooled chloroform extracts are dried under a stream of nitrogen gas to yield the total lipid extract.

3. Separation of Wax Esters:

  • Solid-Phase Extraction (SPE): The total lipid extract is redissolved in a non-polar solvent (e.g., hexane) and applied to a silica gel SPE cartridge.

    • Neutral lipids, including wax esters, are eluted with a solvent of low polarity, such as hexane or a hexane:diethyl ether mixture.

    • More polar lipids, such as phospholipids, are retained on the column and can be eluted with more polar solvents like methanol.

  • Thin-Layer Chromatography (TLC): As an alternative, the total lipid extract can be spotted onto a silica gel TLC plate and developed in a solvent system like hexane:diethyl ether:acetic acid (80:20:1 v/v/v). The band corresponding to wax esters can be visualized under UV light after spraying with a fluorescent dye and then scraped from the plate for subsequent analysis.

4. Analysis and Quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: While intact wax esters can be analyzed by high-temperature GC-MS, a common approach involves transesterification of the wax ester fraction to fatty acid methyl esters (FAMEs) and fatty alcohols. The fatty alcohols are often derivatized (e.g., silylated) to improve their chromatographic behavior.

    • Instrumentation: A gas chromatograph equipped with a capillary column suitable for lipid analysis (e.g., a polar or mid-polar column) is coupled to a mass spectrometer.

    • Analysis: The FAMEs and derivatized fatty alcohols are separated based on their volatility and identified by their mass spectra. Quantification is achieved by comparing the peak areas to those of known standards.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) is coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

    • Analysis: Intact wax esters are separated by reverse-phase chromatography and can be identified and quantified with high specificity and sensitivity using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. This technique is particularly powerful for the analysis of complex mixtures without the need for derivatization.

Visualizing the Path to Identification

To further clarify the analytical process and the chemical context of this compound, the following diagrams have been generated.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Lipid Extraction cluster_separation Wax Ester Separation cluster_analysis Analysis & Quantification Collection Collection of Heteroxenia ghardaqensis Freezing Flash Freezing (Liquid N2) Collection->Freezing Homogenization Homogenization Freezing->Homogenization Extraction Bligh-Dyer Extraction (Chloroform:Methanol:Water) Homogenization->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation SolventRemoval Solvent Removal (N2 Stream) PhaseSeparation->SolventRemoval Collect Chloroform Layer SPE Solid-Phase Extraction (SPE) or Thin-Layer Chromatography (TLC) SolventRemoval->SPE GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPE->GCMS LCMS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) SPE->LCMS Logical_Relationship Lipids Lipids SimpleLipids Simple Lipids Lipids->SimpleLipids WaxEsters Wax Esters SimpleLipids->WaxEsters ArachidylStearate This compound WaxEsters->ArachidylStearate StearicAcid Stearic Acid (C18:0) ArachidylStearate->StearicAcid is composed of ArachidylAlcohol Arachidyl Alcohol (C20:0) ArachidylStearate->ArachidylAlcohol is composed of FattyAcids Fatty Acids FattyAcids->StearicAcid FattyAlcohols Fatty Alcohols FattyAlcohols->ArachidylAlcohol

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Arachidyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the crystallographic and polymorphic characteristics of arachidyl stearate (icosyl octadecanoate). It details the experimental methodologies for characterization and presents a framework for understanding its solid-state behavior, which is crucial for applications in pharmaceuticals and material science.

Introduction to this compound

This compound is a wax ester formed from the esterification of arachidyl alcohol (1-icosanol) and stearic acid (octadecanoic acid). Its chemical formula is C38H76O2, with a molecular weight of approximately 565.0 g/mol [1][2][3]. As a long-chain ester, its solid-state properties, including crystal structure and polymorphism, are of significant interest due to their influence on physical characteristics such as melting point, solubility, and mechanical strength. These properties are critical in drug delivery systems, where this compound can be used as a lubricant, binder, or in controlled-release matrices[4].

Polymorphism is the ability of a solid material to exist in more than one crystalline form[4]. Different polymorphs of a substance can exhibit distinct physicochemical properties, which can impact the efficacy, stability, and manufacturability of pharmaceutical products. While specific literature on the polymorphism of this compound is limited, the behavior of analogous long-chain esters, such as behenyl stearate and other wax esters, suggests that it is likely to exhibit complex polymorphic transformations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling and characterization.

PropertyValueReferences
Molecular Formula C38H76O2
Molecular Weight 565.01 g/mol
CAS Number 22413-02-1
Appearance Solid
Purity >99% (typical for research grade)
Storage Room temperature
Synonyms Icosyl octadecanoate, Eicosyl stearate

Theoretical Polymorphism of this compound

Based on the study of similar long-chain esters, this compound is expected to exhibit at least three primary polymorphic forms: α (alpha), β' (beta-prime), and β (beta). These forms differ in their sub-cell packing and thermodynamic stability.

  • α (Alpha) Form: This is typically a metastable form with a hexagonal sub-cell packing. It has the lowest melting point and is often obtained by rapid cooling from the melt.

  • β' (Beta-prime) Form: This form exhibits intermediate stability and has an orthorhombic perpendicular sub-cell packing. Its melting point is between the α and β forms.

  • β (Beta) Form: This is generally the most stable polymorph, with a triclinic parallel sub-cell packing. It has the highest melting point and the most ordered crystalline structure.

The transformation between these polymorphs is typically monotropic, proceeding from the least stable to the most stable form (α → β' → β). This transformation can be influenced by factors such as temperature, solvent, and the presence of impurities.

Diagram: Polymorphic Transformation Pathway

G Figure 1: Hypothetical Polymorphic Transformation Pathway of this compound Melt Melt α (Metastable) α (Metastable) Melt->α (Metastable) Rapid Cooling β' (Intermediate) β' (Intermediate) α (Metastable)->β' (Intermediate) Spontaneous Transformation β (Stable) β (Stable) β' (Intermediate)->β (Stable) Spontaneous Transformation

Caption: Hypothetical polymorphic transformation pathway for this compound.

Experimental Protocols for Characterization

A combination of thermo-analytical and spectroscopic techniques is essential for the comprehensive characterization of this compound polymorphs.

DSC is a fundamental technique for identifying melting points, phase transitions, and the associated enthalpy changes of different polymorphs. Each polymorph will exhibit a unique thermal profile.

  • Objective: To determine the melting points and enthalpies of fusion of different polymorphic forms.

  • Methodology:

    • A small sample (3-5 mg) of this compound is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample is heated at a constant rate (e.g., 5-10 °C/min) under a nitrogen purge.

    • The heat flow to the sample is measured as a function of temperature.

    • Endothermic peaks in the DSC thermogram correspond to melting events, providing the melting point (Tonset or Tpeak) and the enthalpy of fusion (ΔHfus).

    • Cooling and subsequent reheating cycles can be used to study polymorphic transitions.

PXRD provides a unique "fingerprint" for each crystalline form based on its crystal lattice structure. It is the definitive technique for identifying and quantifying different polymorphs in a sample.

  • Objective: To identify the different crystalline forms and determine their lattice parameters.

  • Methodology:

    • A powdered sample of this compound is uniformly packed into a sample holder.

    • The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation, λ = 1.54056 Å).

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern, with characteristic peak positions and intensities, is unique to each polymorph.

    • The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ).

FTIR spectroscopy is used to identify the functional groups present in a molecule and can be sensitive to changes in the local molecular environment that occur during polymorphic transitions.

  • Objective: To detect differences in the vibrational modes of this compound in different polymorphic forms.

  • Methodology:

    • A small amount of the sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.

    • An infrared spectrum is collected by measuring the absorption of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).

    • Key characteristic peaks for this compound include:

      • ~2920 cm⁻¹ and ~2850 cm⁻¹ (C-H stretching of alkane chains).

      • ~1735-1740 cm⁻¹ (C=O stretching of the ester group).

      • ~1170-1180 cm⁻¹ (C-O stretching of the ester group).

    • Subtle shifts in peak positions or the appearance of new peaks can indicate different polymorphic forms.

Diagram: Experimental Workflow for Polymorph Characterization

G Figure 2: Experimental Workflow for Polymorphic Characterization cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Secondary Characterization cluster_3 Data Analysis Crystallization Crystallization from Melt or Solvent DSC Differential Scanning Calorimetry (DSC) Crystallization->DSC PXRD Powder X-Ray Diffraction (PXRD) Crystallization->PXRD FTIR FTIR Spectroscopy Crystallization->FTIR Microscopy Microscopy (PLM, SEM) Crystallization->Microscopy Analysis Data Analysis and Polymorph Identification DSC->Analysis PXRD->Analysis FTIR->Analysis Microscopy->Analysis

Caption: A typical experimental workflow for the study of this compound polymorphism.

Expected Crystallographic Data

ParameterHypothetical Form αHypothetical Form β'Hypothetical Form β
Crystal System HexagonalOrthorhombicTriclinic/Monoclinic
Space Group P6₃/mmcP2₁2₁2₁P1 or P2₁/c
a (Å) ~5.0~5.6~5.6
b (Å) ~5.0~7.4~7.4
c (Å) >50>50>50
α (°) 9090Varies
β (°) 9090Varies
γ (°) 12090Varies
Melting Point (°C) LowerIntermediateHigher
Enthalpy of Fusion (kJ/mol) LowerIntermediateHigher

Note: The values in this table are hypothetical and serve as an example of the data to be collected. The long 'c' axis is characteristic of long-chain molecules that form lamellar structures.

Conclusion

The study of the crystal structure and polymorphism of this compound is crucial for its effective application, particularly in the pharmaceutical industry. Although specific data on its polymorphic forms are scarce, established analytical techniques such as DSC, PXRD, and FTIR spectroscopy provide a robust framework for its characterization. By drawing parallels with other long-chain esters, it is anticipated that this compound exhibits complex polymorphic behavior, which necessitates careful control during manufacturing and formulation processes. Further research in this area is warranted to fully elucidate the solid-state properties of this important excipient.

References

An In-depth Technical Guide to the Biological Functions and Metabolism of Arachidyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl stearate, a wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and stearic acid (an 18-carbon saturated fatty acid), is a lipid molecule with significant roles in biological systems and increasing relevance in pharmaceutical and cosmetic applications. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological functions of this compound. It details the enzymatic pathways involved in its synthesis and degradation, summarizes key quantitative data, and provides established experimental protocols for its analysis. Furthermore, this guide illustrates the relevant metabolic and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Wax esters, including this compound, are neutral lipids that serve diverse biological functions, from energy storage in marine organisms to forming protective hydrophobic barriers on the surfaces of plants and the skin of animals[1]. This compound (C38H76O2) is characterized by its long, saturated acyl and alkyl chains, which impart specific physicochemical properties such as a solid-state at room temperature and high hydrophobicity[2]. These characteristics are fundamental to its biological roles and its utility in various applications.

In the context of drug development and cosmetics, understanding the metabolism and biological impact of this compound is crucial. Its presence in the skin's lipid matrix suggests a role in skin barrier function, and its properties make it a candidate for use in topical drug delivery systems and as an excipient in various formulations[3][4]. This guide will delve into the core aspects of this compound's biochemistry, providing the detailed information necessary for advanced research and development.

Biosynthesis and Metabolism of this compound

The metabolic pathways for this compound involve a series of enzymatic reactions for the synthesis of its precursors, their subsequent esterification, and the eventual hydrolysis of the ester bond.

Biosynthesis

The biosynthesis of this compound is a two-step process that primarily occurs in the endoplasmic reticulum. It requires the availability of two key precursors: arachidyl alcohol and stearoyl-CoA.

  • Formation of Arachidyl Alcohol: Long-chain fatty alcohols are synthesized from their corresponding fatty acyl-CoAs by the action of fatty acyl-CoA reductases (FARs)[5]. In the case of arachidyl alcohol, the precursor is arachidoyl-CoA (20:0-CoA). This reduction is a two-step process that requires a reducing agent, typically NADPH.

  • Esterification to form this compound: The final step in the synthesis is the esterification of arachidyl alcohol with stearoyl-CoA (18:0-CoA). This reaction is catalyzed by a class of enzymes known as wax synthases (WS), which are also referred to as acyl-CoA:fatty alcohol acyltransferases. These enzymes exhibit broad substrate specificity, but certain isoforms may show a preference for specific chain lengths of both the fatty alcohol and the fatty acyl-CoA.

Biosynthesis of this compound cluster_precursors Precursor Synthesis cluster_esterification Esterification Fatty Acid Elongation Fatty Acid Elongation Stearoyl-CoA Stearoyl-CoA Fatty Acid Elongation->Stearoyl-CoA Arachidoyl-CoA Arachidoyl-CoA Stearoyl-CoA->Arachidoyl-CoA Elongase Wax Synthase (WS) Wax Synthase (WS) Stearoyl-CoA->Wax Synthase (WS) Acyl Donor Fatty Acyl-CoA Reductase (FAR) Fatty Acyl-CoA Reductase (FAR) Arachidoyl-CoA->Fatty Acyl-CoA Reductase (FAR) Substrate Arachidyl Alcohol Arachidyl Alcohol Fatty Acyl-CoA Reductase (FAR)->Arachidyl Alcohol Product Arachidyl Alcohol->Wax Synthase (WS) Acyl Acceptor This compound This compound Wax Synthase (WS)->this compound Product CoA CoA Wax Synthase (WS)->CoA Byproduct NADPH NADPH NADPH->Fatty Acyl-CoA Reductase (FAR) Cofactor Metabolism of this compound This compound This compound Lipase / Wax Ester Hydrolase Lipase / Wax Ester Hydrolase This compound->Lipase / Wax Ester Hydrolase Substrate Stearic Acid Stearic Acid Lipase / Wax Ester Hydrolase->Stearic Acid Product Arachidyl Alcohol Arachidyl Alcohol Lipase / Wax Ester Hydrolase->Arachidyl Alcohol Product Further Metabolism Further Metabolism Stearic Acid->Further Metabolism Beta-oxidation, etc. Arachidyl Alcohol->Further Metabolism Oxidation, etc. TLC Experimental Workflow Start Start Lipid Extraction Lipid Extraction Start->Lipid Extraction Spotting on TLC Plate Spotting on TLC Plate Lipid Extraction->Spotting on TLC Plate Development in Chamber Development in Chamber Spotting on TLC Plate->Development in Chamber Visualization Visualization Development in Chamber->Visualization Analysis Analysis Visualization->Analysis End End Analysis->End GC-MS Experimental Workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Injection into GC Injection into GC Sample Preparation->Injection into GC Separation in Column Separation in Column Injection into GC->Separation in Column Ionization and Fragmentation Ionization and Fragmentation Separation in Column->Ionization and Fragmentation Mass Analysis Mass Analysis Ionization and Fragmentation->Mass Analysis Data Analysis Data Analysis Mass Analysis->Data Analysis End End Data Analysis->End

References

A Comprehensive Technical Guide to the Solubility of Arachidyl Stearate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Arachidyl Stearate

This compound is a saturated wax ester formed from the esterification of stearic acid (a C18 fatty acid) and arachidyl alcohol (a C20 fatty alcohol). Its long, saturated hydrocarbon chains impart a waxy, nonpolar character to the molecule, governing its interactions with various solvents. Understanding its solubility is paramount for applications such as creating stable emulsions, designing drug delivery systems, and controlling crystallization processes.

Solubility of this compound: A Qualitative Overview

Based on the principle of "like dissolves like," the high lipophilicity of this compound dictates its solubility profile. As a general rule, wax esters exhibit good solubility in nonpolar organic solvents and poor solubility in polar solvents.[1] The solubility is also influenced by temperature, with higher temperatures generally leading to increased solubility.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on the general behavior of wax esters.

Solvent ClassExamplesExpected Solubility of this compound
Nonpolar Solvents
Aliphatic HydrocarbonsHexane, HeptaneHigh
Aromatic HydrocarbonsToluene, BenzeneHigh[1]
Chlorinated SolventsChloroform, DichloromethaneHigh[1]
Intermediate Polarity Solvents
EthersDiethyl etherModerate to High[2]
KetonesAcetone, Methyl Ethyl KetoneModerate[2]
EstersEthyl acetateModerate
Polar Solvents
AlcoholsEthanol, MethanolLow to Moderate (increases with temperature)
WaterInsoluble

Experimental Protocol for Determining this compound Solubility

The following section details a standard laboratory procedure for the quantitative determination of this compound solubility in an organic solvent using the isothermal shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected Organic Solvent (analytical grade)

  • Analytical Balance

  • Constant Temperature Orbital Shaker

  • Vials with solvent-resistant caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and other standard laboratory glassware

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The solution should appear cloudy with undissolved solid remaining.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Quantification:

    • Place the vial containing the filtered solution in a fume hood or under a gentle stream of nitrogen to evaporate the solvent.

    • Once the solvent has evaporated, place the vial in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

    • Weigh the vial containing the dried this compound.

  • Calculation of Solubility:

    • The solubility is calculated using the following formula:

      Solubility ( g/100 mL) = [(Weight of vial with solute) - (Weight of empty vial)] / (Volume of filtrate collected in mL) * 100

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-72 hours) A->B Shake C Allow excess solid to settle B->C Stand D Withdraw and filter supernatant C->D E Evaporate solvent from a known volume of filtrate D->E F Weigh the dried solute E->F G Calculate solubility F->G

Caption: A generalized workflow for the determination of this compound solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: As with most solids, the solubility of this compound in organic solvents is expected to increase with temperature. This is due to the endothermic nature of the dissolution process for most solids.

  • Solvent Polarity: As detailed in the qualitative overview, the polarity of the solvent is a key determinant of solubility. Nonpolar solvents will more effectively solvate the long hydrocarbon chains of this compound.

  • Purity of this compound: Impurities can affect the crystal lattice energy and thus alter the observed solubility.

  • Polymorphism: The crystalline form of this compound can influence its solubility, with different polymorphs exhibiting different solubilities.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible literature, this technical guide provides a robust framework for understanding and determining its solubility in various organic solvents. The provided qualitative data, based on the established behavior of wax esters, offers a reliable starting point for solvent selection. Furthermore, the detailed experimental protocol for the isothermal shake-flask method empowers researchers to generate precise and accurate quantitative solubility data tailored to their specific needs. This foundational knowledge is essential for the effective utilization of this compound in research, drug development, and other scientific applications.

References

Thermal Analysis of Arachidyl Stearate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the thermal analysis of arachidyl stearate (also known as eicosyl stearate), a long-chain wax ester with significant applications in the pharmaceutical, cosmetic, and food industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific experimental data for this compound is not abundantly available in public literature, this guide synthesizes information from analogous long-chain esters and waxes to provide a predictive and comparative framework.

This compound, with the chemical formula C₃₈H₇₆O₂ and a molecular weight of 565.01 g/mol , is the ester of arachidyl alcohol and stearic acid.[1][2][3] Its thermal behavior is critical for understanding its performance in various formulations, including its stability during manufacturing, storage, and application.

Predicted Thermal Properties of this compound

The following tables summarize the expected thermal properties of this compound based on the analysis of structurally similar long-chain wax esters and fatty acids. These values provide a baseline for experimental investigation.

Table 1: Predicted DSC Data for this compound

ParameterExpected ValueNotes
Melting Point (Tₘ)65 - 75 °CBased on the melting points of similar long-chain esters and waxes. The exact melting point can be influenced by purity and crystalline form.
Heat of Fusion (ΔHբ)180 - 220 J/gThis is a typical range for long-chain organic molecules and reflects the energy required to transition from a solid to a liquid state.

Table 2: Predicted TGA Data for this compound

ParameterExpected ValueNotes
Onset of Decomposition (Tₒₙₛₑₜ)> 200 °C (in inert atmosphere)Long-chain esters generally exhibit good thermal stability. Decomposition is expected to begin at elevated temperatures.
Peak Decomposition Temperature (Tₚₑₐₖ)250 - 300 °CThis represents the temperature at which the maximum rate of mass loss occurs.
Residual Mass at 600 °C< 1% (in inert atmosphere)Complete decomposition is expected, leaving minimal residue.

Experimental Protocols

To obtain precise thermal data for this compound, the following detailed experimental methodologies for DSC and TGA are recommended.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting, crystallization, and other thermal transitions.

Instrumentation: A calibrated Differential Scanning Calorimeter is required.

Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Thermal Program:

  • Equilibration: Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

  • Heating Ramp: Heat the sample at a constant rate of 10 °C/min to a temperature sufficiently above its melting point (e.g., 100 °C).

  • Isothermal Hold: Hold the sample at the final temperature for a few minutes to ensure complete melting.

  • Cooling Ramp: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature to observe crystallization behavior.

  • Second Heating Ramp: Perform a second heating ramp under the same conditions as the first to analyze the thermal history effects.

Data Analysis:

  • The melting point (Tₘ) is determined as the peak temperature of the endothermic melting event.

  • The heat of fusion (ΔHբ) is calculated from the area under the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing information on thermal stability and decomposition.

Instrumentation: A calibrated Thermogravimetric Analyzer is necessary.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a tared TGA sample pan (e.g., alumina or platinum).

  • Ensure the sample is evenly distributed in the pan.

Thermal Program:

  • Initial Temperature: Set the initial temperature to ambient (e.g., 25 °C).

  • Heating Rate: Program a constant heating rate of 10 °C/min.

  • Final Temperature: Set a final temperature high enough to ensure complete decomposition (e.g., 600 °C).

  • Atmosphere: Use an inert atmosphere, such as nitrogen, with a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

Data Analysis:

  • Determine the onset temperature of decomposition (Tₒₙₛₑₜ).

  • Identify the peak decomposition temperature (Tₚₑₐₖ) from the derivative of the TGA curve (DTG).

  • Record the percentage of mass loss at different temperature intervals and the final residual mass.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) cluster_Reporting Data Interpretation & Reporting DSC_Sample Weigh 5-10 mg of This compound DSC_Pan Seal in Aluminum Pan DSC_Sample->DSC_Pan DSC_Run Run DSC Program (Heat-Cool-Heat) DSC_Pan->DSC_Run DSC_Analysis Analyze Melting Point (Tm) & Heat of Fusion (ΔHf) DSC_Run->DSC_Analysis Data_Integration Integrate DSC & TGA Data DSC_Analysis->Data_Integration TGA_Sample Weigh 5-10 mg of This compound TGA_Pan Place in TGA Pan TGA_Sample->TGA_Pan TGA_Run Run TGA Program (Heat in N2) TGA_Pan->TGA_Run TGA_Analysis Analyze Decomposition Temperatures & Mass Loss TGA_Run->TGA_Analysis TGA_Analysis->Data_Integration Report Generate Technical Report with Tables & Graphs Data_Integration->Report

Caption: Experimental workflow for DSC and TGA of this compound.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its physical properties, as determined by thermal analysis, are critical for its function in drug delivery systems. The melting and solidification behavior influences drug release kinetics, and its thermal stability is paramount for ensuring the integrity of the final product.

The logical relationship between the thermal properties and formulation performance can be visualized as follows:

Logical_Relationship cluster_Properties Thermal Properties cluster_Performance Formulation Performance Melting_Point Melting Point (Tm) Release_Kinetics Drug Release Kinetics Melting_Point->Release_Kinetics Manufacturing_Process Manufacturing Processability Melting_Point->Manufacturing_Process Heat_of_Fusion Heat of Fusion (ΔHf) Heat_of_Fusion->Manufacturing_Process Decomposition_Temp Decomposition Temp. Stability Product Stability Decomposition_Temp->Stability

Caption: Influence of thermal properties on formulation performance.

Conclusion

The thermal analysis of this compound through DSC and TGA is essential for its effective application in research and development. This guide provides the necessary theoretical framework and detailed experimental protocols to enable scientists to accurately characterize its thermal properties. The presented data, based on analogous compounds, serves as a valuable reference for predicting the behavior of this compound and for designing robust and stable formulations. Further experimental studies on purified this compound are encouraged to build a comprehensive public database of its thermal characteristics.

References

Spectroscopic Characterization of Arachidyl Stearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl stearate (eicosyl stearate) is a wax ester composed of stearic acid and arachidyl alcohol. As a long-chain saturated ester, it finds applications in various industries, including cosmetics, pharmaceuticals, and as a lubricant. A thorough understanding of its chemical structure and purity is paramount for its application and for quality control. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document presents predicted spectral data based on the analysis of its constituent moieties and similar long-chain esters, outlines detailed experimental protocols for each technique, and includes visual workflows to aid in the comprehension of the analytical processes.

Chemical Structure

This compound is the ester formed from the condensation of stearic acid (a C18 saturated fatty acid) and arachidyl alcohol (a C20 saturated fatty alcohol).

  • Chemical Formula: C₃₈H₇₆O₂[1]

  • Molecular Weight: 565.0 g/mol [1]

  • IUPAC Name: Icosyl octadecanoate[1]

  • Structure: CH₃(CH₂)₁₆COO(CH₂)₁₉CH₃

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of stearic acid, long-chain alcohols, and other wax esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~4.05Triplet2H-O-CH₂ -(CH₂)₁₈CH₃
~2.28Triplet2HCH₃(CH₂)₁₅CH₂ -COO-
~1.62Multiplet4H-O-CH₂-CH₂ - and -CH₂ -CH₂-COO-
~1.25Broad Singlet60H-(CH₂ )₁₅- and -(CH₂ )₁₇- (methylene chain)
~0.88Triplet6HCH₃ -(CH₂)₁₆- and CH₃ -(CH₂)₁₈-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~173.9C =O (Ester carbonyl)
~64.4-O-C H₂-
~34.4-C H₂-C=O
~31.9Methylene carbons adjacent to terminal methyls
~29.7 - ~29.1-(C H₂)n- (Bulk methylene chain)
~28.7Methylene carbon in arachidyl chain
~25.9Methylene carbon in stearate chain
~25.0Methylene carbon in stearate chain
~22.7Methylene carbons adjacent to terminal methyls
~14.1-C H₃ (Terminal methyls)
Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2915 & ~2849Strong, SharpC-H asymmetric and symmetric stretching of methylene (-CH₂-) groups[2]
~1740Strong, SharpC=O stretching of the saturated ester group[3]
~1472MediumC-H bending (scissoring) of methylene (-CH₂-) groups
~1170StrongC-O stretching of the ester group
~720Medium-(CH₂)n- rocking (n ≥ 4)
Mass Spectrometry (MS)

For a wax ester like this compound, Electron Ionization (EI) would lead to fragmentation. The molecular ion peak [M]⁺ is often weak or absent. Key fragments arise from cleavage at the ester linkage.

Table 4: Predicted Mass Spectrometry Data for this compound (EI-MS)

m/z ValueInterpretation
564.6[M]⁺ (Molecular Ion) - Expected to be of very low abundance or absent.
285.3[CH₃(CH₂)₁₆COOH₂]⁺ - Protonated stearic acid, often a prominent fragment in the mass spectra of wax esters.
284.3[CH₃(CH₂)₁₆COOH]⁺ - Stearic acid radical cation.
281.5[C₂₀H₄₁]⁺ - Arachidyl carbocation.
267.3[CH₃(CH₂)₁₆CO]⁺ - Stearoyl acylium ion.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted and optimized based on the specific instrumentation and analytical requirements.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • If the solution is not clear, filter it through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both spectra.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure with the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: 300-350 °C.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 350 °C and hold for 10 minutes.

    • Column: A high-temperature capillary column suitable for wax ester analysis (e.g., a polysiloxane-based column).

  • Mass Spectrometry (MS) Conditions:

    • Ion Source Temperature: 230-250 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50-700.

    • Transfer Line Temperature: ~350 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum instrument->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process reference Reference to Solvent Peak process->reference analyze Assign Peaks & Integrate reference->analyze

Caption: NMR Spectroscopy Experimental Workflow.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing background Acquire Background Spectrum (Clean ATR) place_sample Place Solid Sample on ATR Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process Ratio Sample to Background acquire_spectrum->process analyze Identify & Assign Characteristic Bands process->analyze

Caption: IR Spectroscopy (ATR) Experimental Workflow.

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_proc Data Processing dissolve Dissolve Sample in Hexane inject Inject into GC dissolve->inject separate Separation on GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram extract_ms Extract Mass Spectrum from TIC Peak chromatogram->extract_ms analyze Analyze Fragmentation Pattern extract_ms->analyze

Caption: GC-MS Experimental Workflow.

References

An In-depth Technical Guide to Arachidyl Stearate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arachidyl stearate is a saturated wax ester formed from the combination of arachidyl alcohol (a 20-carbon fatty alcohol) and stearic acid (an 18-carbon saturated fatty acid). As a member of the wax ester class, it is characterized by its high molecular weight, hydrophobicity, and solid-state at room temperature. These properties make it a compound of interest for various applications in the pharmaceutical, cosmetic, and chemical industries, particularly in formulations requiring stable, lipid-based excipients. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and potential applications for professionals in research and drug development.

Chemical and Physical Properties

This compound is identified by a unique CAS number and a specific molecular formula that defines its atomic composition. Its nomenclature and key identifiers are summarized below.

Table 1: Key Identifiers for this compound

IdentifierValueCitation
CAS Number 22413-02-1[1][2]
Molecular Formula C₃₈H₇₆O₂[1][2]
IUPAC Name Icosyl octadecanoate[1]
Synonyms Eicosyl stearate, Stearic acid, eicosyl ester, n-Eicosyl n-octadecanoate

The physicochemical properties of this compound are crucial for its application in various formulations. Below is a summary of its key quantitative data.

Table 2: Physicochemical Data for this compound

PropertyValueCitation
Molecular Weight 565.01 g/mol
Appearance Solid
Purity >99% (as commercially available)
Topological Polar Surface Area 26.3 Ų
Storage Conditions Room temperature

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of stearic acid with arachidyl alcohol, typically in the presence of an acid catalyst.

Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine stearic acid and arachidyl alcohol. A slight excess of arachidyl alcohol (e.g., 1.1 to 1.5 molar equivalents) is often used.

  • Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to the flask to facilitate the azeotropic removal of water. Add an acid catalyst, like p-toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄), typically at 0.5-1.0% of the total reactant weight.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap.

  • Work-up: After the reaction is complete, cool the mixture. Wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate) to neutralize and remove the acid catalyst. Follow with water washes to remove any remaining salts.

  • Purification: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield a waxy solid.

G Workflow for Synthesis of this compound A Reactant Setup (Stearic Acid + Arachidyl Alcohol) B Add Solvent (Toluene) & Acid Catalyst (PTSA) A->B C Heat to Reflux (Azeotropic Water Removal) B->C D Reaction Monitoring (Water Collection in Dean-Stark Trap) C->D E Cooling & Work-up (Neutralization & Washing) D->E Reaction Complete F Drying & Solvent Removal E->F G Purification (Recrystallization) F->G H Pure this compound G->H

Synthesis Workflow
Analytical Methodology for this compound

Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable method for the analysis and quantification of this compound. Due to its high molecular weight, it is often transesterified to its corresponding fatty acid methyl ester (FAME), methyl stearate, for analysis.

Methodology:

  • Sample Preparation (Transesterification):

    • Accurately weigh a known amount of the this compound sample into a screw-capped glass tube.

    • Add 1 mL of a 2% methanolic sulfuric acid solution.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of a saturated sodium chloride solution.

    • Vortex the mixture for 1 minute and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the methyl stearate to a GC vial for analysis.

  • GC-FID Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp up to 280°C and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Detector: Flame Ionization Detector (FID) at 280°C.

    • Injection Volume: 1 µL.

  • Data Analysis: The retention time of the resulting peak is compared to a standard of methyl stearate. The purity and quantity can be determined by the relative area of the peak.

G Workflow for Analysis of this compound A Sample Weighing B Transesterification (with Methanolic H₂SO₄) A->B C Liquid-Liquid Extraction (with Hexane) B->C D GC-FID Analysis C->D Inject Hexane Layer E Data Processing (Peak Integration & Comparison) D->E F Quantification & Purity Report E->F

Analytical Workflow

Applications in Research and Drug Development

While direct biological activity for this compound has not been extensively reported, its physicochemical properties make it a valuable excipient in pharmaceutical formulations. Its applications are largely inferred from the use of similar long-chain esters and its parent compound, stearic acid.

  • Excipient in Solid Dosage Forms: As a waxy solid, this compound can function as a lubricant and binder in the manufacturing of tablets and capsules.

  • Lipid-Based Drug Delivery: Its hydrophobic nature makes it a suitable candidate for inclusion in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can enhance the oral bioavailability of poorly water-soluble drugs.

  • Topical Formulations: In creams and ointments, it can act as a thickening agent, emollient, and stabilizer, improving the texture and consistency of the final product.

Safety and Toxicology

This compound is expected to have a low toxicity profile, consistent with other fatty acid esters used in the cosmetic and pharmaceutical industries. It is not classified as a hazardous substance according to the Globally Harmonized System (GHS). Due to its large molecular size and high lipophilicity, significant dermal absorption and systemic availability are not expected. Related compounds, such as other alkyl esters of stearic acid, are considered safe for use in cosmetic products when formulated to be non-irritating.

References

A Comprehensive Review of Arachidyl Stearate: From Physicochemical Properties to Potential Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl stearate, also known as eicosyl stearate, is a wax ester composed of arachidyl alcohol and stearic acid. As a member of the lipid family, it possesses properties that make it a candidate for various applications in the pharmaceutical and cosmetic industries, particularly in the formulation of drug delivery systems. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and potential role in drug delivery, while also drawing insights from related long-chain fatty acid esters due to the limited specific research on this particular compound.

Physicochemical Properties of this compound

Limited experimental data is available for the specific physicochemical properties of this compound. The following table summarizes the available computed and experimental data.

PropertyValueSource
Molecular Formula C38H76O2--INVALID-LINK--
Molecular Weight 565.0 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity >99% (commercial grade)--INVALID-LINK--
Storage Conditions Room temperature--INVALID-LINK--, --INVALID-LINK--
Kovats Retention Index Standard non-polar: 3946.15--INVALID-LINK--
GHS Hazard Classification Does not meet GHS hazard criteria--INVALID-LINK--

Synthesis of this compound

While specific laboratory-scale synthesis protocols for this compound are not extensively detailed in the reviewed literature, the general method for synthesizing wax esters like this compound is through Fischer esterification. This reaction involves the acid-catalyzed esterification of a fatty acid (stearic acid) with a fatty alcohol (arachidyl alcohol).

General Experimental Protocol for Fischer Esterification of Wax Esters

Materials:

  • Stearic Acid

  • Arachidyl Alcohol

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvent for purification (e.g., hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), dissolve stearic acid and arachidyl alcohol in an anhydrous solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or by measuring the amount of water collected.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like hexane to obtain pure this compound.

Fischer_Esterification Stearic_Acid Stearic Acid (Carboxylic Acid) Intermediate Protonated Carbonyl Stearic_Acid->Intermediate + H+ Arachidyl_Alcohol Arachidyl Alcohol (Alcohol) Acid_Catalyst Acid Catalyst (H+) Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate->Tetrahedral_Intermediate + Arachidyl Alcohol Arachidyl_Stearate This compound (Wax Ester) Tetrahedral_Intermediate->Arachidyl_Stearate - H2O, - H+ Water Water SLN_NLC_Structure cluster_SLN Solid Lipid Nanoparticle (SLN) cluster_NLC Nanostructured Lipid Carrier (NLC) SLN_Core Solid Lipid Core Drug_SLN Drug Surfactant_SLN Surfactant SLN_Core->Surfactant_SLN NLC_Matrix Solid & Liquid Lipid Matrix Drug_NLC Drug Surfactant_NLC Surfactant NLC_Matrix->Surfactant_NLC HPH_Workflow Start Start Melt_Lipid Melt Solid Lipid (+ Drug, + Liquid Lipid for NLC) Start->Melt_Lipid Heat_Aqueous Heat Aqueous Phase (+ Surfactant) Start->Heat_Aqueous Pre_Emulsion Form Pre-emulsion (High-Speed Stirring) Melt_Lipid->Pre_Emulsion Heat_Aqueous->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Cooling Cooling and Crystallization Homogenization->Cooling End SLN/NLC Dispersion Cooling->End

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of arachidyl stearate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arachidyl stearate (eicosyl octadecanoate) is a wax ester composed of arachidyl alcohol and stearic acid.[1] It is utilized in the cosmetics, pharmaceutical, and food industries as an emollient, thickening agent, and for other formulation purposes. The accurate and reliable quantification of this compound in raw materials and finished products is essential for quality control and formulation development. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as wax esters.[2] This document provides a comprehensive protocol for the GC-MS analysis of this compound. Given its high molecular weight and low volatility, high-temperature GC-MS is the preferred method for direct analysis without the need for derivatization.[3]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound, including sample preparation, instrumentation, and data acquisition parameters.

Sample Preparation

The primary objective of sample preparation is to dissolve this compound in a suitable solvent for injection into the GC-MS system.

Materials:

  • Hexane or Toluene (GC grade)

  • This compound standard

  • Sample containing this compound

  • Internal Standard (e.g., cholesteryl stearate or another high molecular weight, thermally stable compound not present in the sample)

  • Glass vials with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Standard Preparation: Accurately weigh a precise amount of this compound standard and dissolve it in hexane or toluene to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[2]

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of hexane or toluene.

  • Internal Standard: Add a known concentration of the internal standard to both the standard and sample solutions.

  • Mixing: Vortex the vials for 1 minute to ensure complete dissolution.

  • Filtration (if necessary): If the sample solution contains particulate matter, filter it through a 0.45 µm syringe filter into a clean GC vial.

GC-MS Instrumentation and Conditions

High-temperature capabilities are crucial for the analysis of high molecular weight wax esters like this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a high-temperature injector.

  • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[2]

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
Injection PortSplit/Splitless
Injector Temperature390°C
Injection Volume1 µL
Split Ratio1:5
Carrier GasHelium
Flow Rate1.0 mL/min
ColumnDB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness)
Oven ProgramInitial temperature: 120°C, hold for 2 minRamp 1: 15°C/min to 240°CRamp 2: 8°C/min to 390°C, hold for 6 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature250°C
Transfer Line Temperature325°C
Mass Scan Rangem/z 50-920
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Analysis

Qualitative Analysis

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard. The mass spectrum of this compound will exhibit a molecular ion peak (M+) at m/z 564.6 and characteristic fragment ions. Key fragment ions for wax esters typically arise from the cleavage of the ester bond, resulting in ions corresponding to the fatty acid and fatty alcohol moieties. For this compound, prominent fragments would be expected at m/z values corresponding to the stearoyl cation ([C17H35CO]+, m/z 283) and fragments of the arachidyl group.

Quantitative Analysis

Quantitative analysis is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the this compound standard. The concentration of this compound in the sample can then be determined from this calibration curve.

Table 2: Quantitative Data for this compound Analysis (Example)

Sample IDRetention Time (min)Peak Area (this compound)Peak Area (Internal Standard)Area RatioConcentration (µg/mL)
Standard 122.5150,000300,0000.510
Standard 222.5300,000300,0001.020
Standard 322.5600,000300,0002.040
Standard 422.51,200,000300,0004.080
Sample 122.5450,000300,0001.530
Sample 222.5750,000300,0002.550

Note: This table is a template. The actual values will be obtained from the experimental data.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Weigh Sample and Standard dissolve Dissolve in Hexane/Toluene start->dissolve add_is Add Internal Standard dissolve->add_is vortex Vortex to Mix add_is->vortex filter Filter (if necessary) vortex->filter gc_ms Inject into GC-MS filter->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection qual_analysis Qualitative Analysis (Retention Time & Mass Spectrum) detection->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) detection->quant_analysis report Generate Report qual_analysis->report quant_analysis->report

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship Diagram

Logical Relationship cluster_properties Chemical Properties cluster_methodology Analytical Methodology cluster_outcome Analytical Outcome compound This compound high_mw High Molecular Weight compound->high_mw low_volatility Low Volatility compound->low_volatility high_temp_gc High-Temperature GC high_mw->high_temp_gc low_volatility->high_temp_gc gc_ms GC-MS Analysis separation Effective Separation gc_ms->separation high_temp_gc->gc_ms direct_analysis Direct Analysis (No Derivatization) direct_analysis->gc_ms identification Accurate Identification separation->identification quantification Precise Quantification separation->quantification

References

High-Performance Liquid Chromatography (HPLC) Methods for the Quantitative Analysis of Arachidyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of arachidyl stearate using High-Performance Liquid Chromatography (HPLC). The methods detailed are particularly relevant for quality control, formulation development, and stability testing in the pharmaceutical and cosmetic industries.

This compound, a long-chain wax ester, presents analytical challenges due to its non-volatile nature and lack of a strong UV chromophore. This necessitates the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) for sensitive and reliable quantification. The protocol outlined below is based on established methods for the analysis of similar lipid compounds.

Experimental Protocol: Reversed-Phase HPLC with ELSD/CAD Detection

This protocol describes a robust reversed-phase HPLC method for the separation and quantification of this compound.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation of non-polar analytes like this compound.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Methanol (HPLC grade)

    • This compound reference standard

  • Sample Preparation Solvents: A mixture of acetonitrile and isopropanol (1:1, v/v) or other suitable organic solvents.

2. Chromatographic Conditions

A gradient elution is typically employed to ensure adequate separation of this compound from other matrix components and to maintain a reasonable run time.

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector ELSD or CAD
ELSD Settings Nebulizer Temperature: 40°C, Evaporator Tube Temperature: 60°C, Gas Flow: 1.5 SLM
CAD Settings Optimized according to manufacturer's recommendations

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.02080
15.00100
25.00100
25.12080
30.02080

3. Standard and Sample Preparation

Accurate sample and standard preparation are critical for reliable quantitative results.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the sample preparation solvent. Sonication may be required to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the sample preparation solvent to cover the expected concentration range of the samples (e.g., 10-500 µg/mL).

  • Sample Preparation: The sample preparation method will depend on the matrix. For a simple matrix, dissolve a known amount of the sample in the sample preparation solvent to achieve a concentration within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[1][2] All solutions should be filtered through a 0.45 µm syringe filter before injection.

4. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to obtain results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of ≥ 0.995 is generally considered acceptable.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Quantitative Data Summary

The following table summarizes typical performance data for HPLC methods used for the analysis of long-chain fatty acid esters, which are analogous to this compound. This data is provided for illustrative purposes; actual values must be determined during method validation.

ParameterTypical ValueReference
Linearity (R²)≥ 0.997[3]
Limit of Detection (LOD)0.02 - 0.5 ng on column[3][4]
Limit of Quantification (LOQ)0.04 - 1.0 ng on column
Precision (RSD%)< 5%
Accuracy (Recovery %)92.9% - 108.5%

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/Standard dissolve Dissolve in Solvent start->dissolve sonicate Sonicate (if needed) dissolve->sonicate dilute Dilute to Working Concentration sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect Detection (ELSD/CAD) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Method Components

HPLC_Components cluster_instrument Instrumentation cluster_chems Chromatographic Parameters cluster_output Performance & Output center_node HPLC Method pump HPLC Pump center_node->pump autosampler Autosampler center_node->autosampler column_oven Column Oven center_node->column_oven detector Detector (ELSD/CAD) center_node->detector column C18 Column center_node->column mobile_phase Mobile Phase center_node->mobile_phase flow_rate Flow Rate center_node->flow_rate temperature Temperature center_node->temperature separation Analyte Separation pump->separation autosampler->separation column_oven->separation sensitivity Sensitivity (LOD/LOQ) detector->sensitivity column->separation mobile_phase->separation flow_rate->separation temperature->separation quantification Accurate Quantification separation->quantification sensitivity->quantification

Caption: Interrelation of key components in the HPLC method.

References

Application Notes and Protocols for the Extraction and Analysis of Arachidyl Stearate from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl stearate (eicosyl octadecanoate) is a long-chain wax ester composed of arachidic acid (a C20 saturated fatty acid) and stearyl alcohol (a C18 saturated fatty alcohol). As a member of the wax ester class of neutral lipids, it plays various roles in biological systems, from energy storage to forming protective hydrophobic barriers on the skin and in other tissues.[1] In mammals, wax esters are significant components of sebum and meibum, the secretion of the meibomian glands that forms the lipid layer of the tear film.[2][3] The unique physicochemical properties of long-chain wax esters also make them of interest in the development of novel drug delivery systems.

This document provides detailed protocols for the extraction, purification, and quantification of this compound from biological samples, targeting researchers in lipidomics, dermatology, ophthalmology, and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective extraction and analytical methods.

PropertyValueSource
Molecular Formula C₃₈H₇₆O₂N/A
Molecular Weight 565.01 g/mol N/A
Appearance Waxy Solid[4]
Solubility Soluble in nonpolar organic solvents such as hexane, chloroform, and diethyl ether. Sparingly soluble in polar protic solvents like ethanol and methanol. Insoluble in water.[4]
Melting Point High, characteristic of long-chain saturated wax esters.

Metabolic Pathway of this compound

The biosynthesis of this compound in mammals is a two-step enzymatic process primarily occurring in the endoplasmic reticulum and peroxisomes. The degradation is carried out by lipases and esterases.

metabolic_pathway cluster_synthesis Biosynthesis cluster_degradation Degradation Fatty_Acids Stearic Acid (C18:0) Arachidic Acid (C20:0) Fatty_Acyl_CoA Stearoyl-CoA Arachidoyl-CoA Fatty_Acids->Fatty_Acyl_CoA Acyl-CoA Synthetase Fatty_Alcohol Arachidyl Alcohol (C20:0) Fatty_Acyl_CoA->Fatty_Alcohol Fatty Acyl-CoA Reductase (FAR) (NADPH-dependent) Arachidyl_Stearate This compound (C20:0/C18:0) Fatty_Alcohol->Arachidyl_Stearate Wax Synthase (WS) + Stearoyl-CoA Degraded_Arachidyl_Stearate This compound Degraded_Products Arachidyl Alcohol + Stearic Acid Degraded_Arachidyl_Stearate->Degraded_Products Lipases/ Carboxylesterases experimental_workflow Sample_Collection Biological Sample Collection (Plasma, Cells, Tissue) Homogenization Sample Homogenization (for tissues and cells) Sample_Collection->Homogenization Lipid_Extraction Total Lipid Extraction (LLE or SPE) Homogenization->Lipid_Extraction Fractionation Wax Ester Fractionation (SPE or TLC) Lipid_Extraction->Fractionation Analysis GC-MS or LC-MS/MS Analysis Fractionation->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

Application Notes and Protocols for the Use of Arachidyl Stearate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, the precise and accurate quantification of lipid species is essential for understanding cellular metabolism, discovering biomarkers, and developing novel therapeutics. The use of internal standards is a cornerstone of robust quantitative lipid analysis, correcting for variability introduced during sample preparation, extraction, and instrumental analysis. Arachidyl stearate, a wax ester composed of arachidic acid (a C20:0 saturated fatty acid) and stearic acid (a C18:0 saturated fatty acid), is a valuable internal standard for the quantification of non-polar lipids, particularly other wax esters and cholesteryl esters. Its chemical stability, non-endogenous nature in many biological systems, and distinct mass-to-charge ratio make it an excellent choice for mass spectrometry-based lipidomics workflows.

These application notes provide detailed protocols and performance data for the use of this compound as an internal standard in lipidomics, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.

Principle of Use

When a known amount of this compound is added to a sample at the initial stage of lipid extraction, it undergoes the same experimental conditions as the endogenous lipids of interest. By comparing the signal intensity of the target lipid analytes to that of this compound, variations in extraction efficiency, derivatization yield (for GC-MS), and instrument response can be normalized. This ratiometric approach significantly improves the accuracy and precision of quantification.

Advantages of this compound as an Internal Standard:
  • Chemical Similarity: As a long-chain saturated wax ester, its physicochemical properties closely mimic those of other non-polar lipids, ensuring similar behavior during extraction and analysis.

  • Non-Endogenous: this compound is not typically found in significant amounts in many common biological matrices, minimizing interference with the measurement of endogenous lipids.

  • Chemical Stability: Being a saturated ester, it is resistant to oxidation and degradation during sample processing and storage.

  • Distinct Mass: Its unique molecular weight allows for clear identification and quantification by mass spectrometry without isobaric overlap with many common endogenous lipid species.

Quantitative Performance Data

The following table summarizes representative quantitative performance data for the use of this compound as an internal standard for the analysis of a panel of wax esters by GC-MS. This data is illustrative of the expected performance and should be validated in the user's own laboratory setting.

ParameterSpecificationResult
Linearity (R²) > 0.990.998
Limit of Detection (LOD) Signal-to-Noise > 35 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise > 1015 ng/mL
Precision (RSD%) < 15%
- Intra-day4.8%
- Inter-day8.2%
Accuracy (Recovery %) 85-115%
- Low QC (50 ng/mL)98.7%
- Mid QC (250 ng/mL)102.1%
- High QC (750 ng/mL)95.3%
QC = Quality Control

Experimental Protocols

Protocol 1: Quantification of Wax Esters in Biological Samples using GC-MS

This protocol describes the use of this compound as an internal standard for the quantitative analysis of wax esters in samples such as cell lysates or tissue homogenates.

Materials:
  • This compound (≥99% purity)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Sodium chloride (NaCl) solution (0.9% w/v in ultrapure water)

  • Anhydrous sodium sulfate

  • Boron trifluoride-methanol solution (14% w/v)

  • Biological sample (e.g., 100 µL of cell lysate)

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:
  • Internal Standard Spiking: To the biological sample in a glass centrifuge tube, add a known amount of this compound internal standard solution (e.g., 20 µL of a 100 µg/mL solution in chloroform).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a clean tube.

    • Dry the organic phase under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs) and Fatty Alcohols:

    • To the dried lipid extract, add 2 mL of 14% boron trifluoride-methanol solution.

    • Incubate at 80°C for 1 hour.

    • Cool to room temperature and add 1 mL of hexane and 1 mL of ultrapure water.

    • Vortex and centrifuge at 1,000 x g for 5 minutes.

    • Collect the upper hexane layer containing the FAMEs and fatty alcohols.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Inlet Temperature: 280°C

      • Oven Program: Start at 150°C, hold for 2 min, ramp to 320°C at 5°C/min, hold for 10 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 50-700

  • Data Analysis:

    • Identify the peaks corresponding to the FAMEs and fatty alcohols from the target analytes and the this compound internal standard based on their retention times and mass spectra.

    • Quantify the analytes by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of wax ester standards.

Protocol 2: Quantification of Intact Wax Esters using LC-MS

This protocol is suitable for the analysis of intact wax esters and other non-polar lipids without derivatization.

Materials:
  • This compound (≥99% purity)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

Procedure:
  • Internal Standard Spiking: Add a known amount of this compound internal standard (e.g., 10 µL of a 50 µg/mL solution in methanol) to the biological sample.

  • Lipid Extraction (MTBE Method):

    • To 100 µL of sample, add 1.5 mL of methanol.

    • Add 5 mL of MTBE and vortex for 1 hour.

    • Add 1.25 mL of ultrapure water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

    • Collect the upper organic phase and dry under nitrogen.

    • Reconstitute the dried lipid extract in 200 µL of isopropanol:acetonitrile (1:1, v/v).

  • LC-MS Analysis:

    • LC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

      • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid

      • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid

      • Gradient: Start with 30% B, increase to 100% B over 18 minutes, hold for 5 minutes, and then re-equilibrate.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 55°C

    • MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Range: m/z 300-1200

      • Data-dependent MS/MS for lipid identification.

  • Data Analysis:

    • Identify and quantify this compound and target wax esters based on their accurate mass and retention time.

    • Normalize the peak area of the target analytes to the peak area of this compound.

Visualizations

experimental_workflow_gcms sample Biological Sample spike Spike with this compound IS sample->spike extraction Lipid Extraction (Folch Method) spike->extraction derivatization Derivatization to FAMEs & Fatty Alcohols extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis & Quantification gcms->data experimental_workflow_lcms sample Biological Sample spike Spike with this compound IS sample->spike extraction Lipid Extraction (MTBE Method) spike->extraction reconstitution Reconstitution extraction->reconstitution lcms LC-MS Analysis reconstitution->lcms data Data Analysis & Quantification lcms->data wax_ester_biosynthesis acyl_coa Fatty Acyl-CoA far Fatty Acyl-CoA Reductase (FAR) acyl_coa->far NAD(P)H ws Wax Synthase (WS) acyl_coa->ws fatty_alcohol Fatty Alcohol fatty_alcohol->ws wax_ester Wax Ester far->fatty_alcohol ws->wax_ester

Application Notes and Protocols for Arachidyl Stearate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Arachidyl stearate, the ester of arachidyl alcohol and stearic acid, is a waxy, solid lipid with significant potential as a matrix-forming excipient in advanced drug delivery systems. Its physicochemical properties make it a suitable candidate for developing Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2] These lipid-based nanocarriers are designed to enhance the bioavailability of poorly soluble drugs, offer controlled and sustained release profiles, and enable targeted drug delivery.[3][4][5]

While literature specifically detailing the use of this compound is emerging, the extensive research on chemically similar lipids, such as stearic acid, provides a robust foundation for its application. Stearic acid is a well-established component in the formulation of SLNs and NLCs due to its biocompatibility, biodegradability, and GRAS (Generally Recognized as Safe) status. The protocols and data presented herein are based on established methodologies for solid lipid nanoparticles and serve as a comprehensive guide for the development and characterization of this compound-based drug delivery platforms.

Application Notes

Overview of this compound-Based Drug Delivery Systems

This compound is primarily applicable as the core solid lipid in the formulation of SLNs and NLCs.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where the lipid core is solid at both room and body temperatures. The drug is dissolved or dispersed within this solid lipid matrix. SLNs offer advantages like improved drug stability, controlled release, and excellent biocompatibility. However, they can have limitations such as lower drug loading capacity and potential drug expulsion during storage due to the highly ordered crystalline structure of the lipid matrix.

  • Nanostructured Lipid Carriers (NLCs): Developed as a second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids (oils). This creates a less-ordered, imperfect lipid matrix. The incorporation of liquid lipids into the solid matrix increases the space available to accommodate drug molecules, leading to higher drug loading capacity and reduced drug expulsion upon storage compared to SLNs.

Advantages of this compound as a Formulation Excipient
  • Biocompatibility and Biodegradability: Like other physiological lipids, this compound is expected to be well-tolerated and biodegradable, minimizing toxicity concerns.

  • Controlled Drug Release: The solid matrix of this compound can effectively control the release of the encapsulated drug, making it suitable for sustained-release formulations.

  • Enhanced Bioavailability: By encapsulating poorly water-soluble drugs, these lipid nanoparticles can improve their solubility and absorption, thereby enhancing oral bioavailability.

  • Drug Protection: The solid lipid core protects encapsulated drugs from chemical and enzymatic degradation in the physiological environment.

  • Targeted Delivery: The surface of this compound-based nanoparticles can be modified with ligands or polymers to achieve site-specific drug delivery, for instance, to tumor tissues.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for drug delivery systems formulated with solid lipids like stearic acid. These values can serve as a benchmark for developing and optimizing this compound-based formulations.

ParameterSolid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)Key Considerations
Particle Size (nm) 50 - 300 nm40 - 500 nmInfluenced by surfactant concentration, homogenization pressure, and lipid composition. Smaller sizes can enhance tissue penetration.
Polydispersity Index (PDI) < 0.3< 0.3A PDI value below 0.3 indicates a narrow and homogenous particle size distribution.
Zeta Potential (mV) -15 to -30 mV-15 to -30 mVA zeta potential of ±30 mV is generally considered sufficient for ensuring the physical stability of the colloidal dispersion through electrostatic repulsion.
Encapsulation Efficiency (%) 40 - 85%> 70%NLCs generally exhibit higher encapsulation efficiency due to the imperfect crystal structure of the lipid matrix.
Drug Loading (%) 1 - 5%5 - 20%NLCs can accommodate a higher drug load compared to SLNs.

Experimental Protocols

Preparation of this compound Nanoparticles

The following are established methods for preparing SLNs and NLCs that are directly applicable to this compound.

Protocol 1: High-Shear Homogenization and Ultrasonication

This is a widely used method that relies on high mechanical force to produce a nanoemulsion, which is then cooled to form solid nanoparticles.

  • Materials: this compound (solid lipid), liquid lipid (e.g., oleic acid, for NLCs), active pharmaceutical ingredient (API), surfactant (e.g., Poloxamer 188, Tween 80), purified water.

  • Procedure:

    • Preparation of Lipid Phase: Melt the this compound (and liquid lipid for NLCs) by heating it to 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid mixture under gentle stirring.

    • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

    • Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., at 10,000-15,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water emulsion.

    • Nanonization: Subject the hot pre-emulsion to high-power ultrasonication (using a probe sonicator) for 10-15 minutes to reduce the droplet size to the nanometer range.

    • Crystallization: Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to crystallize and form SLNs or NLCs.

    • Purification: The nanoparticle dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Protocol 2: Microemulsion Method

This method involves the formation of a thermodynamically stable microemulsion that is then diluted in a cold aqueous medium to precipitate the lipid nanoparticles.

  • Materials: this compound, API, surfactant, co-surfactant (e.g., butanol), purified water.

  • Procedure:

    • Melt the this compound and dissolve the API into the molten lipid.

    • In a separate container, mix the surfactant, co-surfactant, and a small amount of water and heat to the same temperature as the lipid phase.

    • Add the molten lipid phase to the aqueous surfactant mixture and stir until a clear, transparent microemulsion is formed.

    • Disperse the hot microemulsion into a large volume of cold water (2-4°C) under gentle stirring. The volume ratio of the hot microemulsion to cold water is typically 1:25 to 1:50.

    • The rapid cooling causes the lipid to precipitate, forming a fine dispersion of nanoparticles.

Characterization of this compound Nanoparticles

Protocol 3: Particle Size, PDI, and Zeta Potential Analysis

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI). Laser Doppler Anemometry is used to measure the zeta potential, which indicates the surface charge and stability of the dispersion.

  • Procedure:

    • Dilute the nanoparticle dispersion with purified water to an appropriate concentration to prevent multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Analyze the sample using a Zetasizer or a similar instrument at a constant temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the average values.

Protocol 4: Encapsulation Efficiency (EE) and Drug Loading (DL) Determination

  • Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the nanoparticles from the aqueous medium containing the free, unencapsulated drug.

  • Procedure:

    • Use an ultra-centrifugation or centrifugal filtration method to separate the nanoparticles from the aqueous phase. Place a known volume of the nanoparticle dispersion into a centrifugal filter unit with a molecular weight cutoff that retains the nanoparticles.

    • Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.

    • Collect the filtrate (supernatant), which contains the free drug.

    • Quantify the amount of free drug in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

      • DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoparticles] x 100

Protocol 5: In Vitro Drug Release Study

  • Principle: The dialysis bag method is commonly used to assess the drug release profile from the nanoparticles over time in a simulated physiological fluid.

  • Procedure:

    • Place a known volume (e.g., 1-2 mL) of the nanoparticle dispersion into a dialysis bag with a suitable molecular weight cutoff (e.g., 12-14 kDa).

    • Seal the dialysis bag and immerse it in a beaker containing a known volume of release medium (e.g., Phosphate Buffered Saline, pH 7.4). Add a small amount of a surfactant like Tween 80 to the medium to ensure sink conditions for poorly soluble drugs.

    • Maintain the system at 37°C and stir the release medium at a constant, gentle speed.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium for analysis.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

    • Quantify the drug concentration in the collected samples using a suitable analytical method.

    • Plot the cumulative percentage of drug released against time to generate the release profile.

Visualizations

G cluster_prep Formulation & Preparation cluster_char Characterization & Analysis Materials 1. Select Materials (this compound, API, Surfactant) LipidPhase 2. Prepare Lipid Phase (Melt Lipid + Dissolve API) Materials->LipidPhase AqPhase 3. Prepare Aqueous Phase (Dissolve Surfactant in Water) Materials->AqPhase PreEmulsion 4. Form Pre-emulsion (High-Shear Homogenization) LipidPhase->PreEmulsion AqPhase->PreEmulsion Nano 5. Nanonization (Ultrasonication / HPH) PreEmulsion->Nano Cool 6. Form Nanoparticles (Cooling & Crystallization) Nano->Cool Size Particle Size & PDI (DLS) Cool->Size Zeta Zeta Potential (LDV) Cool->Zeta EE Encapsulation Efficiency (EE) & Drug Loading (DL) Cool->EE Release In Vitro Drug Release (Dialysis Method) Cool->Release Stability Stability Studies Release->Stability

Caption: Experimental workflow for the formulation and characterization of lipid nanoparticles.

Caption: Structural comparison of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

G NP Lipid Nanoparticle (SLN/NLC) Membrane Cell Membrane NP->Membrane Adsorption Endocytosis Endocytosis Membrane->Endocytosis Fusion Membrane Fusion Membrane->Fusion Direct Fusion (less common) Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion & Degradation Escape Endosomal Escape Endosome->Escape Release Drug Release in Cytoplasm Escape->Release Fusion->Release

Caption: Potential cellular uptake pathways for lipid-based nanoparticles.

References

Application Notes and Protocols for the Formulation of Arachidyl Stearate-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl stearate, a wax ester composed of arachidic acid and stearyl alcohol, presents a promising, highly lipophilic solid lipid for the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These nanoparticles serve as effective carriers for lipophilic drugs, offering advantages such as enhanced bioavailability, controlled release, and improved stability. While direct literature on this compound nanoparticles is limited, extensive research on similar wax-based nanoparticles, such as those formulated with beeswax, carnauba wax, and cetyl palmitate, provides a strong foundation for the development of this compound-based systems.[1][2][3][4] This document provides detailed application notes and protocols adapted from established methods for wax-based nanoparticle formulation.

Data Presentation: Formulation Parameters and Characterization of Wax-Based Nanoparticles

The following tables summarize quantitative data from studies on nanoparticles formulated with various waxes, which can serve as a starting point for the development of this compound nanoparticles.

Table 1: Formulation Parameters of Wax-Based Solid Lipid Nanoparticles (SLNs)

Solid LipidSurfactant(s)Lipid Concentration (% w/v)Surfactant Concentration (% w/v)Preparation MethodReference
BeeswaxSodium Caseinate, Polysorbate 801-50.5-2.5Antisolvent Precipitation[5]
Carnauba WaxPoloxamer 1885-101-2.5Hot Homogenization
Cetyl PalmitateTween 8052.5Hot Homogenization
BeeswaxStearates, Stearic AcidNot SpecifiedNot SpecifiedTwo-step Homogenization

Table 2: Physicochemical Characterization of Wax-Based Nanoparticles

Solid LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Beeswax200-500< 0.3-30 to -40> 80 (for Cinnamaldehyde)
Carnauba Wax150-3000.2-0.4Not Specified> 90 (for fish oil)
Cetyl Palmitate~250~0.25-25Lower (drug expulsion observed)
Stearic Acid SLN75.3 ± 16.20.300 ± 0.072-25.2 ± 3.476.5
Stearic Acid NLC88.2 ± 8.40.190 ± 0.085-33.2 ± 3.186.6

Experimental Protocols

Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization

This protocol is adapted from the widely used method for producing SLNs from various solid lipids, including waxes.

Materials:

  • This compound (Solid Lipid)

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188, Tween 80)

  • Purified Water

Equipment:

  • High-Pressure Homogenizer (HPH)

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Water Bath

  • Magnetic Stirrer with Hot Plate

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound at a temperature 5-10°C above its melting point.

    • Dissolve the lipophilic API in the molten this compound with continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

    • Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for 3-10 cycles. The number of cycles and pressure will need to be optimized to achieve the desired particle size.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature under gentle stirring. The this compound will recrystallize, forming the solid lipid nanoparticles.

  • Characterization:

    • Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency and drug loading.

    • Analyze the morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Investigate the crystallinity using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Protocol 2: Preparation of this compound-Based Nanostructured Lipid Carriers (NLCs) by Solvent Diffusion Method

This protocol is adapted from methods used for preparing NLCs with stearic acid and can be applied to this compound. NLCs incorporate a liquid lipid to create a less ordered solid matrix, which can improve drug loading and reduce drug expulsion.

Materials:

  • This compound (Solid Lipid)

  • Liquid Lipid (e.g., Oleic Acid, Capryol 90)

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Organic Solvent (e.g., Acetone, Ethanol)

  • Purified Water

Equipment:

  • Magnetic Stirrer with Hot Plate

  • Syringe Pump

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve this compound, the liquid lipid, and the lipophilic API in the organic solvent.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

  • Nanoparticle Formation:

    • Heat both the organic and aqueous phases to a temperature above the melting point of the this compound.

    • Inject the organic phase into the aqueous phase at a constant rate using a syringe pump under continuous magnetic stirring.

    • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase and the lipid precipitates.

  • Solvent Removal:

    • Remove the organic solvent from the nanoparticle dispersion by stirring at room temperature overnight in a fume hood or by using a rotary evaporator.

  • Characterization:

    • Perform the same characterization steps as described in Protocol 1.

Visualization of Experimental Workflows

Hot High-Pressure Homogenization Workflow

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation Melt_Lipid Melt this compound Add_API Dissolve API in Molten Lipid Melt_Lipid->Add_API Pre_Emulsion Pre-emulsion Formation (High-Shear Homogenization) Add_API->Pre_Emulsion Dissolve_Surfactant Dissolve Surfactant in Water Heat_Aqueous Heat to Same Temperature Dissolve_Surfactant->Heat_Aqueous Heat_Aqueous->Pre_Emulsion HPH High-Pressure Homogenization Pre_Emulsion->HPH Cooling Cooling and Nanoparticle Formation HPH->Cooling Characterization Characterization (DLS, SEM, DSC, etc.) Cooling->Characterization

Caption: Workflow for SLN preparation by hot high-pressure homogenization.

Solvent Diffusion Workflow

G cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation Dissolve_Lipids Dissolve this compound, Liquid Lipid, and API in Solvent Injection Inject Organic Phase into Aqueous Phase Dissolve_Lipids->Injection Dissolve_Surfactant Dissolve Surfactant in Water Dissolve_Surfactant->Injection NLCs NLC Formation Injection->NLCs Solvent_Removal Solvent Removal (Evaporation) Characterization Characterization (DLS, SEM, DSC, etc.) Solvent_Removal->Characterization NLCs->Solvent_Removal

Caption: Workflow for NLC preparation by the solvent diffusion method.

Concluding Remarks

The formulation of this compound-based nanoparticles is a viable approach for the development of novel drug delivery systems. By leveraging the existing knowledge on wax-based nanoparticles, researchers can systematically optimize formulation parameters to achieve desired physicochemical properties. The provided protocols and data serve as a comprehensive guide for initiating the development and characterization of this compound SLNs and NLCs. Further studies are warranted to fully elucidate the unique properties and potential advantages of this compound as a lipid matrix in nanoparticle formulations.

References

Application Notes and Protocols: Arachidyl Stearate as a Lubricant in Tablet Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical tablet manufacturing, lubricants are critical excipients that reduce the friction between the tablet surface and the die wall during ejection, prevent sticking of the formulation to punches and dies, and improve powder flowability. The selection of an appropriate lubricant is crucial as it can significantly impact tablet hardness, disintegration, and dissolution. While magnesium stearate is the most commonly used lubricant, its hydrophobic nature can sometimes lead to decreased tablet strength and retarded drug release. This has prompted research into alternative lubricants.

Arachidyl stearate (also known as eicosyl stearate) is a long-chain fatty acid ester. Based on the properties of similar molecules, it has the potential to function as a hydrophobic boundary lubricant in tablet formulations.[1][2] This document provides a summary of its physicochemical properties, outlines its potential application as a tablet lubricant, and offers detailed protocols for its evaluation.

Disclaimer: The following information is based on the known physicochemical properties of this compound and general principles of tablet lubrication. Specific experimental data on the use of this compound as a primary tablet lubricant is limited in publicly available literature. The provided protocols are general methods for the evaluation of a novel lubricant.

Physicochemical Properties of this compound

This compound is the ester of arachidyl alcohol and stearic acid. Its key properties are summarized below.

PropertyValueReference
Chemical Name Icosyl octadecanoate[3]
Synonyms Eicosyl stearate, this compound[3][4]
CAS Number 22413-02-1
Molecular Formula C₃₈H₇₆O₂
Molecular Weight 565.01 g/mol
Appearance Solid (at room temperature)
Purity >99% (available as a research-grade lipid)
Storage Room temperature

This compound as a Potential Tablet Lubricant

As a long-chain fatty acid ester, this compound is expected to exhibit hydrophobic properties, functioning as a boundary lubricant similar to other fatty acid esters used in pharmaceuticals. The long hydrocarbon chains would allow it to form a film on the surfaces of granules and tooling, thereby reducing friction.

Comparison with Common Lubricants

The table below provides a qualitative comparison of this compound with two of the most common lubricants in the pharmaceutical industry: magnesium stearate and stearic acid.

PropertyThis compound (Predicted)Magnesium StearateStearic Acid
Chemical Type Fatty Acid EsterMetallic Salt of a Fatty AcidFatty Acid
Lubrication Efficiency Potentially high due to long-chain structureVery HighModerate
Hydrophobicity HighHighHigh
Impact on Tablet Hardness May cause some reductionCan significantly reduce hardness, especially with over-mixingLess impact on hardness compared to magnesium stearate
Impact on Disintegration/Dissolution Potential to retard due to hydrophobicityCan significantly retard disintegration and dissolutionCan retard disintegration and dissolution
Typical Concentration Range To be determined (likely 0.25% - 2.0% w/w)0.25% - 5.0% w/w1.0% - 5.0% w/w

Experimental Protocols for Evaluation

The following protocols are designed to systematically evaluate the performance of a new lubricant such as this compound in a tablet formulation.

Protocol 1: Evaluation of Lubricant Efficiency

This protocol aims to determine the optimal concentration of this compound by measuring its effect on powder flowability and tablet ejection force.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API) and other excipients (e.g., filler, binder, disintegrant)

  • This compound

  • Magnesium stearate (as a control)

  • Powder blender (e.g., V-blender)

  • Tablet press instrumented with force sensors

  • Powder flow tester (e.g., for Carr's Index and Hausner Ratio determination)

Methodology:

  • Formulation Preparation: Prepare a base blend of the API and all excipients except the lubricant.

  • Lubricant Addition: Divide the base blend into several batches. To each batch, add a different concentration of this compound (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/w). Prepare a control batch with an effective concentration of magnesium stearate (e.g., 0.5% w/w).

  • Blending: Blend each batch for a specified time (e.g., 3-5 minutes) to ensure uniform distribution of the lubricant.

  • Powder Flow Characterization: Evaluate the flow properties of each blend by determining the bulk density, tapped density, Carr's Index, and Hausner Ratio.

  • Tablet Compression: Compress tablets of a defined weight and target hardness using the instrumented tablet press. Record the compression force and the ejection force for each tablet.

  • Data Analysis: Plot the ejection force as a function of lubricant concentration. The optimal concentration should provide a significant reduction in ejection force without a detrimental effect on other tablet properties. Compare the results with the magnesium stearate control.

G cluster_0 Protocol 1: Lubricant Efficiency Evaluation A Prepare Base Formulation (API + Excipients) B Divide into Batches A->B C Add Different Concentrations of this compound B->C D Blend for Uniformity C->D E Characterize Powder Flow (e.g., Carr's Index) D->E F Compress Tablets and Record Ejection Force D->F G Analyze Data and Determine Optimal Concentration E->G F->G

Fig. 1: Workflow for Lubricant Efficiency Evaluation.
Protocol 2: Assessment of Impact on Tablet Quality Attributes

This protocol evaluates the effect of the optimal concentration of this compound on critical quality attributes of the tablets.

Materials and Equipment:

  • Tablets produced in Protocol 1 (at optimal and higher lubricant concentrations)

  • Tablet hardness tester

  • Friability tester

  • Disintegration tester (USP <701>)

  • Dissolution apparatus (USP <711>)

  • Analytical balance

Methodology:

  • Tablet Hardness Test: Measure the breaking force of at least 10 tablets from each batch using a calibrated hardness tester. Calculate the mean and standard deviation.

  • Friability Test: Take a sample of tablets (as per USP <1216>, typically a weight close to 6.5 g or 10 tablets for larger tablets), weigh them, and place them in a friability tester. Rotate the drum for 100 revolutions. Remove the tablets, de-dust them, and re-weigh. Calculate the percentage of weight loss. A loss of less than 1% is generally considered acceptable.

  • Disintegration Test: Place one tablet in each of the six tubes of the disintegration apparatus basket. Operate the apparatus in the specified medium (e.g., water or simulated gastric fluid) at 37°C. Record the time required for all tablets to disintegrate completely.

  • Dissolution Test: Perform the dissolution test according to the specific monograph for the API or a developed method. Place one tablet in each vessel of the dissolution apparatus containing the specified dissolution medium at 37°C. Withdraw samples at predetermined time points and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). Plot the percentage of drug released versus time.

G cluster_1 Protocol 2: Tablet Quality Assessment Start Select Tablets with Optimal Lubricant Concentration Hardness Hardness Test (Breaking Force) Start->Hardness Friability Friability Test (% Weight Loss) Start->Friability Disintegration Disintegration Test (USP <701>) Start->Disintegration Dissolution Dissolution Test (USP <711>) Start->Dissolution End Compare Results to Specifications and Control Hardness->End Friability->End Disintegration->End Dissolution->End

Fig. 2: Workflow for Tablet Quality Assessment.

Data Presentation

All quantitative data from the above protocols should be summarized in tables for clear comparison between different lubricant concentrations and the control.

Table 1: Lubricant Efficiency and Powder Flow Properties

LubricantConcentration (% w/w)Carr's Index (%)Hausner RatioMean Ejection Force (N) ± SD
This compound0.25
This compound0.50
This compound1.00
This compound1.50
This compound2.00
Magnesium Stearate0.50

Table 2: Tablet Quality Attributes

LubricantConcentration (% w/w)Mean Hardness (N) ± SDFriability (%)Disintegration Time (min)% Drug Dissolved at 30 min
This compound(Optimal Conc.)
This compound(Higher Conc.)
Magnesium Stearate0.50

Conclusion

This compound, due to its long-chain fatty acid ester structure, presents a theoretical potential as a hydrophobic lubricant in tablet manufacturing. Its performance is anticipated to be comparable to other fatty acid-based lubricants. However, comprehensive experimental evaluation is necessary to determine its actual efficiency and its impact on tablet quality. The protocols provided in this document offer a systematic approach for researchers and formulation scientists to assess the suitability of this compound or any other novel lubricant for use in solid dosage form development. The key is to find a balance where adequate lubrication is achieved with minimal negative impact on tablet hardness, friability, and, most importantly, drug release characteristics.

References

Application Notes and Protocols for Arachidyl Stearate in Cosmetic and Dermatological Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl stearate, the ester of arachidyl alcohol and stearic acid, is a wax-like compound utilized in cosmetic and dermatological formulations for its multifaceted properties.[1][2] As a long-chain fatty ester, it primarily functions as an emollient, thickener, and emulsion stabilizer. Its lipophilic nature allows it to form an occlusive film on the skin, which helps to reduce transepidermal water loss (TEWL) and enhance skin hydration. These characteristics make it a valuable ingredient in formulations aimed at restoring and maintaining the skin's barrier function. This document provides detailed application notes and experimental protocols for the use of this compound in research and development settings.

Application Notes

Functional Profile of this compound

This compound serves several key functions in topical formulations:

  • Emollient: It imparts a smooth and soft feel to the skin by forming a lipid film that lubricates the skin surface. This can help to alleviate dryness and flakiness.

  • Thickening Agent: In anhydrous and emulsion-based systems, this compound increases the viscosity of the formulation, contributing to a rich and creamy texture. This is particularly useful in creating stable and aesthetically pleasing creams and lotions.

  • Emulsion Stabilizer: It helps to stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions by structuring the oil phase and preventing the coalescence of dispersed droplets. It often works in conjunction with other emulsifiers to enhance long-term stability.

  • Occlusive Agent: By forming a hydrophobic barrier on the skin, this compound physically blocks water evaporation from the stratum corneum.[3] This occlusive property is fundamental to its moisturizing effect.

Formulation Considerations
  • Concentration: The typical use level of this compound in cosmetic formulations ranges from 1% to 10%, depending on the desired viscosity and sensory profile.

  • Solubility: It is soluble in oils and other lipophilic solvents and is typically incorporated into the oil phase of an emulsion.

  • Melting Point: this compound has a melting point that allows it to be easily incorporated into the heated oil phase during emulsion preparation.

  • Compatibility: It is compatible with a wide range of cosmetic ingredients, including other fatty acids, fatty alcohols, esters, silicones, and active ingredients.

Mechanism of Action in Skin Barrier Enhancement

The primary mechanism by which this compound enhances the skin barrier is through its occlusive and emollient properties. It does not have a known direct signaling pathway but rather a biophysical mode of action.

  • Formation of an Occlusive Layer: Upon application, this compound, along with other lipid components of the formulation, forms a thin, water-repellent film on the stratum corneum. This film reduces the rate of transepidermal water loss (TEWL), allowing the skin to retain moisture and remain hydrated.

  • Integration with Stratum Corneum Lipids: While not a natural component of the skin's lipid matrix, its long-chain, saturated structure is similar to some of the lipids found in the stratum corneum. It can help to fill in the gaps between corneocytes, reinforcing the barrier and preventing the entry of external irritants.

cluster_0 Formulation Application cluster_1 Mechanism of Action cluster_2 Skin Barrier Effects Formulation Topical Formulation with this compound Application Application to Stratum Corneum Formulation->Application OcclusiveLayer Formation of Occlusive Lipid Film Application->OcclusiveLayer Integration Reinforcement of Intercellular Lipid Matrix Application->Integration TEWL Reduced Transepidermal Water Loss (TEWL) OcclusiveLayer->TEWL Protection Protection from External Irritants Integration->Protection Hydration Increased Skin Hydration TEWL->Hydration

Figure 1: Mechanism of this compound in Skin Barrier Enhancement.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for related long-chain esters and emollients, which can serve as a benchmark for formulators.

Table 1: Representative In Vivo Efficacy Data for Emollient Formulations

ParameterFormulationConcentrationStudy DurationResultReference
Skin Hydration (Corneometry)Cream with 5% Glyceryl Stearate5%4 weeks25% increase in skin hydrationFictionalized Data for illustrative purposes
Transepidermal Water Loss (TEWL)Lotion with 10% Long-Chain Esters10%2 weeks15% reduction in TEWLFictionalized Data for illustrative purposes
Skin Elasticity (Cutometry)Emulsion with 3% Arachidyl & Behenyl Alcohol3%8 weeks12% improvement in skin elasticityFictionalized Data for illustrative purposes

Table 2: Representative In Vitro Safety and Stability Data

TestFormulation ComponentConcentrationResultReference
In Vitro Skin Irritation (MTT Assay)Glyceryl Stearate100%Non-irritant (Cell viability > 50%)[1]
Emulsion Stability (Particle Size)O/W Emulsion with 4% this compound4%Stable particle size over 3 months at 40°CFictionalized Data for illustrative purposes
Rheology (Viscosity)Cream with 5% this compound5%Stable viscosity profile over 6 monthsFictionalized Data for illustrative purposes

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream with this compound

Objective: To prepare a stable O/W cream containing this compound.

Materials:

  • Oil Phase:

    • This compound: 5.0%

    • Cetearyl Alcohol: 3.0%

    • Caprylic/Capric Triglyceride: 10.0%

    • Dimethicone: 1.0%

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.0%

    • Xanthan Gum: 0.2%

  • Emulsifier:

    • Glyceryl Stearate (and) PEG-100 Stearate: 4.0%

  • Preservative:

    • Phenoxyethanol: 0.8%

Equipment:

  • Beakers

  • Water bath

  • Homogenizer (e.g., rotor-stator type)

  • Overhead stirrer

  • pH meter

Procedure:

  • Prepare the Aqueous Phase: a. In a suitable beaker, disperse the xanthan gum in glycerin to form a slurry. b. Add the deionized water to the main beaker and begin heating to 75-80°C with gentle stirring. c. Add the glycerin-xanthan gum slurry to the heated water and mix until fully hydrated.

  • Prepare the Oil Phase: a. In a separate beaker, combine this compound, cetearyl alcohol, caprylic/capric triglyceride, dimethicone, and the emulsifier (Glyceryl Stearate & PEG-100 Stearate). b. Heat the oil phase to 75-80°C with stirring until all components are melted and uniform.

  • Emulsification: a. Slowly add the hot oil phase to the hot aqueous phase under continuous homogenization at a moderate speed. b. Once the addition is complete, increase the homogenization speed for 3-5 minutes to form a fine emulsion.

  • Cooling and Final Additions: a. Switch to an overhead stirrer and begin cooling the emulsion with gentle mixing. b. When the temperature is below 40°C, add the preservative. c. Continue stirring until the cream is smooth and has reached room temperature. d. Adjust the pH if necessary.

Protocol 2: In Vitro Skin Irritation Test using a Reconstituted Human Epidermis (RhE) Model

Objective: To assess the skin irritation potential of a formulation containing this compound. This protocol is based on the OECD Test Guideline 439.

cluster_0 Day 0: Tissue Preparation cluster_1 Day 1: Dosing and Exposure cluster_2 Day 2: Post-Incubation cluster_3 Day 3: Viability Assessment cluster_4 Data Analysis ReceiveTissues Receive RhE Tissues PreIncubate Pre-incubate Tissues (Overnight at 37°C) ReceiveTissues->PreIncubate Dose Apply Test Formulation, Positive Control (SDS), and Negative Control (PBS) Expose Incubate for 60 minutes at 37°C Dose->Expose Wash Rinse Tissues Thoroughly Expose->Wash PostIncubate1 Transfer to Fresh Medium and Incubate for 24h Wash->PostIncubate1 ChangeMedium Change Culture Medium PostIncubate2 Incubate for an Additional 18-24h ChangeMedium->PostIncubate2 MTT Incubate with MTT Solution (3 hours at 37°C) Extract Extract Formazan with Isopropanol MTT->Extract ReadOD Measure Optical Density (OD) at 570 nm Extract->ReadOD CalculateViability Calculate % Cell Viability Relative to Negative Control Classify Classify as Irritant (≤50% Viability) or Non-Irritant (>50% Viability) CalculateViability->Classify

Figure 2: Experimental Workflow for In Vitro Skin Irritation Testing.

Procedure:

  • Tissue Culture: Use commercially available reconstituted human epidermis (RhE) tissue models. Upon receipt, pre-incubate the tissues overnight according to the manufacturer's instructions.

  • Application of Test Material: a. Apply a sufficient amount of the test formulation (e.g., 25 µL or 25 mg) to the surface of the RhE tissue. b. For controls, apply a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate solution) to separate tissues.

  • Exposure and Incubation: a. Expose the tissues to the test materials for 60 minutes at 37°C. b. After exposure, thoroughly rinse the tissues to remove the test material.

  • Post-Exposure Incubation: a. Transfer the tissues to fresh culture medium and incubate for approximately 42 hours.

  • MTT Assay for Cell Viability: a. After the post-exposure incubation, transfer the tissues to a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). b. Incubate for 3 hours to allow viable cells to metabolize the MTT into formazan. c. Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

  • Data Analysis: a. Measure the optical density of the formazan extract using a spectrophotometer. b. Calculate the percentage of cell viability for the test formulation relative to the negative control. c. A formulation resulting in cell viability of ≤ 50% is classified as an irritant.

Protocol 3: In Vivo Evaluation of Skin Hydration and Transepidermal Water Loss (TEWL)

Objective: To assess the effect of a formulation containing this compound on skin hydration and barrier function in human volunteers.

Equipment:

  • Corneometer® for skin hydration measurement.

  • Tewameter® for TEWL measurement.

Procedure:

  • Subject Recruitment: Recruit healthy volunteers with normal to dry skin. Ensure subjects acclimatize to the controlled environmental conditions (temperature and humidity) for at least 30 minutes before measurements.

  • Baseline Measurements: a. Define test areas on the volar forearm of each subject. b. Measure baseline skin hydration (Corneometer®) and TEWL (Tewameter®) at each test site.

  • Product Application: a. Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation containing this compound to the designated test area. b. Leave one area untreated as a negative control. A formulation without this compound can be used as a vehicle control.

  • Post-Application Measurements: a. Measure skin hydration and TEWL at specified time points after application (e.g., 1, 2, 4, 6, and 8 hours for short-term effects, and after several days or weeks of regular application for long-term effects).

  • Data Analysis: a. Calculate the change in skin hydration and TEWL from baseline for each time point. b. Statistically compare the results of the test formulation to the untreated and vehicle controls.

Logical Workflow for Formulation Development and Evaluation

The development of a cosmetic or dermatological formulation with this compound follows a logical progression from formulation design to safety and efficacy testing.

DefineObjectives Define Formulation Objectives (e.g., Moisturizer for Dry Skin) SelectIngredients Select Ingredients (incl. This compound) DefineObjectives->SelectIngredients Prototype Develop Prototype Formulations SelectIngredients->Prototype Stability Stability Testing (Physical, Chemical, Microbiological) Prototype->Stability Safety In Vitro Safety Assessment Prototype->Safety Efficacy In Vivo Efficacy Testing Prototype->Efficacy Rheology Rheological Analysis Stability->Rheology ParticleSize Particle Size Analysis Stability->ParticleSize Optimization Formulation Optimization Stability->Optimization Irritation Skin Irritation Test (RhE) Safety->Irritation Safety->Optimization HydrationTEWL Skin Hydration (Corneometry) & TEWL (Tewametry) Efficacy->HydrationTEWL Sensory Sensory Panel Evaluation Efficacy->Sensory Efficacy->Optimization Optimization->Prototype Iterate Finalize Finalize Formulation Optimization->Finalize

Figure 3: Logical Workflow for Formulation Development.

Conclusion

References

Application Notes and Protocols for the Enzymatic Synthesis of Arachidyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl stearate, a wax ester composed of arachidyl alcohol (a C20 fatty alcohol) and stearic acid (a C18 fatty acid), is a valuable compound with applications in cosmetics, pharmaceuticals, and as a specialty lubricant. Traditional chemical synthesis methods often involve high temperatures and harsh catalysts, leading to potential side reactions and environmental concerns. The enzymatic synthesis of this compound using lipases offers a green, highly specific, and efficient alternative, operating under mild reaction conditions.[1][2]

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous or micro-aqueous environments.[3] The use of immobilized lipases, such as Novozym® 435 (from Candida antarctica) and Lipozyme® RM IM (from Rhizomucor miehei), is particularly advantageous as it allows for easy separation and reuse of the biocatalyst, enhancing the economic feasibility of the process.[1][4] The reaction proceeds via a Ping-Pong Bi-Bi mechanism, where the lipase forms an acyl-enzyme intermediate with the stearic acid, which is then transferred to the arachidyl alcohol.

These application notes provide detailed protocols for the lipase-catalyzed synthesis of this compound, a summary of optimized reaction conditions for similar long-chain wax esters, and methods for product analysis and purification.

Data Presentation: Optimized Reaction Conditions for Long-Chain Wax Ester Synthesis

The following tables summarize quantitative data from studies on the enzymatic synthesis of various long-chain wax esters. These values provide a strong starting point for the optimization of this compound synthesis.

Table 1: Optimized Reaction Parameters for Lipase-Catalyzed Wax Ester Synthesis

ParameterNovozym® 435 (Candida antarctica Lipase B)Lipozyme® RM IM (Rhizomucor miehei Lipase)Candida sp. 99-125 Lipase
Temperature (°C) 45 - 7045 - 6540
Substrate Molar Ratio (Acid:Alcohol) 1:1 to 1:51:1 to 1:31:0.9
Enzyme Concentration (% w/w of substrates) 1 - 1010 - 502.5 - 10
Reaction Time (hours) 4 - 321 - 58 - 24
Solvent Solvent-free or Hexanen-HexaneSolvent-free
Conversion/Yield (%) >90~94up to 98

Note: The optimal conditions can vary depending on the specific substrates and the desired reaction rate.

Table 2: Comparison of Commonly Used Immobilized Lipases for Wax Ester Synthesis

LipaseSourceSupportOptimal Temperature Range (°C)Key Advantages
Novozym® 435 Candida antarctica Lipase BMacroporous acrylic resin40 - 70High activity, good thermal stability, widely used for ester synthesis.
Lipozyme® RM IM Rhizomucor mieheiAnion-exchange resin40 - 65sn-1,3 specificity, effective in organic solvents.
Candida sp. 99-125 Candida sp.Immobilized~40High conversion rates in solvent-free systems.

Experimental Protocols

The following protocols are generalized for the enzymatic synthesis of this compound and can be adapted based on the specific lipase and reaction scale.

Protocol 1: Enzymatic Synthesis of this compound in a Solvent-Free System

This protocol is ideal for a green chemistry approach, minimizing solvent waste.

Materials:

  • Stearic Acid (MW: 284.48 g/mol )

  • Arachidyl Alcohol (MW: 298.55 g/mol )

  • Immobilized Lipase (e.g., Novozym® 435)

  • Glass reactor with magnetic stirrer and temperature control

  • Vacuum pump (optional)

  • Molecular sieves (optional)

Procedure:

  • Substrate Preparation: In the glass reactor, combine stearic acid and arachidyl alcohol in the desired molar ratio (e.g., 1:1.2).

  • Melting: Heat the mixture to a temperature above the melting points of the substrates (typically 60-70°C) with constant stirring to form a homogeneous liquid.

  • Enzyme Addition: Once the substrates are completely melted and the temperature is stable, add the immobilized lipase (e.g., 5% w/w of total substrate mass).

  • Reaction Incubation: Maintain the reaction at the desired temperature (e.g., 65°C) with continuous stirring. To drive the reaction towards completion, the water produced can be removed by applying a vacuum or by adding activated molecular sieves to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing the remaining stearic acid content by titration (see Protocol 3).

  • Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme by filtration while the reaction mixture is still in a molten state. The enzyme can be washed with a solvent like hexane and dried for reuse.

  • Product Purification: The resulting crude this compound can be purified to remove any unreacted starting materials. This can be achieved by washing with a warm ethanol solution to remove unreacted alcohol, followed by a wash with a dilute sodium carbonate solution to remove residual fatty acids.

Protocol 2: Enzymatic Synthesis of this compound in an Organic Solvent

Using an organic solvent can sometimes improve substrate solubility and reduce mass transfer limitations.

Materials:

  • Stearic Acid

  • Arachidyl Alcohol

  • Immobilized Lipase (e.g., Lipozyme® RM IM)

  • Anhydrous n-hexane (or other suitable non-polar solvent)

  • Reaction vessel with reflux condenser, magnetic stirrer, and temperature control

  • Rotary evaporator

Procedure:

  • Substrate Dissolution: Dissolve stearic acid and arachidyl alcohol in anhydrous n-hexane in the reaction vessel at the desired molar ratio.

  • Enzyme Addition: Add the immobilized lipase to the solution.

  • Reaction Incubation: Heat the reaction mixture to the desired temperature (e.g., 55°C) with constant stirring. The reflux condenser will prevent solvent loss.

  • Reaction Monitoring: Monitor the reaction progress as described in Protocol 1.

  • Enzyme Recovery: After the reaction, cool the mixture and separate the enzyme by filtration.

  • Solvent Removal and Product Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude product can then be purified as described in Protocol 1.

Protocol 3: Analysis of Reaction Conversion by Titration

This method quantifies the consumption of stearic acid to determine the reaction conversion.

Materials:

  • Ethanol

  • Phenolphthalein indicator solution

  • Standardized 0.1 M potassium hydroxide (KOH) in ethanol

Procedure:

  • Accurately weigh a small sample (e.g., 0.1 g) of the reaction mixture.

  • Dissolve the sample in 10 mL of warm ethanol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with standardized 0.1 M ethanolic KOH until a persistent faint pink color is observed.

  • The conversion is calculated based on the decrease in the acid value of the reaction mixture over time.

Protocol 4: Product Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the identity and purity of the synthesized this compound.

Sample Preparation:

  • Dissolve a small amount of the purified product in a suitable solvent like hexane or chloroform.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Example GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 320°C at a rate of 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium.

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-700.

Data Analysis: The retention time of the this compound peak is compared to a standard, if available. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns of a long-chain wax ester.

Protocol 5: Product Analysis by HPLC-ELSD

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is suitable for the analysis of non-volatile compounds like wax esters without the need for derivatization.

Example HPLC-ELSD Conditions:

  • Column: C18 or C30 reversed-phase column.

  • Mobile Phase: A gradient of methanol and chloroform or other suitable organic solvents.

  • Column Temperature: 30-40°C.

  • ELSD Settings: Nebulizer temperature 30-40°C, evaporator temperature 40-50°C, and nitrogen as the nebulizing gas.

Data Analysis: The peak corresponding to this compound is identified by its retention time, and its purity is determined by the relative peak area.

Visualizations

Lipase-Catalyzed Esterification Workflow

G General Workflow for Enzymatic Synthesis of this compound cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sep 3. Separation & Purification cluster_analysis 4. Analysis cluster_output 5. Output A Stearic Acid D Mix & Heat Substrates A->D B Arachidyl Alcohol B->D C Immobilized Lipase E Add Lipase & Incubate C->E D->E F Monitor Conversion (Titration/GC/HPLC) E->F G Filter to Recover Lipase F->G Reaction Complete H Purify Crude Product (Solvent Wash/Distillation) G->H K Reusable Lipase G->K I Characterize Product (GC-MS, HPLC, FTIR) H->I J Pure this compound I->J

Caption: Workflow for the enzymatic synthesis of this compound.

Ping-Pong Bi-Bi Catalytic Mechanism

G Lipase Catalysis: Ping-Pong Bi-Bi Mechanism E Lipase (E) E_SA E-Stearic Acid Complex E->E_SA + SA SA Stearic Acid (A) SA->E_SA E_Acyl Acyl-Enzyme Intermediate (F) E_SA->E_Acyl Water Water (P) E_Acyl->Water - H2O E_Acyl_AA F-Arachidyl Alcohol Complex E_Acyl->E_Acyl_AA + AA AA Arachidyl Alcohol (B) AA->E_Acyl_AA E_Acyl_AA->E - AS AS This compound (Q) E_Acyl_AA->AS

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Application Note: Quantification of Arachidyl Stearate in Complex Lipid Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl stearate, a wax ester composed of arachidyl alcohol and stearic acid, is a component of complex lipid mixtures in various biological and industrial contexts. Its accurate quantification is crucial for understanding biochemical pathways, quality control in product formulation, and in the development of therapeutics. This document provides detailed protocols and application notes for the reliable quantification of this compound in complex lipid mixtures using modern analytical techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or other detectors.

Analytical Approaches

The two principal analytical techniques for the quantification of wax esters like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds. High-temperature GC-MS methods allow for the analysis of intact wax esters, providing both quantification and structural information.[1][2] Derivatization may sometimes be employed to increase the volatility of the analytes.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their polarity. When coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), it can effectively quantify a broad range of wax esters, including those that are high molecular weight or thermally labile.[1]

The choice between GC-MS and HPLC-based methods depends on factors such as the volatility and thermal stability of the analytes, the complexity of the sample matrix, and the required sensitivity.

Experimental Workflow

A generalized workflow for the quantification of this compound in a complex lipid mixture is presented below. This workflow outlines the major steps from sample acquisition to data analysis.

Quantification of this compound Workflow cluster_sample_prep Sample Preparation Sample Complex Lipid Mixture Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction InternalStandard Addition of Internal Standard Extraction->InternalStandard Fractionation Optional: Fractionation (e.g., TLC, SPE) InternalStandard->Fractionation GCMS GC-MS Analysis Fractionation->GCMS Volatile/Derivatized Analytes HPLCMS HPLC-MS/ELSD Analysis Fractionation->HPLCMS Non-volatile/Thermally Labile Analytes PeakIntegration Peak Identification & Integration GCMS->PeakIntegration HPLCMS->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Detailed Experimental Protocols

Protocol 1: Quantification of this compound using High-Temperature GC-MS

This protocol is adapted for the analysis of intact wax esters.

1. Sample Preparation:

  • Lipid Extraction: Extract total lipids from the sample using a modified Folch or Bligh-Dyer method.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard to the lipid extract. An odd-chain wax ester not present in the sample is a good choice.

  • Sample Dissolution: Evaporate the solvent from the lipid extract under a stream of nitrogen. Re-dissolve the dried lipid residue in a suitable solvent like hexane or toluene to a final concentration of 0.1–1.0 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.

  • Column: A high-temperature, non-polar capillary column such as a DB-1 HT fused-silica column (15 m x 0.25 mm, 0.10 µm film thickness) is recommended.

  • Injector Temperature: 390°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C

    • Ramp 1: 15°C/min to 240°C

    • Ramp 2: 8°C/min to 390°C

    • Hold at 390°C for 6 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless injection of 1 µL.

  • MS Transfer Line Temperature: 325°C.

  • Ion Source Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan m/z values from 50 to 920.

3. Data Analysis and Quantification:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • The mass spectrum of this compound (molecular weight 564.5 g/mol ) will show characteristic fragmentation patterns.

  • Construct a calibration curve by analyzing a series of standard solutions of this compound of known concentrations with a fixed amount of the internal standard.

  • Quantify the amount of this compound in the sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve. A 3D calibration plot can also be utilized for quantification of various wax esters.

Protocol 2: Quantification of this compound using HPLC-MS

This protocol is suitable for the analysis of this compound in complex mixtures, particularly when dealing with thermally sensitive compounds.

1. Sample Preparation:

  • Lipid Extraction: Perform lipid extraction as described in Protocol 1.

  • Internal Standard Spiking: Add a suitable internal standard.

  • Sample Dissolution: Dry the lipid extract and reconstitute in a solvent compatible with the HPLC mobile phase, such as a mixture of acetonitrile and isopropanol.

2. HPLC-MS Instrumentation and Conditions:

  • HPLC System: An ultra-high performance liquid chromatography (UPLC) system such as a Waters ACQUITY UPLC H-Class.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB SCIEX 6500) is suitable for targeted quantification.

  • Column: An ACQUITY UPLC BEH C8 column (2.1 mm × 100 mm, 1.7 μm) or similar reversed-phase column.

  • Column Temperature: 40°C.

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.35 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for wax esters.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor for the precursor ion of this compound and its characteristic product ions.

3. Data Analysis and Quantification:

  • Identify the peak for this compound based on its retention time and specific MRM transition.

  • Construct a calibration curve using standard solutions of this compound.

  • Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard and the calibration curve.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: GC-MS Quantification of this compound in Sample X

Sample IDReplicatePeak Area (this compound)Peak Area (Internal Standard)Calculated Concentration (µg/mL)
Sample X1150,000100,00015.2
2155,000102,00015.4
3148,00099,00015.1
Average 15.2
Std. Dev. 0.15

Table 2: HPLC-MS Quantification of this compound in Sample Y

Sample IDReplicatePeak Area (this compound)Peak Area (Internal Standard)Calculated Concentration (ng/mL)
Sample Y185,00050,0008.6
288,00051,0008.7
384,00049,5008.5
Average 8.6
Std. Dev. 0.10

Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving this compound are not extensively documented, its role as a lipid storage molecule and a component of cellular membranes suggests its involvement in broader lipid metabolism and membrane dynamics. The analytical workflow itself represents a logical relationship between experimental steps.

Analytical_Logic cluster_input Input cluster_process Process cluster_output Output ComplexMixture Complex Lipid Mixture SamplePrep Sample Preparation (Extraction, IS Addition) ComplexMixture->SamplePrep Instrumentation Instrumental Analysis (GC-MS or HPLC-MS) SamplePrep->Instrumentation DataAcquisition Data Acquisition Instrumentation->DataAcquisition Qualitative Qualitative Identification (Retention Time, Mass Spectrum) DataAcquisition->Qualitative Quantitative Quantitative Data (Concentration) DataAcquisition->Quantitative

Caption: Logical flow from sample to quantitative result.

Conclusion

The quantification of this compound in complex lipid mixtures can be reliably achieved using high-temperature GC-MS or HPLC-MS. The choice of method will depend on the specific requirements of the analysis. Adherence to detailed and optimized protocols, including proper sample preparation and the use of internal standards, is essential for obtaining accurate and reproducible results. The data presented herein provides a framework for researchers to develop and validate their own quantitative assays for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Arachidyl Stearate by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of arachidyl stearate.

Troubleshooting Guides

Q1: I am observing poor peak shape (tailing or broadening) for my this compound peak. What are the common causes and solutions?

Poor peak shape for high molecular weight wax esters like this compound is a frequent issue. The primary causes relate to incomplete or slow vaporization in the injector, interactions with active sites in the GC system, or suboptimal chromatographic conditions.

Troubleshooting Steps:

  • Verify Injector Temperature: An injector temperature that is too low is a common cause of peak tailing for high-boiling point compounds. Ensure the injector temperature is sufficiently high to facilitate rapid and complete vaporization.

  • Check for System Activity: Active sites in the inlet liner, on the column head, or in the transfer line can cause peak tailing.

    • Action: Deactivate or replace the inlet liner. Trim a small portion (e.g., 10-20 cm) from the front of the GC column.

  • Optimize Carrier Gas Flow Rate: A flow rate that is too low can increase the residence time of the analyte on the column, leading to band broadening.

    • Action: Ensure your carrier gas flow rate is optimized for your column dimensions.

  • Assess Sample Concentration: Overloading the column can lead to fronting or tailing.

    • Action: Try diluting your sample and reinjecting.

Q2: My this compound peak has a very low signal or is not detected at all. How can I improve the sensitivity?

Low sensitivity when analyzing high molecular weight compounds can be attributed to several factors, including analyte degradation, insufficient transfer to the detector, or non-optimal MS parameters.

Troubleshooting Steps:

  • Increase Injector and Transfer Line Temperatures: To prevent condensation of this compound in the system, high temperatures are crucial. Ensure there are no "cold spots" between the injector and the detector.

  • Check for Leaks: Air leaks in the system can degrade the column's stationary phase and reduce sensitivity.

    • Action: Perform a leak check of all fittings and the septum.

  • Confirm MS Parameters: Ensure the mass spectrometer is set to scan an appropriate m/z range and that the ion source temperature is adequate.

    • Action: Verify that the scan range includes the expected fragment ions of this compound. The ion source temperature should be high enough to prevent condensation but not so high as to cause excessive fragmentation.

  • Evaluate Sample Preparation: The analyte must be fully dissolved in the injection solvent.

    • Action: Ensure complete dissolution of your sample, using gentle heating if necessary.

Q3: The retention time for my this compound peak is shifting between injections. What could be the cause?

Retention time instability can compromise data quality and reproducibility. The most common causes are inconsistent GC conditions.

Troubleshooting Steps:

  • Stabilize Oven Temperature: Ensure the GC oven has fully equilibrated at the initial temperature before each injection.

  • Check Carrier Gas Flow/Pressure: Fluctuations in the carrier gas flow rate or head pressure will directly impact retention times.

    • Action: Verify that the gas supply is stable and that the electronic pressure control (EPC) is functioning correctly.

  • Inspect for Column Contamination: Buildup of non-volatile residues on the column can alter its chromatographic properties.

    • Action: Condition the column at a high temperature or trim the front end.

Frequently Asked Questions (FAQs)

Q4: Is derivatization required for the analysis of this compound?

Derivatization is generally not necessary for the analysis of intact wax esters like this compound, provided a high-temperature GC-MS system is used. The goal is often to analyze the intact molecule to retain structural information.

Q5: What type of GC column is recommended for this compound analysis?

A high-temperature, thermally stable, non-polar capillary column is recommended. A common choice is a fused-silica column with a thin film thickness, such as a DB-1HT or equivalent, which is designed for high-temperature applications.

Q6: What are the expected key fragments in the mass spectrum of this compound?

This compound (C38H76O2) is an ester of stearic acid (a C18 fatty acid) and arachidyl alcohol (a C20 fatty alcohol). In electron ionization (EI) mass spectrometry, the most characteristic fragmentation of long-chain wax esters is the formation of a protonated fatty acid ion through a rearrangement process.

For this compound, you should look for:

  • A prominent ion at m/z 285 , corresponding to the protonated stearic acid, [C17H35COOH + H]+.

  • The molecular ion (M+) at m/z 564.6 may be weak or absent.

  • Other fragments from the long alkyl chains will also be present.

According to the NIST Mass Spectrometry Data Center, prominent peaks are observed at m/z 313, 57, and 43.[1]

Q7: What is a suitable solvent for preparing this compound samples?

Solvents such as hexane, toluene, or chloroform are suitable for dissolving wax esters like this compound. A typical concentration range for analysis is 0.1–1.0 mg/mL.[1]

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Analysis

ParameterRecommended ValueNotes
GC System
Injector TypeSplit/SplitlessSplitless injection is common for trace analysis.
Injector Temperature350-390°CHigh temperature is critical to prevent discrimination of high molecular weight analytes.[1]
ColumnDB-1HT (or equivalent)High-temperature, non-polar fused-silica capillary column.[1]
Column Dimensions15-30 m x 0.25 mm ID, 0.10-0.25 µm film thicknessA shorter column and thin film are preferable for high boilers.[1]
Carrier GasHelium or Hydrogen
Flow Rate~1-2 mL/min
Oven ProgramInitial Temp: 120°C
Ramp 1: 15°C/min to 240°C
Ramp 2: 8°C/min to 390°C
Hold: 6 min at 390°CThis is an example program for high-temperature analysis of wax esters.
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eVStandard for EI.
Ion Source Temperature230-250°C
Transfer Line Temp.350-390°CShould be at or above the final oven temperature.
Mass Scan Rangem/z 50-900To ensure capture of the molecular ion and key fragments.

Experimental Protocols

Detailed Methodology for Direct High-Temperature GC-MS Analysis of this compound

This protocol is for the direct analysis of this compound without derivatization.

1. Sample Preparation

  • Accurately weigh 1-10 mg of the sample containing this compound into a 2 mL autosampler vial.

  • Add 1 mL of hexane or toluene to the vial.

  • Cap the vial and vortex for 1 minute to dissolve the sample. If necessary, gently heat the vial (e.g., in a 50-60°C water bath) to ensure complete dissolution.

  • Allow the sample to cool to room temperature before placing it in the autosampler.

2. GC-MS Instrumentation and Conditions

  • Set up the GC-MS system according to the parameters outlined in Table 1.

  • Ensure the system is leak-free and has been properly conditioned.

  • Perform a solvent blank injection to check for system cleanliness.

3. Data Acquisition

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Start the data acquisition using the specified GC oven temperature program and MS scan parameters.

4. Data Analysis

  • Integrate the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Examine the mass spectrum of the peak and confirm the presence of characteristic fragment ions (e.g., m/z 285).

  • For quantitative analysis, prepare a calibration curve using standards of this compound of known concentrations and plot the peak area against concentration.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent (e.g., Hexane) weigh->dissolve vortex Vortex & Gentle Heat dissolve->vortex inject Inject Sample (1 µL) vortex->inject separate Separation on High-Temp GC Column inject->separate ionize Ionization (EI, 70 eV) separate->ionize detect Mass Detection (m/z 50-900) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram identify Identify Peak by Retention Time & Mass Spectrum chromatogram->identify quantify Quantify using Calibration Curve identify->quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

Troubleshooting_GCMS start Problem Observed peak_shape Poor Peak Shape (Tailing/Broadening) start->peak_shape low_signal Low/No Signal start->low_signal check_temp Is Injector Temp >350°C? peak_shape->check_temp increase_temp Action: Increase Injector Temperature check_temp->increase_temp No check_activity System Activity? check_temp->check_activity Yes increase_temp->check_activity trim_column Action: Trim Column / Replace Liner check_activity->trim_column Yes check_flow Check Carrier Gas Flow Rate check_activity->check_flow No trim_column->check_flow check_temps_all Injector & Transfer Line Temps High? low_signal->check_temps_all increase_temps_all Action: Increase Temps to >350°C check_temps_all->increase_temps_all No check_leaks System Leaks? check_temps_all->check_leaks Yes increase_temps_all->check_leaks fix_leaks Action: Perform Leak Check check_leaks->fix_leaks Yes check_ms Check MS Scan Parameters check_leaks->check_ms No fix_leaks->check_ms

References

Technical Support Center: Troubleshooting Low Yield in Arachidyl Stearate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of arachidyl stearate (eicosyl stearate), a long-chain wax ester. The following information is designed to help you diagnose and resolve issues leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is typically synthesized via direct esterification of stearic acid and arachidyl alcohol. The two most common catalytic methods are:

  • Fischer-Speier Esterification: This classic method involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1]

  • Enzymatic Esterification: A greener alternative that utilizes lipases (e.g., from Candida antarctica) as biocatalysts under milder reaction conditions. This method is highly selective and often results in a purer product with fewer side reactions.

Q2: My this compound synthesis has a very low yield. What is the most likely cause?

A2: The most common reason for low yield in esterification is the reversible nature of the reaction. The synthesis of this compound from stearic acid and arachidyl alcohol produces water as a byproduct. As water accumulates, the reverse reaction (hydrolysis of the ester back to the starting materials) begins to compete with the forward reaction, establishing an equilibrium that can limit the final yield.[1][2]

Q3: How can I overcome the equilibrium limitation to improve my yield?

A3: To drive the reaction toward the product, you can employ Le Chatelier's Principle in two main ways:

  • Use an Excess of a Reactant: Using a molar excess of one of the starting materials (typically the less expensive one, often the alcohol) will shift the equilibrium to favor the formation of the ester.[2]

  • Remove Water as it Forms: Actively removing the water byproduct will prevent the reverse reaction from occurring. This can be achieved by using a Dean-Stark apparatus during reflux or by adding molecular sieves to the reaction mixture.[2]

Q4: What are potential side reactions that could be reducing my yield?

A4: At the high temperatures often used in acid-catalyzed synthesis, side reactions can occur:

  • Dehydration of Arachidyl Alcohol: The long-chain alcohol can be dehydrated to form an alkene.

  • Formation of Carboxylic Anhydride: Stearic acid can react with itself to form stearic anhydride, especially if the reaction is overheated.

  • Ether Formation: The alcohol can also undergo self-condensation to form an ether, though this is less common for primary alcohols.

Q5: My final product is discolored. What causes this and how can I prevent it?

A5: Discoloration (yellowing or browning) is often a sign of decomposition of the starting materials or the product at high temperatures. To prevent this, consider lowering the reaction temperature, reducing the reaction time, or using a milder catalyst. Enzymatic synthesis, which occurs at lower temperatures, can also mitigate this issue.

Troubleshooting Guide: Low Product Yield

This guide provides a structured approach to diagnosing and resolving low yields in your this compound synthesis.

Observation Potential Cause Recommended Solution(s)
Low Conversion (High levels of unreacted stearic acid and arachidyl alcohol) Equilibrium Limitation: The reaction has reached equilibrium without complete conversion of the limiting reagent.• Remove water during the reaction using a Dean-Stark apparatus or by adding 3Å molecular sieves. • Use a molar excess (1.2 to 1.5 equivalents) of arachidyl alcohol. • Increase the reaction time, monitoring progress by TLC or GC.
Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in too low a concentration. The enzyme may be denatured or inhibited.• For acid catalysis, use a fresh, anhydrous catalyst (e.g., p-toluenesulfonic acid at 0.5-2.0 mol%). • For enzymatic synthesis, ensure the enzyme has been stored correctly and is active. Increase enzyme loading if necessary.
Suboptimal Reaction Temperature: The temperature may be too low for a sufficient reaction rate or too high, causing degradation.• For acid-catalyzed reactions, a temperature range of 150-180°C is typical. • For enzymatic reactions, the optimal temperature is generally between 45°C and 65°C.
Inadequate Mixing: Poor mixing can lead to localized concentration and temperature gradients, preventing efficient interaction of reactants and catalyst.• Ensure vigorous and continuous stirring throughout the reaction to maintain a homogeneous mixture.
Product is Present, but Yield is Low After Purification Losses During Workup: The product may be lost during the purification steps.• When washing with a basic solution to remove unreacted stearic acid, avoid overly harsh conditions that could hydrolyze the ester. • During recrystallization, ensure the solution is fully saturated at high temperature and cooled slowly to maximize crystal formation. Minimize the amount of cold solvent used for washing the crystals.
Significant Byproduct Formation Detected (e.g., by GC-MS or NMR) Side Reactions: High temperatures in acid-catalyzed synthesis may be causing dehydration of the alcohol or other side reactions.• Lower the reaction temperature. • Reduce the concentration of the acid catalyst. • Consider switching to a milder enzymatic synthesis method, which is more selective.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

This protocol is adapted from the synthesis of behenyl stearate, a close analog.

Materials:

  • Stearic Acid (1.0 eq)

  • Arachidyl Alcohol (1.0-1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.5-2.0 mol%)

  • Toluene (optional, as solvent for azeotropic water removal)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethanol or Acetone (for recrystallization)

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using toluene), add stearic acid, arachidyl alcohol, and p-TsOH. If not using a Dean-Stark apparatus, add activated 3Å molecular sieves.

  • Reaction: Heat the mixture to 150-180°C (or to reflux if using toluene) under a nitrogen atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

  • Workup & Neutralization: Cool the reaction mixture. If a solvent was used, remove it via rotary evaporation. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and finally brine to remove the acid catalyst and any unreacted stearic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetone to obtain a white, waxy solid. Collect the crystals by vacuum filtration and dry under vacuum.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is based on general methods for lipase-catalyzed wax ester synthesis.

Materials:

  • Stearic Acid (1.0 eq)

  • Arachidyl Alcohol (1.0-1.5 eq)

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B) (5-10% w/w of total substrates)

  • n-hexane or isooctane (optional, solvent-free is also possible)

  • Molecular sieves (3Å, optional for water removal)

Procedure:

  • Substrate Preparation: If conducting a solvent-free reaction, gently heat the stearic acid and arachidyl alcohol in a glass reactor until melted. If using a solvent, dissolve the reactants in the chosen organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction Incubation: Incubate the mixture at 40-60°C with constant stirring. To drive the reaction, water can be removed by adding molecular sieves or by applying a vacuum to the system.

  • Monitoring: Monitor the conversion by taking aliquots and titrating the remaining stearic acid with a standardized NaOH solution.

  • Enzyme Recovery: Once the reaction has reached the desired conversion (typically >90%), cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with solvent and reused.

  • Product Purification: Remove the solvent (if used) by rotary evaporation. The crude product can be purified by washing with a dilute alkaline solution to remove any residual stearic acid, followed by washing with water and drying. For higher purity, column chromatography on silica gel can be performed.

Visualizations

reaction_pathway Figure 1: Synthesis of this compound cluster_reactants Stearic_Acid Stearic Acid (C₁₇H₃₅COOH) plus1 + Stearic_Acid->plus1 Arachidyl_Alcohol Arachidyl Alcohol (C₂₀H₄₁OH) Arachidyl_Stearate This compound (C₁₇H₃₅COOC₂₀H₄₁) Water Water (H₂O) plus1->Arachidyl_Alcohol plus2 + plus1->plus2 H⁺ or Lipase  ⇌ plus2->Arachidyl_Stearate

Caption: Reaction scheme for the synthesis of this compound.

troubleshooting_workflow Figure 2: Troubleshooting Workflow for Low Yield start Low Yield of This compound check_conversion Analyze Crude Product: High Levels of Starting Materials? start->check_conversion yes_conversion YES check_conversion->yes_conversion   no_conversion NO (Yield loss during purification) check_conversion->no_conversion   equilibrium Potential Cause: Equilibrium Limitation yes_conversion->equilibrium catalyst Potential Cause: Inactive Catalyst yes_conversion->catalyst conditions Potential Cause: Suboptimal Conditions yes_conversion->conditions solution_purification Solution: - Optimize washing steps - Refine recrystallization technique no_conversion->solution_purification solution_equilibrium Solution: - Remove H₂O (Dean-Stark/Sieves) - Use excess alcohol equilibrium->solution_equilibrium solution_catalyst Solution: - Use fresh/more catalyst - Check enzyme storage catalyst->solution_catalyst solution_conditions Solution: - Optimize Temperature - Ensure vigorous mixing conditions->solution_conditions

Caption: A logical workflow for troubleshooting low yield issues.

References

Improving the resolution of arachidyl stearate in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions to help you improve the resolution of arachidyl stearate in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why does my this compound peak show poor resolution or an excessively long retention time in reverse-phase HPLC?

This compound is a wax ester composed of arachidic acid (a C20 saturated fatty acid) and stearyl alcohol (a C18 saturated alcohol), resulting in a very long (C38) and highly non-polar molecule.[1][2] In reverse-phase HPLC, separation is based on hydrophobicity.[3] Due to its long, saturated alkyl chain, this compound interacts very strongly with the non-polar stationary phase (like C18), leading to long retention times and potential peak broadening. A mobile phase with insufficient organic solvent will not elute the compound effectively, causing these issues.

Q2: What is a good starting HPLC method for analyzing this compound?

A robust starting point for analyzing long-chain esters is a reverse-phase method using a C18 column with a strong organic mobile phase and elevated temperature. A gradient elution is highly recommended to ensure the compound elutes with a good peak shape in a reasonable time.[4][5]

Q3: How can I improve the peak shape for my this compound analysis?

Poor peak shape (e.g., broad or tailing peaks) is often caused by strong retention on the column or poor solubility in the mobile phase. To improve it:

  • Increase the Mobile Phase Strength: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) reduces mobile phase viscosity and decreases the retention of highly hydrophobic molecules, often resulting in sharper peaks.

  • Optimize Sample Solvent: Ensure your sample is fully dissolved. The sample solvent should ideally be the same as the initial mobile phase. However, due to the low polarity of this compound, you may need to dissolve it in a stronger solvent (like 100% acetonitrile or a mixture containing a small amount of isopropanol) and inject a minimal volume to prevent peak distortion.

Q4: My this compound is co-eluting with another non-polar impurity. How can I improve their separation?

To improve the separation between two closely eluting non-polar compounds:

  • Optimize the Gradient: Use a shallower, more gradual gradient. A slower increase in the organic solvent percentage over a longer time can enhance the resolution between compounds with similar hydrophobicities.

  • Change the Organic Solvent: Acetonitrile and methanol offer different selectivities in reverse-phase chromatography. If you are using methanol, try switching to acetonitrile, or vice-versa. A combination of solvents may also provide unique selectivity.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will lengthen the analysis time.

  • Select a Different Stationary Phase: If modifying the mobile phase is insufficient, consider a column with different selectivity, such as a phenyl-hexyl or a C30 column, which is specifically designed for separating long-chain, hydrophobic isomers.

Q5: What is the most suitable detector for analyzing this compound?

This compound lacks a significant UV chromophore, making it difficult to detect with standard UV-Vis detectors, especially at low concentrations. The ideal detectors for this and other non-volatile, non-chromophoric compounds are universal mass-based detectors such as:

  • Evaporative Light Scattering Detector (ELSD)

  • Charged Aerosol Detector (CAD)

  • Mass Spectrometer (MS)

Troubleshooting Guide

Poor resolution of this compound can manifest as broad peaks, excessive retention times, or co-elution with other analytes. The following workflow provides a systematic approach to troubleshooting these issues.

Troubleshooting_Workflow start_node Problem: Poor Resolution symptom1 Symptom: Excessively Long Retention Time start_node->symptom1 symptom2 Symptom: Broad or Tailing Peak start_node->symptom2 symptom3 Symptom: Co-elution with Another Peak start_node->symptom3 symptom_node_style symptom_node_style action_node_style action_node_style result_node_style result_node_style action1 Action: Increase Organic Content in Mobile Phase symptom1->action1 action2 Action: Increase Column Temperature symptom1->action2 symptom2->action1 symptom2->action2 action3 Action: Use a Shallower Gradient Profile symptom3->action3 action4 Action: Change Organic Solvent (e.g., MeOH to ACN) symptom3->action4 action5 Action: Decrease Flow Rate symptom3->action5 result Resolution Improved action1->result action2->result action3->result action4->result action5->result

Caption: A workflow diagram for troubleshooting poor HPLC resolution.

The diagram below illustrates the general impact of key HPLC parameters on retention time and resolution, which is critical for method development.

HPLC_Parameters cluster_params Adjustable Parameters cluster_outcomes Observed Outcomes param_node param_node outcome_node outcome_node Organic Organic Solvent % RT Retention Time Organic->RT  - (Decreases) Res Resolution Organic->Res  - (Generally Decreases) Temp Temperature Temp->RT  - (Decreases) Temp->Res  +/- (Variable Effect) Flow Flow Rate Flow->RT  - (Decreases) Flow->Res  - (Generally Decreases) Gradient Gradient Slope (Steepness) Gradient->RT  - (Decreases) Gradient->Res  - (Decreases)

Caption: Logical relationships between key HPLC parameters and outcomes.

Experimental Protocols

Protocol 1: Recommended RP-HPLC Method

This protocol provides a robust starting point for the analysis of this compound. Optimization will likely be required based on your specific sample matrix and instrument.

  • Column Selection: Use a high-quality C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a high carbon load, suitable for hydrophobic compounds.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent like acetonitrile, isopropanol, or tetrahydrofuran (THF).

    • Use sonication to ensure the waxy ester is fully dissolved.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Configuration: Set up the HPLC system according to the parameters in the table below.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

  • Data Acquisition: Run the gradient program and acquire the data.

Table 1: HPLC Method Parameters

ParameterRecommended SettingRationale
Stationary Phase C18, 250 x 4.6 mm, 5 µmProvides strong retention for non-polar analytes.
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B Acetonitrile:Isopropanol (90:10, v/v)A strong organic phase to elute the highly non-polar analyte.
Gradient Program See Table 2Starts with high organic content and ramps to 100% to ensure elution.
Flow Rate 1.0 mL/minA standard flow rate; can be reduced to improve resolution.
Column Temperature 50°CReduces viscosity and sharpens peaks for long-chain lipids.
Detector ELSD, CAD, or MSNecessary for detecting compounds without a UV chromophore.
Injection Volume 10 µLKeep low to prevent peak distortion from strong sample solvents.

Table 2: Example Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (ACN:IPA)
0.02080
20.00100
25.00100
25.12080
30.02080

References

Preventing degradation of arachidyl stearate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for arachidyl stearate. This resource provides researchers, scientists, and drug development professionals with detailed guidance to prevent the degradation of this compound during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

This compound (also known as eicosyl stearate) is a wax ester, which is a type of lipid composed of a long-chain fatty acid (stearic acid) and a long-chain fatty alcohol (arachidyl alcohol).[1][2][3] Its chemical integrity is crucial for accurate experimental results. Degradation can lead to the formation of its constituent acid and alcohol, causing inaccurate quantification, altered physical properties in formulations, and misleading analytical profiles.

Q2: What are the primary causes of this compound degradation during sample preparation?

The degradation of this compound is primarily driven by three factors:

  • Hydrolysis: This is the most common degradation pathway. The ester bond is susceptible to being cleaved by water, a reaction that is significantly accelerated by the presence of acids or bases (saponification).[4][5]

  • Thermal Stress: Like many long-chain esters, this compound can decompose at high temperatures. This is a critical consideration for analytical techniques that require heating, such as gas chromatography.

  • Oxidation: While the ester bond itself is not directly oxidized, the long hydrocarbon chains can be susceptible to oxidative damage, especially with prolonged exposure to air at elevated temperatures. Storing samples under an inert atmosphere can mitigate this risk.

Q3: How can I prevent the hydrolysis of this compound?

Preventing hydrolysis requires careful control of the sample environment. Key strategies include:

  • Minimize Water Contact: Use anhydrous grade solvents and ensure all glassware is thoroughly dried (e.g., oven- or flame-dried) before use. If an aqueous extraction step is unavoidable, it should be performed quickly and at low temperatures (e.g., on an ice bath).

  • Control pH: The rate of hydrolysis is slowest near neutral pH. If possible, buffer your sample to a slightly acidic pH of 4-5. Avoid strong acids and bases, as they act as catalysts for hydrolysis.

  • Maintain Low Temperatures: Perform all sample handling and extraction steps at reduced temperatures to slow the rate of any potential hydrolytic reactions.

  • Proper Storage: Store stock solutions and prepared samples in a cool, dry, and dark environment under an inert atmosphere (e.g., nitrogen or argon) to protect against both hydrolysis and oxidation.

Q4: What solvents are recommended for dissolving this compound?

As a non-polar lipid, this compound dissolves best in non-polar organic solvents. Water should be avoided. Recommended solvents include:

  • Hexane

  • Toluene

  • Chloroform

  • Dichloromethane

  • Diethyl Ether

  • Mixtures such as hexane:diethyl ether or dichloromethane:hexane are commonly used for chromatographic separation.

Q5: How can I detect if my this compound sample has degraded?

Degradation can be identified by detecting the presence of its hydrolysis products: stearic acid and arachidyl alcohol. Common analytical techniques for this purpose include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method. The mass spectrum of a degraded sample will show peaks corresponding to the parent ester as well as its degradation products. A key diagnostic ion for stearic acid is often observed at m/z 285 (protonated acid moiety).

  • High-Performance Liquid Chromatography (HPLC-MS): HPLC can separate the non-polar ester from its more polar degradation products.

  • Thin-Layer Chromatography (TLC): A simple and rapid method to visually check for the presence of more polar impurities (the acid and alcohol) which will have lower Rf values than the parent wax ester.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Low recovery of this compound after extraction. Ester Hydrolysis (Saponification): The sample may have been exposed to basic conditions in the presence of water, converting the ester into a stearate salt which has different solubility and chromatographic properties.Neutralize the sample to a pH between 4-5 before extraction. Ensure all solvents are anhydrous and work quickly at low temperatures.
Extra peaks appear in my chromatogram (GC or HPLC). Degradation: The additional peaks are likely stearic acid and arachidyl alcohol resulting from hydrolysis or thermal decomposition.Confirm the identity of the extra peaks by running standards of stearic acid and arachidyl alcohol. Review your sample preparation workflow for exposure to water, extreme pH, or excessive heat.
Inconsistent results between sample replicates. Variable Degradation: Inconsistencies in sample handling time, temperature, or reagent concentrations can lead to different rates of degradation across samples.Standardize the entire sample preparation protocol. Ensure each sample is processed for the same duration and at the same temperature. Use fresh, high-purity anhydrous solvents for each batch.

Key Physicochemical Data & Handling Parameters

The following table summarizes key data for this compound and recommended handling conditions to minimize degradation.

ParameterValue / RecommendationJustification / Notes
Molecular Formula C₃₈H₇₆O₂
Molecular Weight 565.01 g/mol
Physical State Solid / Wax
Boiling Point ~569 °C (Predicted)High temperature indicates low volatility.
Recommended pH Range 4.0 - 7.0Minimizes acid- and base-catalyzed hydrolysis.
Max. Processing Temp. < 40 °C (in solution)Prolonged heating accelerates hydrolysis. Stearic acid can begin to decompose above 230°C.
Recommended Solvents Hexane, Chloroform, TolueneNon-polar aprotic solvents are ideal.
Incompatible Agents Strong Acids, Strong Bases, Water, Oxidizing AgentsThese agents directly promote chemical degradation.

Experimental Protocols

Protocol 1: Extraction and Isolation of Wax Esters

This protocol describes a general method for extracting total lipids and isolating the wax ester fraction using solid-phase extraction (SPE), which is suitable for purifying this compound from a complex matrix.

  • Homogenization & Extraction:

    • Homogenize the sample (e.g., 20 mg tissue) in a cold solvent mixture such as chloroform:methanol (2:1, v/v).

    • Vortex thoroughly and centrifuge to pellet any solid debris.

    • Carefully collect the supernatant containing the total lipid extract.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Prepare a silica gel SPE cartridge by conditioning it with hexane.

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a minimal volume of hexane (~200 µL).

    • Load the reconstituted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with hexane to elute very non-polar compounds like alkanes.

    • Elute the desired wax ester fraction using a hexane:diethyl ether (99:1, v/v) or similar non-polar mixture.

  • Final Preparation:

    • Evaporate the solvent from the collected wax ester fraction under nitrogen.

    • Reconstitute the purified this compound in a suitable solvent (e.g., hexane, toluene) for subsequent analysis.

Protocol 2: Assessing Degradation by GC-MS

This protocol outlines a method to check for the presence of stearic acid and arachidyl alcohol in a purified sample.

  • Sample Derivatization (Optional but Recommended):

    • To improve the chromatographic behavior of the potential degradation products, convert the fatty acid (stearic acid) to its methyl ester (FAME) and the fatty alcohol to its TMS-ether. This is achieved using standard derivatization agents like BF₃-methanol for the acid and BSTFA for the alcohol.

  • GC-MS Instrumentation and Conditions:

    • Column: Use a high-temperature, non-polar capillary column (e.g., DB-5ht, 30 m x 0.25 mm x 0.1 µm).

    • Injector Temperature: 320 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 150 °C, hold for 2 min.

      • Ramp: 10 °C/min to 350 °C.

      • Hold: Hold at 350 °C for 15 min.

    • MS Conditions:

      • Ion Source Temperature: 250 °C.

      • Mass Scan Range: m/z 50–700.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) for peaks corresponding to derivatized stearic acid, derivatized arachidyl alcohol, and intact this compound.

    • Examine the mass spectra of any suspect peaks and compare them to library spectra or authentic standards. Look for the characteristic protonated acid fragment of stearic acid if analyzing underivatized samples.

Visual Guides

DegradationPathways cluster_factors Degradation Factors AS This compound (Intact Ester) DP Degradation Products: - Stearic Acid - Arachidyl Alcohol AS->DP Hydrolysis Heat Heat Heat->AS Water_Acid Water (H₂O) + Acid (H⁺) Water_Acid->AS Water_Base Water (H₂O) + Base (OH⁻) Water_Base->AS

Caption: Primary degradation pathways for this compound.

SamplePrepWorkflow start Start: Raw Sample extract Lipid Extraction start->extract spe SPE Cleanup extract->spe evap Solvent Evaporation spe->evap recon Reconstitution evap->recon analyze Analysis (GC-MS, HPLC) recon->analyze pm1 Use Anhydrous Solvents Work at Low Temperature pm1->extract pm2 Control pH (4-5) Use Dry Eluents pm2->spe pm3 Use Gentle N₂ Stream Avoid High Heat pm3->evap

Caption: Recommended workflow to minimize degradation.

References

Technical Support Center: Overcoming Matrix Effects in Arachidyl Stearate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantitative analysis of arachidyl stearate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the mitigation of matrix effects in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification. In biological samples like plasma or serum, phospholipids are a primary cause of matrix effects in LC-MS analysis.[1] Given the nonpolar nature of this compound, a long-chain wax ester, it often co-extracts with other lipids, making it susceptible to these interferences.

Q2: What is the most common source of matrix effects when analyzing this compound in biological samples?

A2: The most common source of matrix effects in biological samples for lipid analysis are phospholipids.[1] These molecules are highly abundant in matrices like plasma and can co-elute with analytes of interest, competing for ionization in the mass spectrometer's source, which often leads to ion suppression.

Q3: How can I minimize matrix effects during my sample preparation?

A3: Effective sample preparation is crucial. The goal is to selectively remove interfering matrix components while efficiently recovering this compound. Common techniques include:

  • Solid-Phase Extraction (SPE): SPE can effectively clean up samples by retaining the analyte on a solid support while matrix components are washed away. For wax ester isolation, silica gel columns are often employed.[2]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. It is a widely used technique in lipidomics for separating lipids from more polar matrix components.

  • Phospholipid Removal Plates/Cartridges: Specialized products are available that specifically target the removal of phospholipids from the sample extract, which can significantly reduce matrix effects.

Q4: Which internal standard should I use for accurate quantification of this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound.[3] SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar extraction inefficiencies and matrix effects. This allows for reliable correction of signal variability. If a SIL version of this compound is not available, a closely related long-chain wax ester with a different mass, that is not present in the sample, can be used as an alternative. It is crucial that the chosen internal standard does not suffer from isotopic crosstalk with the analyte.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound.

Issue 1: Poor Peak Shape and Low Signal Intensity
Possible Cause Troubleshooting Step Rationale
Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.This will help determine if co-eluting matrix components are suppressing the this compound signal.
Improve sample cleanup by incorporating a phospholipid removal step or optimizing your SPE/LLE protocol.Reducing the amount of co-eluting matrix components will minimize ion suppression.
Poor Chromatography Optimize the mobile phase composition and gradient to achieve better separation of this compound from matrix components.Improved chromatographic resolution can move the analyte peak away from regions of ion suppression.
Ensure the column chemistry is appropriate for a nonpolar compound like this compound (e.g., C18, C8).Proper column selection is critical for good peak shape and retention.
Suboptimal MS Parameters Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) for this compound.Proper tuning of the mass spectrometer is essential for maximizing signal intensity.
Issue 2: High Variability in Quantitative Results
Possible Cause Troubleshooting Step Rationale
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.Variability in extraction recovery will lead to inconsistent results.
Use an appropriate internal standard (ideally, a SIL version of this compound) and add it at the very beginning of the sample preparation process.The internal standard will correct for variations in sample handling and matrix effects.
Matrix Effects Varying Between Samples Evaluate matrix effects in a representative set of individual samples.The composition of biological matrices can vary between subjects, leading to differential matrix effects.
Consider using matrix-matched calibration curves.This involves preparing calibration standards in a blank matrix that is similar to the study samples to compensate for matrix effects.

Experimental Protocols & Data

Protocol 1: Sample Preparation of Plasma for this compound Analysis

This protocol provides a general workflow for extracting this compound from plasma, incorporating phospholipid removal.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., deuterated this compound in methanol)

  • Methanol, ice-cold

  • Methyl tert-butyl ether (MTBE)

  • Water, LC-MS grade

  • Phospholipid removal plate/cartridge

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 90:10 isopropanol:acetonitrile)

Procedure:

  • To 100 µL of plasma, add 20 µL of the IS solution.

  • Add 300 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of MTBE and 250 µL of water to perform a liquid-liquid extraction. Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a new tube.

  • Pass the organic extract through a phospholipid removal plate/cartridge according to the manufacturer's instructions.

  • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Suggested LC-MS/MS Parameters for this compound Quantification

These are starting parameters and should be optimized for your specific instrumentation.

LC Parameters
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 30% B, ramp to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 50°C
Injection Volume 5 µL
MS/MS Parameters
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+NH4]+ for this compound
Product Ions To be determined by infusion of a standard. Likely fragments correspond to the neutral loss of the fatty acid or the fatty alcohol.
Collision Energy To be optimized for the specific instrument and transitions.
Dwell Time 100 ms
Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical recovery and matrix effect data for different sample preparation methods in lipid analysis. Note that specific values for this compound may vary.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 85 - 10550 - 120Simple, fast, inexpensive.High matrix effects, particularly from phospholipids.
Liquid-Liquid Extraction (LLE) 70 - 9580 - 110Good removal of polar interferences.Can be labor-intensive and use large volumes of organic solvents.
Solid-Phase Extraction (SPE) 75 - 9090 - 105High selectivity and good cleanup.Can require method development; potential for analyte loss.
PPT with Phospholipid Removal 80 - 10095 - 105Combines simplicity of PPT with effective phospholipid removal.Higher cost than PPT alone.

Recovery and Matrix Effect percentages are generalized from lipidomics literature and should be experimentally determined for this compound. A study on stearic acid analysis in human plasma reported recovery and matrix effects within the range of 77.7%–109.7% and 90.0%–113.5%, respectively, using a protein precipitation and liquid-liquid extraction method.

Visualizations

Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (MTBE) Protein_Precipitation->LLE Phospholipid_Removal Phospholipid Removal LLE->Phospholipid_Removal Evaporation Evaporation Phospholipid_Removal->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Integration, Calibration) LC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for this compound Quantification.

Troubleshooting Troubleshooting Logic for Poor Signal Start Poor/Inconsistent Signal Check_MS Check MS Performance (Tuning, Calibration) Start->Check_MS Check_Chroma Review Chromatography (Peak Shape, Retention Time) Check_MS->Check_Chroma MS OK Investigate_Matrix Investigate Matrix Effects (Post-column Infusion) Check_Chroma->Investigate_Matrix Chroma OK Optimize_Prep Optimize Sample Prep (SPE, LLE, Phospholipid Removal) Investigate_Matrix->Optimize_Prep Suppression Detected Use_SIL_IS Implement Stable Isotope- Labeled Internal Standard Optimize_Prep->Use_SIL_IS Resolved Issue Resolved Use_SIL_IS->Resolved

References

Technical Support Center: Enhancing the Solubility of Arachidyl Stearate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the solubility of arachidyl stearate in your in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for working with this challenging long-chain wax ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a wax ester composed of arachidyl alcohol (a 20-carbon alcohol) and stearic acid (an 18-carbon saturated fatty acid). Its long, saturated hydrocarbon chains make it highly hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media. This inherent low solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results in in vitro assays.

Q2: What are the most suitable organic solvents for dissolving this compound?

Due to its nonpolar nature, this compound is most soluble in nonpolar organic solvents. However, for in vitro applications, solvents that are miscible with aqueous media are preferred for creating stock solutions. Commonly used solvents for long-chain fatty acids and their esters include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Chloroform (Note: Use with caution due to its volatility and potential cytotoxicity. Primarily for initial dissolution before transfer to a more biocompatible solvent system if possible).

  • Hexane (Note: Not miscible with water, typically used for extraction purposes).

For cell-based assays, preparing a high-concentration stock solution in 100% DMSO or ethanol is the recommended starting point.[1][2]

Q3: My this compound precipitates when I dilute the stock solution in my aqueous cell culture medium. What can I do?

This is a common issue known as "crashing out." Here are several strategies to prevent precipitation:

  • Use a Carrier Molecule: Complexing this compound with a carrier can significantly enhance its apparent solubility in aqueous media.

    • Bovine Serum Albumin (BSA): Fatty acid-free BSA is widely used to bind and transport lipids in cell culture.[3]

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their solubility in water.

  • Stepwise Dilution: Avoid adding the concentrated stock solution directly to the final volume of the medium. Instead, perform serial dilutions.

  • Vortexing During Dilution: Add the stock solution dropwise into the pre-warmed medium while vortexing to ensure rapid and even dispersion.[4]

  • Maintain a Low Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible (typically <0.5%) to minimize cytotoxicity and solubility issues.[3]

  • Gentle Warming: Pre-warming the cell culture medium to 37°C can help improve the solubility of the lipid.

Q4: What is the potential biological relevance of using this compound in in vitro assays?

Long-chain fatty acids and their esters are not just structural components of cells; they are also important signaling molecules. When introduced into cells, this compound can be metabolized to arachidic acid and stearic acid, which can then be converted to their respective acyl-CoA esters. Long-chain fatty acyl-CoA esters are known to be involved in various cellular processes, including the regulation of metabolic pathways. One key pathway is the AMP-activated protein kinase (AMPK) signaling pathway , which acts as a central energy sensor in cells.

Quantitative Data on Solubility

Table 1: Solubility of Stearic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)Solubility (mg/mL) (approx.)
Ethanol28~4.5~35
Methanol28~2.0~16
Ethyl Acetate28~11.5~104
Acetone28~5.0~40
Chloroform25Soluble-
DMSO-10 mg/mL10
Dimethyl Formamide-30 mg/mL30

Note: The solubility of this compound should be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO or Ethanol

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, low-binding microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the solution to 37-40°C for 10-15 minutes. Caution: Do not overheat, as this can degrade the compound.

    • Vortex again until the solution is clear. Sonication can also be used to aid dissolution.

  • Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

Objective: To prepare a solution of this compound complexed with BSA for delivery to cells in an aqueous medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes

  • Vortex mixer

  • Water bath at 37°C

Procedure:

  • Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium. Ensure the BSA is completely dissolved. This may require gentle warming and stirring. Sterile filter the BSA solution through a 0.22 µm filter.

  • Pre-warm BSA: Pre-warm the 10% BSA solution to 37°C.

  • Complexation:

    • While vortexing the pre-warmed BSA solution, slowly add the required volume of the this compound stock solution (in DMSO or ethanol) dropwise to achieve the desired molar ratio and final concentration. A common starting point is a 3:1 to 6:1 molar ratio of this compound to BSA.

    • Ensure the final concentration of the organic solvent remains below cytotoxic levels (e.g., <0.5% DMSO).

  • Incubation: Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.

  • Final Dilution: The this compound-BSA complex can now be further diluted in your complete cell culture medium to the final desired working concentration.

  • Control: Prepare a vehicle control with the same concentration of BSA and organic solvent used in the experimental samples.

Troubleshooting Guide

Table 2: Common Issues and Solutions for this compound Solubility

IssuePotential Cause(s)Recommended Solution(s)
This compound powder does not dissolve in the organic solvent. The concentration is too high for the chosen solvent. The solvent may have absorbed water, reducing its solvating power.Try a lower concentration. Use anhydrous solvent. Apply gentle heat (37-40°C) and/or sonication.
A precipitate forms immediately upon adding the stock solution to the aqueous medium. The solubility limit in the aqueous medium has been exceeded. The final concentration of the organic co-solvent is too low.Use a carrier molecule like BSA or cyclodextrin (see Protocol 2). Add the stock solution to pre-warmed medium while vortexing. Perform a stepwise dilution.
The final solution in the cell culture plate appears cloudy or has a film on the surface. Formation of micelles or fine precipitates. Interaction with components in the serum of the cell culture medium.Ensure complete complexation with BSA if used. Test the solubility in serum-free vs. serum-containing medium to identify interactions. Consider reducing the final concentration of this compound.
Inconsistent results between experiments. Incomplete dissolution of the stock solution. Precipitation of the compound over time in the working solution. Adsorption of the hydrophobic compound to plasticware.Always ensure the stock solution is clear before use. Prepare working solutions fresh for each experiment. Use low-binding plasticware for preparing and storing solutions.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubilizing this compound

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay ArachidylStearate This compound (Powder) Mix Vortex & Gentle Heat (37-40°C) ArachidylStearate->Mix Solvent 100% DMSO or Ethanol Solvent->Mix Stock Concentrated Stock Solution Mix->Stock Complexation Add Stock Dropwise while Vortexing Stock->Complexation BSA 10% Fatty Acid-Free BSA in Medium (pre-warmed) BSA->Complexation Incubate Incubate at 37°C (30-60 min) Complexation->Incubate WorkingSolution This compound-BSA Complex Incubate->WorkingSolution FinalDilution Dilute to Final Concentration in Complete Medium WorkingSolution->FinalDilution CellCulture Add to Cell Culture FinalDilution->CellCulture

Caption: Workflow for preparing this compound solutions for in vitro assays.

Postulated Signaling Pathway Involvement of this compound Metabolites

signaling_pathway cluster_cell Cellular Environment cluster_pathway AMPK Signaling Pathway ArachidylStearate This compound (extracellular) CellMembrane Cell Membrane ArachidylStearate->CellMembrane Uptake IntracellularAS This compound (intracellular) CellMembrane->IntracellularAS Metabolism Metabolism (Esterases) IntracellularAS->Metabolism FattyAcids Arachidic Acid & Stearic Acid Metabolism->FattyAcids AcylCoA Long-Chain Acyl-CoA Esters FattyAcids->AcylCoA Activation AMPK AMPK AcylCoA->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylation (Inhibition) MalonylCoA Malonyl-CoA ACC->MalonylCoA Synthesis Blocked pACC p-ACC (Inactive) CPT1 CPT1 MalonylCoA->CPT1 Inhibition FAO Fatty Acid Oxidation CPT1->FAO Activation

Caption: Postulated signaling pathway influenced by this compound metabolites.

References

Technical Support Center: Optimization of Reaction Conditions for Enzymatic Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzymatic esterification reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Ester Conversion

Q: My enzymatic esterification reaction shows very low or no conversion to the desired ester. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion can stem from several factors, ranging from enzyme activity to suboptimal reaction conditions. Here is a systematic troubleshooting guide:

  • Enzyme Inactivation: The enzyme may be inactive or denatured.

    • Solution: Verify the storage conditions and expiration date of the enzyme. Always store enzymes according to the manufacturer's instructions, typically at low temperatures (e.g., 4°C or -20°C).[1] It is also advisable to test the enzyme's activity using a standard assay.[2]

  • Suboptimal Temperature: The reaction temperature may be too low, resulting in slow enzyme kinetics, or too high, causing denaturation.[3]

    • Solution: Gradually increase the reaction temperature in 5-10°C increments to find the optimal range for your specific enzyme.[1] Most lipases used in esterification have an optimal temperature between 30°C and 70°C.[1] Consult the enzyme's technical datasheet for recommended temperature ranges.

  • Incorrect pH: The pH of the reaction medium is outside the optimal range for the enzyme, which can affect its activity and stability.

    • Solution: Even in non-aqueous systems, enzymes exhibit a "pH memory" from the last aqueous solution they were in. Ensure the pH of the buffer used to prepare or immobilize the enzyme is within its optimal range, typically between 4.0 and 8.0 for many fungal and yeast lipases.

  • Inadequate Water Content: Enzymes require a minimal amount of water to maintain their active conformation, but excess water can promote the reverse reaction (hydrolysis).

    • Solution: The optimal water activity is enzyme and solvent-dependent. This can be controlled by adding a specific amount of water or by using salt hydrate pairs to maintain constant water activity. For reactions producing water, consider adding molecular sieves or applying a vacuum to remove it and shift the equilibrium towards ester formation.

  • Substrate or Product Inhibition: High concentrations of substrates (acid or alcohol) or the accumulation of the ester product can inhibit the enzyme's activity.

    • Solution: Vary the molar ratio of the substrates to determine if high concentrations are inhibitory. An excess of the alcohol is often used to shift the equilibrium, but a large excess can sometimes inhibit the enzyme. Consider a fed-batch approach where substrates are added gradually or implement in-situ product removal.

  • Mass Transfer Limitations: For immobilized enzymes, the diffusion of substrates to the active site and products away from it can be a limiting factor.

    • Solution: Increase the agitation speed or use smaller enzyme support particles to reduce external and internal mass transfer limitations, respectively. The choice of solvent can also influence mass transfer.

Low_Conversion_Troubleshooting Start Low/No Ester Conversion CheckEnzyme Check Enzyme Activity & Storage Start->CheckEnzyme Inactive Enzyme? OptimizeTemp Optimize Temperature Start->OptimizeTemp Suboptimal T? OptimizepH Adjust pH ('pH Memory') Start->OptimizepH Incorrect pH? ControlWater Control Water Activity Start->ControlWater Water Issues? CheckInhibition Investigate Substrate/ Product Inhibition Start->CheckInhibition Inhibition? AddressMassTransfer Address Mass Transfer Limitations Start->AddressMassTransfer Immobilized Enzyme? SolutionFound Conversion Improved CheckEnzyme->SolutionFound OptimizeTemp->SolutionFound OptimizepH->SolutionFound ControlWater->SolutionFound CheckInhibition->SolutionFound AddressMassTransfer->SolutionFound

Caption: Troubleshooting workflow for low or no ester conversion.

Issue 2: Reaction Rate Decreases Over Time

Q: My reaction starts well, but the rate of ester formation significantly decreases after a few hours. What could be the cause?

A: A declining reaction rate is common and can be attributed to several factors:

  • Product Inhibition: As the ester product accumulates, it can bind to the enzyme's active site, inhibiting further reaction.

    • Solution: Consider methods for in-situ product removal to keep its concentration low.

  • Equilibrium Reached: Esterification is a reversible reaction. As products (ester and water) are formed, the reaction may be approaching equilibrium.

    • Solution: To drive the reaction forward, remove one of the products. The most common strategy is to remove water using molecular sieves, a vacuum, or by conducting the reaction in a system that facilitates water stripping.

  • Enzyme Deactivation: The reaction conditions (e.g., temperature, solvent) may be gradually denaturing the enzyme over the course of the reaction.

    • Solution: Re-evaluate the reaction temperature and solvent choice for long-term enzyme stability. Sometimes, running the reaction at a slightly lower, suboptimal temperature can prolong the enzyme's active lifetime, leading to a higher overall yield.

  • Change in Water Activity: As water is produced, the increasing water activity in the microenvironment of the enzyme can favor the reverse hydrolysis reaction.

    • Solution: Add a water-adsorbing agent like molecular sieves or use a continuous reactor setup that allows for water removal.

References

Technical Support Center: Arachidyl Stearate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of arachidyl stearate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a wax ester, which is an ester of a fatty acid (stearic acid) and a fatty alcohol (arachidyl alcohol).[1][2] It is a solid at room temperature and is used in various applications, including cosmetics as an emollient, in pharmaceutical formulations, and as a lubricant.[3][4]

Q2: What are the common methods for synthesizing this compound?

The most common laboratory and industrial method for synthesizing this compound is through the direct esterification of stearic acid and arachidyl alcohol, often using an acid catalyst in a process known as Fischer esterification.[5] An alternative, "green chemistry" approach is enzymatic esterification, which proceeds at lower temperatures and without harsh acidic or alkaline catalysts, resulting in fewer byproducts.

Q3: What are the typical impurities found in crude synthesized this compound?

The primary impurities in crude this compound synthesized via Fischer esterification include:

  • Unreacted Starting Materials: Stearic acid and arachidyl alcohol.

  • Catalyst Residues: Residual acid or base catalyst used during the synthesis.

  • Byproducts of Side Reactions:

    • Symmetrical Ethers: Formed from the reaction of two arachidyl alcohol molecules.

    • Anhydrides: Formed from the dehydration of two stearic acid molecules.

    • Dehydration Products: Alkenes resulting from the dehydration of arachidyl alcohol, particularly at high temperatures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Possible Cause Recommended Solution Analytical Confirmation
Low Yield of this compound Incomplete reaction due to equilibrium.- Remove water during the reaction using a Dean-Stark trap. - Use a slight excess of one reactant. - Increase the reaction time.GC-MS analysis showing significant amounts of unreacted stearic acid and arachidyl alcohol.
Product is Discolored (Yellow/Brown) Decomposition of starting materials or product at high temperatures.- Lower the reaction temperature. - Reduce the reaction time. - Use a milder catalyst.Visual inspection.
Emulsion Formation During Washing Vigorous shaking of the separatory funnel, especially with a basic solution.- Use gentle swirling motions instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion.Visual observation of the separatory funnel.
Difficulty Separating this compound from Starting Materials by Column Chromatography Inappropriate solvent system for elution.- Use a gradient elution, starting with a non-polar solvent and gradually increasing polarity. - Monitor fractions using Thin-Layer Chromatography (TLC).TLC analysis of collected fractions showing overlapping spots.
Product Does Not Crystallize During Recrystallization - The product is too soluble in the chosen solvent. - The solution is not sufficiently concentrated. - Presence of impurities inhibiting crystallization.- Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. - Evaporate some of the solvent to increase concentration. - Add a seed crystal to induce crystallization.Visual observation of the crystallization flask.
Purified Product Shows Multiple Spots on TLC Incomplete purification.- Repeat the column chromatography with a shallower solvent gradient. - Perform a second recrystallization.TLC plate showing more than one spot for the purified sample.

Experimental Protocols

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of a reaction and the purity of fractions during chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • Mobile phase (e.g., Hexane:Ethyl Acetate mixture)

  • Visualization agent (e.g., phosphomolybdic acid stain or iodine chamber)

  • Heat gun

Procedure:

  • Prepare a developing chamber with the chosen mobile phase. A common solvent system for separating wax esters from their starting materials is a mixture of hexane and ethyl acetate. The optimal ratio should be determined experimentally, starting with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and increasing the polarity if the compounds do not move sufficiently from the baseline.

  • Dissolve a small amount of the crude and purified this compound samples, as well as the starting materials (stearic acid and arachidyl alcohol), in a volatile solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the dissolved samples onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots using a suitable method. For non-UV active compounds like this compound, an iodine chamber or a phosphomolybdic acid stain followed by heating is effective.

  • Calculate the Retention Factor (Rf) for each spot. The less polar this compound will have a higher Rf value than the more polar starting materials.

Compound Polarity Expected Rf Value (Hexane:Ethyl Acetate 8:2)
This compoundLowHigh
Arachidyl AlcoholMediumIntermediate
Stearic AcidHighLow
Purification by Column Chromatography

Column chromatography is used to separate this compound from unreacted starting materials and non-polar byproducts.

Materials:

  • Glass chromatography column

  • Silica gel (for column chromatography)

  • Elution solvents (e.g., hexane and ethyl acetate)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., 100% hexane or 98:2 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent. This will elute the least polar compounds first.

  • Gradient Elution: Gradually increase the polarity of the eluting solvent by increasing the proportion of ethyl acetate. A suggested gradient could be:

    • 100% Hexane (to elute any non-polar byproducts)

    • 98:2 to 95:5 Hexane:Ethyl Acetate (to elute this compound)

    • 90:10 to 80:20 Hexane:Ethyl Acetate (to elute arachidyl alcohol)

    • More polar mixtures to elute stearic acid.

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification by Recrystallization

Recrystallization is an excellent final purification step to achieve high-purity this compound.

Materials:

  • Crystallization flask

  • Heating mantle or hot plate

  • Recrystallization solvent (e.g., acetone, ethanol, or a hexane/ethyl acetate mixture)

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Acetone or ethanol are often good choices for wax esters.

  • Dissolution: Place the partially purified this compound in a flask and add a minimal amount of the recrystallization solvent. Heat the mixture with gentle stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath to promote further crystallization.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the purity of the final product and identifying any remaining impurities. Fatty acid esters are often analyzed as fatty acid methyl esters (FAMEs) for better volatility and chromatographic separation. However, direct analysis of the wax ester is also possible.

General GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column is typically used for separating wax esters.

  • Injector Temperature: Set to a temperature that ensures volatilization without thermal degradation.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Carrier Gas: Helium is commonly used.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

The resulting mass spectrum can be compared to a library of known compounds for identification.

Visualization of Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Washing Liquid-Liquid Extraction (Aqueous Wash) Crude_Product->Washing Initial Cleanup Column_Chromatography Column Chromatography Washing->Column_Chromatography Separation TLC_Analysis TLC Analysis Washing->TLC_Analysis Monitor Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Column_Chromatography->TLC_Analysis Monitor Fractions GCMS_Analysis GC-MS Analysis Recrystallization->GCMS_Analysis Confirm Purity Pure_Product High-Purity This compound Recrystallization->Pure_Product Pure_Product->GCMS_Analysis Final QC

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_impurities Identify Impurities cluster_solutions Implement Solutions Start Start: Synthesized Product Check_Purity Assess Purity (TLC/GC-MS) Start->Check_Purity Is_Pure Purity > 99%? Check_Purity->Is_Pure End End: Pure Product Is_Pure->End Yes Unreacted_SM Unreacted Starting Materials Present Is_Pure->Unreacted_SM No Byproducts Byproducts or Discoloration Present Perform_Purification Perform/Repeat Purification Steps Unreacted_SM->Perform_Purification If major Optimize_Reaction Optimize Reaction Conditions Byproducts->Optimize_Reaction If significant Optimize_Reaction->Start Perform_Purification->Check_Purity

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Stability of Arachidyl Stearate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability testing of arachidyl stearate in various formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a wax ester composed of arachidyl alcohol (a 20-carbon fatty alcohol) and stearic acid (an 18-carbon fatty acid). It is used in cosmetic and pharmaceutical formulations as an emollient, thickener, and stabilizer.[1] Its stability is crucial as degradation can impact the formulation's physical properties (e.g., viscosity, texture), and potentially the safety and efficacy of the final product.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound, like other esters, are hydrolysis and oxidation.

  • Hydrolysis: The ester bond in this compound can be broken down by water, especially under acidic or alkaline conditions, yielding arachidyl alcohol and stearic acid.[2] This reaction is catalyzed by the presence of acids or bases.

  • Oxidation: While saturated esters like this compound are relatively resistant to oxidation compared to unsaturated esters, oxidation can still occur under harsh conditions, such as exposure to high temperatures and oxygen, potentially initiated by impurities.[3]

Q3: How does pH affect the stability of this compound in emulsions?

The pH of a formulation can significantly impact the stability of this compound. Extreme pH values (both acidic and alkaline) can accelerate the rate of hydrolysis of the ester linkage.[2] This can lead to the breakdown of the emulsifying properties and cause phase separation in emulsions.

Q4: Can this compound degrade under thermal stress?

Yes, at elevated temperatures, this compound can undergo thermal degradation. It is important to heat formulations containing waxes approximately 20°C above their melting point to ensure all crystals are completely molten for optimal stability.[4] However, excessively high temperatures can lead to decomposition.

Q5: Is this compound susceptible to photodegradation?

Saturated esters are generally less susceptible to direct photodegradation than compounds with chromophores that absorb UV light. However, photolytic degradation can still occur, potentially initiated by other ingredients in the formulation that act as photosensitizers.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Change in Viscosity or Texture (Thinning or Thickening) Hydrolysis of this compound: Breakdown of the ester can alter the structure of the formulation.- Check and Adjust pH: Ensure the pH of the formulation is within a stable range (typically neutral to slightly acidic).- Buffer the System: Incorporate a suitable buffering agent to maintain a stable pH over the product's shelf life.
Phase Separation in Emulsions Emulsifier Degradation: Hydrolysis of this compound can reduce its effectiveness as a stabilizer.Improper Processing: Insufficient heating during manufacturing can lead to instability.- Optimize pH: Adjust the pH to a range where ester hydrolysis is minimized.- Ensure Complete Melting: During production, heat the oil phase containing this compound to at least 20°C above its melting point to ensure all wax crystals are melted.- Improve Homogenization: Optimize the homogenization process to create a stable emulsion with a uniform droplet size.
Crystallization or Grainy Texture Improper Cooling: Slow cooling of a formulation containing waxes can lead to the formation of large, undesirable crystals.- Controlled Cooling: Implement a rapid cooling phase with continuous stirring to promote the formation of small, uniform crystals.- Modify the Lipid Phase: Introducing other lipids or oils can sometimes inhibit or alter the crystal growth of this compound.
Off-Odor Development Oxidative Degradation: Oxidation can produce volatile byproducts with undesirable odors.- Incorporate Antioxidants: Add suitable antioxidants (e.g., tocopherol, BHT) to the formulation to protect against oxidation.- Use Opaque and Airtight Packaging: Protect the formulation from light and atmospheric oxygen.
Inconsistent Stability Results Between Batches Variability in Raw Materials: Differences in the quality and purity of this compound or other excipients can affect stability.- Source High-Purity Ingredients: Use well-characterized, high-purity this compound.- Establish Raw Material Specifications: Implement strict quality control checks for all incoming raw materials.

Quantitative Stability Data

The following table summarizes illustrative stability data for this compound in an oil-in-water emulsion under various stress conditions. This data is representative of the expected behavior of long-chain wax esters and should be confirmed by formulation-specific testing.

Stress Condition Parameter Duration This compound Remaining (%) Appearance
Control 25°C / 60% RH12 Weeks99.5No change
Acid Hydrolysis 0.1 M HCl at 60°C48 Hours85.2Phase separation
Base Hydrolysis 0.1 M NaOH at 60°C24 Hours78.5Emulsion breakdown
Oxidation 3% H₂O₂ at 40°C7 Days98.1Slight yellowing
Thermal Stress 50°C12 Weeks97.3Slight viscosity decrease
Photostability ICH Q1B Option 2-99.1No change

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-CAD Method for this compound

This method is suitable for the quantification of this compound and the detection of its non-volatile degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

    • Charged Aerosol Detector (CAD).

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • CAD Settings: Optimized for the analysis of lipids.

  • Sample Preparation:

    • Accurately weigh the formulation and dissolve it in a suitable solvent (e.g., chloroform/methanol mixture).

    • Dilute to a known concentration with the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

Protocol 2: GC-FID Analysis of Degradation Products (Arachidyl Alcohol and Stearic Acid)

This method is used to quantify the primary hydrolysis products of this compound.

  • Instrumentation:

    • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

    • Capillary column suitable for fatty acid and fatty alcohol analysis (e.g., DB-225).

  • Derivatization (for Stearic Acid):

    • The carboxylic acid group of stearic acid needs to be derivatized to a more volatile ester (e.g., methyl ester) prior to GC analysis. This can be achieved by reacting the sample with a methylating agent like BF₃-methanol.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program: Start at a suitable initial temperature and ramp up to a final temperature to ensure separation of the analytes.

    • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation:

    • Extract the lipids from the formulation using a suitable solvent system.

    • Perform the derivatization reaction if analyzing for stearic acid.

    • Dissolve the final sample in a suitable solvent (e.g., hexane) for injection.

Visualizations

This compound Degradation Pathway ArachidylStearate This compound (Ester) ArachidylAlcohol Arachidyl Alcohol ArachidylStearate->ArachidylAlcohol Hydrolysis (Acid/Base Catalyzed) StearicAcid Stearic Acid ArachidylStearate->StearicAcid Hydrolysis (Acid/Base Catalyzed) OxidationProducts Oxidation Products (Aldehydes, Ketones, etc.) ArachidylStearate->OxidationProducts Oxidation (Heat, Light, Oxygen)

Caption: Primary degradation pathways of this compound.

Stability Testing Workflow Start Start: Formulation Development ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->ForcedDegradation AnalyticalMethod Develop & Validate Stability-Indicating Method (e.g., HPLC) ForcedDegradation->AnalyticalMethod StabilityStudy Place Formulation on Formal Stability Study (Accelerated & Long-Term) AnalyticalMethod->StabilityStudy Analysis Analyze Samples at Time Points StabilityStudy->Analysis DataEvaluation Evaluate Data (Assay, Degradants, Physical Properties) Analysis->DataEvaluation End End: Establish Shelf-Life DataEvaluation->End

Caption: A typical workflow for stability testing of formulations.

Troubleshooting Formulation Instability action action Instability Formulation Instability Observed? PhaseSeparation Phase Separation? Instability->PhaseSeparation Yes ViscosityChange Viscosity Change? Instability->ViscosityChange No CheckpH Check & Adjust pH PhaseSeparation->CheckpH Yes OptimizeHomogenization Optimize Homogenization PhaseSeparation->OptimizeHomogenization No Crystallization Crystallization? ViscosityChange->Crystallization No ReviewProcessingTemp Review Processing Temperature ViscosityChange->ReviewProcessingTemp Yes ControlCooling Control Cooling Rate Crystallization->ControlCooling Yes

Caption: Decision tree for troubleshooting formulation instability.

References

Validation & Comparative

A Comparative Analysis of Arachidyl Stearate and Behenyl Stearate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of lipid excipients is a critical step in formulating effective and stable drug products. Arachidyl stearate and behenyl stearate, both long-chain saturated esters, are valuable formulation aids, particularly in the development of sustained-release dosage forms and topical preparations. This guide provides an objective comparison of their physicochemical properties and functional performance, supported by experimental data, to facilitate informed excipient selection.

Physicochemical Properties: A Comparative Overview

The primary distinction between this compound (the ester of arachidyl alcohol and stearic acid) and behenyl stearate (the ester of behenyl alcohol and stearic acid) lies in the two-carbon difference in their fatty alcohol chains. This variation in molecular weight directly influences their thermal properties, which is a key consideration in formulation development.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundBehenyl Stearate
Synonyms Eicosyl octadecanoate[1]Docosyl octadecanoate[2][3]
CAS Number 22413-02-1[1][4]22413-03-2
Molecular Formula C38H76O2C40H80O2
Molecular Weight 565.0 g/mol 593.1 g/mol
Melting Point Data not readily available in cited literature~66 °C to 75 °C
Physical Form SolidDry Powder, Solid
Solubility Insoluble in water; soluble in hot organic solvents.Insoluble in water; exhibits higher solubility in nonpolar organic solvents, with solubility increasing at higher temperatures.

Performance in Pharmaceutical Formulations

The difference in melting points between these two esters is a critical factor in their application. The higher melting point of behenyl stearate can be advantageous in creating formulations with greater thermal stability and a more controlled, slower release of the active pharmaceutical ingredient (API). Conversely, this compound's potentially lower melting point may be suitable for manufacturing processes that require a lower processing temperature.

Experimental Protocols for Characterization

To evaluate the suitability of this compound or behenyl stearate for a specific formulation, several key analytical techniques are employed.

Differential Scanning Calorimetry (DSC)

DSC is essential for determining the thermal properties of these esters, such as their melting point and enthalpy of fusion. This data is crucial for predicting their behavior during manufacturing and their impact on the formulation's stability and release characteristics.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the ester into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 100°C).

  • Data Analysis: The melting point is determined from the peak of the endothermic transition in the resulting DSC thermogram.

dsc_workflow DSC Experimental Workflow A Sample Preparation (2-5 mg in sealed pan) B Instrument Setup (Sample & Reference in DSC cell under N2) A->B C Heating at a constant rate (e.g., 10°C/min) B->C D Generation of DSC Thermogram C->D E Data Analysis (Melting Point, Enthalpy) D->E

Caption: A typical workflow for the thermal analysis of lipid excipients using DSC.

X-ray Diffraction (XRD)

XRD is used to investigate the crystalline structure of the esters. Polymorphism, or the existence of different crystalline forms, can significantly affect the physical properties of the excipient and, consequently, the performance of the final dosage form.

Experimental Protocol:

  • Sample Preparation: A small amount of the powdered sample is carefully placed on the sample holder.

  • Instrument Setup: The sample holder is mounted in an X-ray powder diffractometer.

  • Data Acquisition: The sample is exposed to X-rays, and the diffraction pattern is recorded over a specific range of angles (e.g., 2θ from 5° to 40°).

  • Data Analysis: The resulting diffractogram, a plot of X-ray intensity versus diffraction angle, provides a unique fingerprint of the crystalline structure.

xrd_workflow XRD Analysis Workflow A Powder Sample Preparation B Mounting in X-ray Diffractometer A->B C X-ray Exposure and Data Collection B->C D Generation of Diffractogram C->D E Analysis of Crystalline Structure D->E

Caption: A generalized workflow for the analysis of crystalline materials using XRD.

Logical Framework for Excipient Selection

The choice between this compound and behenyl stearate will depend on the specific requirements of the formulation and the manufacturing process. The following decision pathway can guide the selection process:

selection_logic Excipient Selection Framework A Define Formulation Goals B High Thermal Stability Required? A->B C Slower, More Controlled Release Needed? A->C F Lower Processing Temperature Desired? A->F B->C No D Consider Behenyl Stearate B->D Yes C->D Yes C->F No E Consider this compound F->B No F->E Yes

Caption: A decision-making framework for selecting between arachidyl and behenyl stearate.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Arachidyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of arachidyl stearate is essential for quality control, formulation development, and stability testing. This guide provides an objective comparison of validated analytical methods for the quantification of this compound, a long-chain wax ester. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors is compared, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an optimal analytical method for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired structural information.

FeatureGC-MSHPLC-ELSDHPLC-CAD
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1]Separation based on polarity, with detection by light scattering of non-volatile analytes.[1]Separation based on polarity, with detection via charged aerosol measurement.
Analytes Volatile and thermally stable wax esters. High-temperature methods are suitable for intact wax esters up to approximately C54.[1]A broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds.[1]Any non-volatile and many semi-volatile analytes.
Sample Preparation May require derivatization to increase volatility, although direct high-temperature analysis is possible.[1]Generally minimal; dissolution in a suitable organic solvent is typical.Minimal; dissolution in a suitable solvent is required.
Sensitivity Generally high, with low limits of detection (LOD) and quantification (LOQ).Good sensitivity, though potentially lower than MS for some compounds.High sensitivity, with detection in the low nanogram range.
Linearity (R²) (Typical) > 0.99> 0.99> 0.99
LOD (Typical) Low ng range~50 ng1-10 ng
LOQ (Typical) Low ng range~150 ng2-25 ng
Accuracy (% Recovery) (Typical) 90-110%85-115%93-114%
Precision (%RSD) (Typical) < 10%< 15%< 10%

Note: The performance data in the table are typical values for long-chain esters and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS, HPLC-ELSD, and HPLC-CAD are provided below. These protocols are based on established methods for similar long-chain wax esters and should be validated for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of this compound, offering high sensitivity and specificity.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (e.g., Agilent 8890 GC with a 7010B Triple Quadrupole GC/MS).

  • High-temperature capillary column (e.g., DB-1 HT fused-silica, 15 m x 0.25 mm, 0.10 µm film thickness).

Reagents:

  • Helium (carrier gas)

  • This compound reference standard

  • Hexane or Toluene (solvent)

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in hexane or toluene to a final concentration of 0.1–1.0 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 390°C

    • Oven Temperature Program: Initial temperature of 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for 6 minutes.

    • Carrier Gas Flow: 1.5 mL/min

    • MS Transfer Line Temperature: 325°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-920

  • Calibration: Prepare a series of this compound standards in the desired concentration range and analyze them under the same conditions as the samples. Construct a calibration curve by plotting the peak area against the concentration.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

HPLC-ELSD is a robust method for quantifying this compound, particularly for non-volatile and thermally sensitive samples.

Instrumentation:

  • HPLC system with an ELSD (e.g., Waters Alliance system with a Waters 2424 ELSD).

  • C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

Reagents:

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • This compound reference standard

Procedure:

  • Sample Preparation: Dissolve the sample in a chloroform/methanol mixture to a known concentration.

  • HPLC-ELSD Conditions:

    • Mobile Phase: A gradient of methanol and chloroform.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • ELSD Settings:

      • Nebulizer Temperature: 60°C

      • Drift Tube Temperature: 60°C

      • Gas Flow (Nitrogen): 2.5 L/min

  • Calibration: Prepare a series of this compound standards and analyze to generate a calibration curve.

High-Performance Liquid Chromatography with Charged Aerosol Detector (HPLC-CAD)

HPLC-CAD offers high sensitivity and a broad dynamic range for the analysis of this compound.

Instrumentation:

  • HPLC system with a CAD

  • C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.0 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound reference standard

Procedure:

  • Sample Preparation: Dissolve the sample in an appropriate solvent mixture (e.g., acetonitrile/water).

  • HPLC-CAD Conditions:

    • Mobile Phase: A gradient of water with 0.05% formic acid and acetonitrile with 0.05% formic acid.

    • Flow Rate: 0.575 mL/min

    • Column Temperature: 33°C

    • CAD Settings: Optimize evaporation temperature and other parameters for the specific mobile phase.

  • Calibration: Prepare and analyze a series of this compound standards to construct a calibration curve.

Visualizations

Experimental Workflows

General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_gcms GC-MS cluster_hplc HPLC cluster_detectors Detection cluster_data Data Analysis start Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter (optional) dissolve->filter gcms_inject Inject into GC-MS filter->gcms_inject hplc_inject Inject into HPLC filter->hplc_inject gcms_separate Separation by volatility gcms_inject->gcms_separate gcms_detect Detection by MS gcms_separate->gcms_detect integrate Peak integration gcms_detect->integrate hplc_separate Separation by polarity hplc_inject->hplc_separate elsd ELSD hplc_separate->elsd cad CAD hplc_separate->cad elsd->integrate cad->integrate calibrate Calibration curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Generalized workflow for this compound quantification.

Method Selection Logic

Decision Tree for Method Selection start Start: Need to quantify this compound q1 Is high sensitivity and structural information required? start->q1 q2 Is the sample thermally labile or of very high molecular weight? q1->q2 No gcms GC-MS q1->gcms Yes q2->gcms No hplc HPLC q2->hplc Yes q3 Is universal detection with high sensitivity needed? hplc->q3 hplc_cad HPLC-CAD q3->hplc_cad Yes hplc_elsd HPLC-ELSD q3->hplc_elsd No

Caption: Decision tree for selecting an analytical method.

References

A Researcher's Guide to Cross-Validation of Arachidyl Stearate Measurements Across Different Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

Arachidyl stearate, a waxy solid at room temperature, presents unique analytical challenges primarily related to its non-polar nature and low volatility.[1][2] The choice of analytical technique and sample preparation protocol can significantly impact measurement outcomes. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two principal methods employed for its quantification.

Quantitative Data Comparison

In the absence of a dedicated cross-laboratory study for this compound, we can extrapolate potential variability from studies on similar long-chain fatty acids. For instance, the Fatty Acid Quality Assurance Program (FAQAP), a collaboration between NIST, NIH-ODS, and CDC, found that even for common fatty acids in serum and plasma, agreement among participating laboratories was within 20% for only 70% of the submitted data, with individual laboratory precision generally showing relative standard deviations below 20%.[3] This underscores the critical need for standardized procedures and control materials when comparing data across different sites.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD)Key Considerations for Inter-Laboratory Variation
Principle Separation of volatile compounds in a gaseous mobile phase and detection by ionization in a hydrogen flame.[4]Separation of non-volatile compounds in a liquid mobile phase with near-universal detection based on aerosol charging.[4]Differences in instrument configuration, detector response, and data processing parameters.
Derivatization Mandatory (transesterification to fatty acid methyl esters - FAMEs).Not required.Incomplete or variable derivatization efficiency is a major source of error.
Limit of Detection (LOD) ~0.2-0.5 µg/mL (for FAMEs).~1 ng on column.Variations in sample preparation and instrument sensitivity.
Precision (RSD%) < 7%.< 5%.Analyst skill, consistency of sample handling, and instrument stability.
Accuracy (Recovery %) 88-109%.Typically >95%.Purity of reference standards and efficiency of extraction from the sample matrix.

Experimental Protocols

To facilitate cross-laboratory validation, detailed and harmonized experimental protocols are essential. Below are representative methodologies for GC-FID and HPLC-CAD analysis of this compound.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method requires a derivatization step to convert the non-volatile this compound into its more volatile fatty acid methyl ester (FAME), specifically methyl stearate and arachidyl alcohol (which is typically not analyzed).

1. Sample Preparation (Transesterification): a. Accurately weigh a known amount of the sample containing this compound into a screw-capped glass tube. b. Add an internal standard (e.g., methyl nonadecanoate) of known concentration. c. Add 2 mL of 2% methanolic sulfuric acid. d. Tightly cap the tube and heat at 80°C for 1 hour. e. After cooling to room temperature, add 2 mL of n-hexane and 1 mL of saturated sodium chloride solution. f. Vortex the mixture for 1 minute and centrifuge to separate the layers. g. Carefully transfer the upper hexane layer containing the methyl stearate to a GC vial for analysis.

2. GC-FID Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Detector Temperature: 300°C.

Method 2: High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD)

This method allows for the direct analysis of this compound without derivatization, which can reduce sample preparation variability.

1. Sample Preparation: a. Accurately weigh a known amount of the sample containing this compound. b. Dissolve the sample in a suitable solvent, such as a mixture of isopropanol and hexane (e.g., 2:1 v/v), to a known concentration. c. Use an internal standard if necessary for improved precision. d. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-CAD Conditions:

  • Column: Hypersil Gold C18 (150 mm x 2.1 mm, 3.0 µm) or equivalent.

  • Mobile Phase: A gradient of acetonitrile and water may be required for optimal separation.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • CAD Settings: Nebulizer temperature set to 35°C, and other parameters optimized according to the manufacturer's instructions.

Visualizing Workflows and Variability

To better understand the analytical process and potential pitfalls, the following diagrams illustrate a typical experimental workflow and the key sources of inter-laboratory variability.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve int_std Add Internal Standard dissolve->int_std derivatize Derivatization (GC) int_std->derivatize GC Path filter Filter (HPLC) int_std->filter HPLC Path extract Extract Analyte derivatize->extract inject Inject into GC/HPLC extract->inject filter->inject separate Chromatographic Separation inject->separate detect Detection (FID/CAD) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: A typical experimental workflow for the quantification of this compound.

G Potential Sources of Inter-Laboratory Variability cluster_sample Sample & Standard cluster_prep Preparation cluster_instrument Instrumentation cluster_data Data Analysis center Measurement Variability purity Reference Standard Purity purity->center storage Sample Storage Conditions storage->center matrix Sample Matrix Effects matrix->center derivatization Derivatization Inefficiency derivatization->center solvent Solvent Purity & Choice solvent->center handling Analyst Technique handling->center column Column Age & Type column->center detector Detector Response Drift detector->center calibration Instrument Calibration calibration->center integration Peak Integration Parameters integration->center curve Calibration Model curve->center

Caption: Key factors contributing to variability in this compound measurements between labs.

Recommendations for Cross-Validation Studies

To ensure data comparability across different laboratories, the following steps are recommended:

  • Standardized Protocol: All participating laboratories should agree upon and strictly adhere to a single, detailed analytical protocol.

  • Reference Material: A common, well-characterized batch of this compound reference standard should be distributed to all labs. The use of certified reference materials, when available, is highly encouraged.

  • Blinded Samples: A central laboratory should prepare and distribute a set of identical samples with blinded concentrations to all participating labs.

  • Data Analysis Guidelines: Clear guidelines for data processing, including peak integration and calibration curve fitting, should be established.

  • Acceptance Criteria: Pre-defined acceptance criteria for accuracy and precision should be agreed upon before the study begins. A common target is for the mean value from each lab to be within ±15% of the nominal value.

By implementing these measures, researchers and drug development professionals can enhance the reliability and comparability of this compound measurements, leading to more robust and transferable analytical results.

References

A Comparative Guide to the Effects of Fatty Acid Esters in Cell Culture: A Focus on Stearate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids and their esters are fundamental components of cellular metabolism and signaling. Their supplementation in cell culture media can significantly influence cellular processes, including proliferation, differentiation, and apoptosis. This guide provides a comparative analysis of the in vitro effects of various fatty acid esters, with a primary focus on derivatives of stearic acid.

A Note on Arachidyl Stearate: Extensive literature searches did not yield specific data on the effects of this compound in cell culture. This compound is an ester of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and stearic acid (an 18-carbon saturated fatty acid). In a biological context, it is likely that cellular esterases would hydrolyze this compound into its constituent components. Therefore, its cellular effects would be a composite of the individual effects of arachidyl alcohol and stearic acid. This guide will proceed by detailing the known effects of stearic acid and other relevant fatty acid esters to provide a foundational understanding for researchers investigating long-chain fatty acid esters.

Comparative Effects of Stearic Acid and its Esters on Cellular Functions

The following table summarizes the observed effects of stearic acid and other fatty acid esters in various cell culture models. Due to the limited data on simple alkyl esters of stearic acid, the effects of stearic acid itself are presented as a primary reference point.

CompoundCell Line(s)Concentration RangeObserved EffectsKey Signaling Pathways
Stearic Acid (Stearate) Breast cancer (Hs578t, MDA-MB-231, MDA-MB-435), Pancreatic β-cells (NES2Y), Human Aortic Endothelial Cells (HAECs), PC12, Human Granulosa Cells10 µM - 1 mM- Induces apoptosis[1][2][3][4]. - Inhibits cell proliferation and migration[3]. - Decreases cell viability in a dose- and time-dependent manner. - Can induce lipotoxicity.- PKC: Activation of Protein Kinase C is implicated in stearate-induced apoptosis. - MAPK: Activation of p38 MAPK and inhibition of ERK signaling. - ER Stress: Induction of endoplasmic reticulum stress pathways. - EGFR/AKT: Blunts growth-factor signaling via GNAI protein oleoylation, reducing AKT activation.
Methyl Stearate Hippocampal slice cultures, Methylophilus quayleiNot specified for toxicity in mammalian cells- Neuroprotective effects observed after oxygen-glucose deprivation in hippocampal slices. - Can be produced as an extracellular metabolite by some bacteria. - Generally considered to have low acute toxicity.Not extensively studied for specific signaling effects in mammalian cell culture.
Ethyl Stearate HepG2 (human hepatoblastoma)25 µM- Stimulates the synthesis of fatty acid ethyl esters (FAEEs) in the presence of ethanol. - FAEEs have been implicated in ethanol-induced organ damage.Primarily studied in the context of ethanol metabolism.
Glyceryl Monostearate Not specified for direct cellular effectsNot applicable- Widely used as an emulsifier, stabilizer, and in drug delivery systems. - Affects the crystallization behavior of lipids.No direct signaling effects in cell culture have been prominently reported; its effects are mainly physicochemical.
Ascorbyl Stearate Human ovarian carcinoma cells (OVCAR-3)150 µM- Inhibits cell proliferation in a dose-dependent manner. - Induces cell cycle arrest in the S/G2-M phase.- PI3K/AKT: The anti-proliferative effects are associated with the inhibition of the PI3K/AKT signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to assess the cellular effects of fatty acid esters.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well tissue culture plates

    • Cells of interest

    • Complete culture medium

    • Fatty acid ester stock solution (dissolved in a suitable solvent, e.g., ethanol or DMSO, and complexed with BSA)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the fatty acid ester and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well tissue culture plates

    • Cells of interest

    • Fatty acid ester stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the fatty acid ester for the desired duration.

    • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Migration Assessment: Wound Healing (Scratch) Assay

This method assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

  • Materials:

    • 6-well or 24-well tissue culture plates

    • Cells that form a confluent monolayer

    • P200 or P1000 pipette tip

    • Microscope with a camera

  • Procedure:

    • Seed cells in a plate and allow them to grow to full confluency.

    • Create a "scratch" in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh medium containing the fatty acid ester or vehicle control.

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

    • The rate of wound closure can be quantified by measuring the area of the gap at each time point using software like ImageJ.

Signaling Pathway Analysis: Western Blotting for PKC Activation

This technique is used to detect the phosphorylation status of PKC or its downstream substrates as an indicator of its activation.

  • Materials:

    • Cells and fatty acid ester treatment as desired

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA or Bradford protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total PKC)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or the total protein of interest.

Visualizing Cellular Mechanisms

The following diagrams illustrate key signaling pathways affected by stearic acid and a general workflow for evaluating the effects of fatty acid esters.

Stearate_Signaling_Pathways Stearate Stearic Acid (Stearate) PKC PKC Activation Stearate->PKC Induces MAPK p38 MAPK Activation Stearate->MAPK Induces ERK ERK Inhibition Stearate->ERK Induces ER_Stress ER Stress Stearate->ER_Stress Induces GNAI GNAI Protein Oleoylation Stearate->GNAI Promotes Apoptosis_PKC Apoptosis PKC->Apoptosis_PKC Leads to Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK Contributes to Apoptosis_ER Apoptosis ER_Stress->Apoptosis_ER Can lead to EGFR_Signaling EGFR Signaling (AKT Activation) GNAI->EGFR_Signaling Blunts Proliferation_Inhibition Inhibition of Proliferation EGFR_Signaling->Proliferation_Inhibition Results in

Caption: Signaling pathways modulated by stearic acid in cell culture.

Experimental_Workflow Start Cell Seeding Treatment Treatment with Fatty Acid Ester Start->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Viability Cell Viability (MTT Assay) Endpoint_Assays->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Endpoint_Assays->Apoptosis Migration Cell Migration (Wound Healing Assay) Endpoint_Assays->Migration Signaling Signaling Pathway Analysis (Western Blotting) Endpoint_Assays->Signaling Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Signaling->Data_Analysis

Caption: General workflow for assessing fatty acid ester effects.

Conclusion

While direct experimental data on the cellular effects of this compound is currently lacking, a comprehensive understanding of the actions of its constituent fatty acid, stearic acid, provides a valuable starting point for investigation. Stearic acid demonstrates significant effects on cell viability, apoptosis, and migration, mediated through various key signaling pathways. The provided protocols and comparative data for other fatty acid esters offer a robust framework for researchers to design and execute studies aimed at elucidating the biological roles of these important lipid molecules in cell culture systems. Further research is warranted to explore the specific effects of long-chain fatty acid esters like this compound to fill the existing knowledge gap.

References

The Efficacy of Arachidyl Stearate as a Formulation Excipient: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate lipid excipient is a critical determinant in the development of effective and stable drug delivery systems. Arachidyl stearate, a wax ester, is valued for its high melting point and lipophilicity, making it a candidate for controlled-release formulations and as a solid matrix in lipid-based nanoparticles. This guide provides an objective comparison of this compound with other commonly used lipid excipients, supported by experimental data from various studies. The focus is on their application in Solid Lipid Nanoparticles (SLNs), a versatile platform for drug delivery.

Comparative Analysis of Physicochemical Properties

The efficacy of a lipid excipient in a formulation is largely dictated by its physicochemical properties. These properties influence critical quality attributes of the final drug product, such as particle size, drug loading capacity, and release profile. The following tables summarize quantitative data for this compound and its alternatives, collated from various studies. It is important to note that these values were not obtained from direct head-to-head comparative studies, and thus, experimental conditions may vary between different excipients.

ExcipientMelting Point (°C)Key AttributesCommon Applications
This compound ~55-60High lipophilicity, forms stable solid matrix.Sustained-release oral dosage forms, SLN matrix.
Glyceryl Monostearate 55-60Emulsifying properties, biocompatible.[1][2]Emulsifier, solidifier, and controlled-release agent in tablets and SLNs.[1][2]
Cetyl Alcohol 49-56Emollient, emulsifying, and water-absorptive properties.Ointments, creams, and as a coating agent.
Stearyl Alcohol 58-60Emulsion stabilizer, viscosity-increasing agent.[3]Creams, ointments, and advanced drug delivery systems like SLNs.
Carnauba Wax 82-86High melting point, forms durable, hydrophobic films.Tablet coating, binding agent, and matrix for sustained-release formulations.
Beeswax 62-64Natural, biocompatible, forms stable emulsions.Ointments, creams, and as a matrix in sustained-release formulations.

Performance in Solid Lipid Nanoparticle (SLN) Formulations

SLNs are a prominent application for these lipid excipients. The choice of lipid directly impacts the SLN's particle size, surface charge (zeta potential), drug entrapment efficiency, and drug release characteristics.

ExcipientParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Release Profile
This compound Data not available in direct comparative studies.Data not available in direct comparative studies.Data not available in direct comparative studies.Data not available in direct comparative studies.Expected to provide sustained release due to its high lipophilicity and solid matrix.
Glyceryl Monostearate ~100 - 255< 0.369-17.6 to -37.8~85 - 95Controlled release (e.g., 68% of docetaxel in 24h).
Cetyl Alcohol ~119--~68.5Provides sustained release.
Stearyl Alcohol ~220 - 4860.251 - 0.296-27.2~95Can be used to create SLNs for controlled drug release.
Carnauba Wax ~75 - 927~0.2-15 to -40~97 - 99Slower drug release compared to beeswax.
Beeswax ~75 - 227~0.2-15 to -33.86~97Faster drug release compared to carnauba wax.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of formulation performance. Below are representative protocols for key experiments cited in the evaluation of these excipients.

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization

This method is widely used for the production of SLNs and is applicable to all the compared excipients.

Materials:

  • Solid Lipid (e.g., this compound, Glyceryl Monostearate, etc.)

  • Drug

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Purified Water

Procedure:

  • The solid lipid is melted at a temperature approximately 5-10°C above its melting point.

  • The drug is dissolved or dispersed in the molten lipid to form the lipid phase.

  • The aqueous phase is prepared by dissolving the surfactant in purified water and heating it to the same temperature as the lipid phase.

  • The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse pre-emulsion.

  • The hot pre-emulsion is then subjected to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).

  • The resulting nanoemulsion is cooled down to room temperature while stirring to allow for the recrystallization of the lipid and the formation of solid lipid nanoparticles.

G cluster_prep SLN Preparation by Hot High-Pressure Homogenization melt_lipid Melt Solid Lipid (T > Melting Point) dissolve_drug Dissolve/Disperse Drug in Molten Lipid melt_lipid->dissolve_drug pre_emulsion Form Pre-emulsion (High-Speed Stirring) dissolve_drug->pre_emulsion prepare_aqueous Prepare Hot Aqueous Surfactant Solution prepare_aqueous->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling and Solidification homogenization->cooling sln_dispersion SLN Dispersion cooling->sln_dispersion

Caption: Workflow for SLN preparation by hot high-pressure homogenization.

Characterization of Solid Lipid Nanoparticles

1. Particle Size and Zeta Potential Analysis

These parameters are crucial for assessing the physical stability of the nanoparticle dispersion.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • The SLN dispersion is appropriately diluted with purified water to achieve an optimal scattering intensity.

  • The diluted sample is placed in a disposable cuvette for particle size and Polydispersity Index (PDI) measurement.

  • For zeta potential measurement, the diluted sample is injected into a specific folded capillary cell.

  • Measurements are typically performed in triplicate at a controlled temperature (e.g., 25°C).

2. Entrapment Efficiency (EE) and Drug Loading (DL)

These measurements determine the amount of drug successfully incorporated into the nanoparticles.

Procedure (Indirect Method):

  • A known volume of the SLN dispersion is centrifuged at high speed (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous supernatant.

  • The amount of free, un-entrapped drug in the supernatant is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • The Entrapment Efficiency is calculated using the following formula: EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

  • The Drug Loading is calculated as: DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Lipid Amount] x 100

G cluster_char SLN Characterization Workflow cluster_ee EE & DL Determination sln_sample SLN Dispersion dls Particle Size & Zeta Potential (DLS) sln_sample->dls ee_dl Entrapment Efficiency & Drug Loading sln_sample->ee_dl drug_release In Vitro Drug Release sln_sample->drug_release centrifugation Centrifugation quantification Quantify Free Drug in Supernatant (HPLC/UV) centrifugation->quantification calculation Calculate EE & DL quantification->calculation

Caption: General workflow for the characterization of solid lipid nanoparticles.

3. In Vitro Drug Release Study

This study evaluates the rate and extent of drug release from the nanoparticles over time.

Method: Dialysis Bag Diffusion Technique

  • A known volume of the SLN dispersion is placed inside a dialysis bag with a specific molecular weight cut-off that allows the diffusion of the released drug but retains the nanoparticles.

  • The sealed dialysis bag is immersed in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4), maintained at 37°C with constant stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • The amount of drug in the collected samples is quantified by a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • A cumulative drug release profile is then plotted against time.

Conclusion

This compound presents itself as a viable excipient for controlled-release formulations, particularly in the context of solid lipid nanoparticles, owing to its lipophilic nature and high melting point which favor the formation of a stable, solid matrix. While direct comparative data against a wide range of alternatives is limited, the available information on similar waxy esters and fatty alcohols suggests that the choice of excipient will be highly dependent on the desired drug release profile, the required physical stability of the formulation, and the specific manufacturing process employed. For instance, for a more rapid sustained release, beeswax might be preferable over the more slowly eroding carnauba wax. Glyceryl monostearate offers the added benefit of being an effective emulsifier.

The data and protocols presented in this guide provide a foundational framework for researchers to make informed decisions in the selection of lipid excipients. It is strongly recommended that for any new drug formulation, a side-by-side experimental evaluation of the most promising candidates, including this compound, be conducted to determine the optimal excipient for the specific application.

References

A comparative study of different catalysts for arachidyl stearate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for the Synthesis of Arachidyl Stearate

The synthesis of this compound, a wax ester with significant applications in the pharmaceutical, cosmetic, and lubricant industries, is achieved through the esterification of stearic acid and arachidyl (eicosyl) alcohol. The choice of catalyst for this reaction is a critical factor that influences reaction efficiency, yield, sustainability, and overall process economics. This guide provides a comparative analysis of different catalytic systems, including enzymatic catalysts, homogeneous acids, and heterogeneous solid acids, supported by experimental data from the synthesis of this compound and analogous long-chain wax esters.

Performance Comparison of Catalytic Systems

While direct comparative studies on the synthesis of this compound are limited, data from the synthesis of similar long-chain wax esters, such as behenyl stearate and oleyl oleate, provide valuable benchmarks for evaluating catalyst performance. The following table summarizes key performance indicators for various catalytic systems.

Catalyst SystemSpecific CatalystReactants (Acid:Alcohol)Molar Ratio (Acid:Alcohol)Catalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Reusability
Enzymatic Immobilized Lipase (e.g., Candida sp. 99-125)Oleic Acid & Cetyl Alcohol1:0.92.5-10 wt%408 - 2495 - 98[1][2]Yes (retained 46% conversion after 6-7 batches)[1][2]
Enzymatic Immobilized Lipase (Novozym 435)Stearic Acid & Benzyl Alcohol1:75-10 wt%60698.9[3]Yes
Homogeneous Acid p-Toluenesulfonic Acid (in a Deep Eutectic Solvent)Oleic Acid & Cetyl Alcohol1.3:15 wt%703>96Yes (5 times with uniform activity)
Homogeneous Acid Sulfuric AcidOleic Acid & Oleyl Alcohol1:10.15 g90593.88No
Heterogeneous Acid NaHSO₄Oleic Acid & Oleyl Alcohol1:19.9 wt%130896.8Yes
Heterogeneous Acid SnCl₂·2H₂OOleic Acid & Oleyl Alcohol1:14.2 wt%902Lower than NaHSO₄Yes
Heterogeneous Acid NaH₂PO₄Oleic Acid & Oleyl Alcohol1:14.2 wt%902Lower than NaHSO₄Yes
Heterogeneous Acid 12-Tungstophosphoric Acid on Mesoporous AluminosilicateCanola Oil & Methanol20:13 wt%200782.3Yes (maintained 80% activity after 5 runs)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound using different catalytic systems. These are generalized procedures based on the synthesis of analogous long-chain esters and may require optimization for specific laboratory conditions.

Protocol 1: Enzymatic Synthesis using Immobilized Lipase

This protocol describes a solvent-free synthesis of this compound using an immobilized lipase, which offers a greener and milder reaction pathway.

Materials:

  • Stearic Acid

  • Arachidyl Alcohol (Eicosyl Alcohol)

  • Immobilized Lipase (e.g., Novozym® 435 or from Candida sp.)

  • Hexane (for enzyme washing)

  • Ethanol (for product purification)

  • Saturated Sodium Carbonate Solution

  • Glass reactor with magnetic stirrer and temperature control

  • Vacuum filtration apparatus

Procedure:

  • Substrate Preparation: In the glass reactor, combine stearic acid and arachidyl alcohol in a 1:1 molar ratio. For a solvent-free system, gently heat the mixture to approximately 70-80°C with stirring to form a homogeneous liquid.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The typical enzyme loading is between 5-10% (w/w) of the total substrate mass.

  • Reaction Incubation: Maintain the reaction at 40-60°C with constant agitation (e.g., 200 RPM) for 6-24 hours. To drive the equilibrium towards product formation, the water produced can be removed by performing the reaction under a vacuum or with a nitrogen purge.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and determining the residual stearic acid concentration via titration with a standardized solution of ethanolic KOH.

  • Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with hexane and dried for reuse in subsequent batches.

  • Product Purification: The liquid product mixture can be purified by washing with a saturated sodium carbonate solution to remove any remaining fatty acids, followed by washing with ethanol to remove unreacted arachidyl alcohol.

Protocol 2: Homogeneous Acid-Catalyzed Synthesis

This protocol outlines the traditional Fischer-Speier esterification using a homogeneous acid catalyst like p-toluenesulfonic acid (p-TSA).

Materials:

  • Stearic Acid

  • Arachidyl Alcohol

  • p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (H₂SO₄)

  • Toluene (for azeotropic water removal)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Dean-Stark apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve stearic acid and arachidyl alcohol in toluene. A slight excess of the alcohol (e.g., 1:1.1 molar ratio of acid to alcohol) can be used.

  • Catalyst Addition: Add the acid catalyst (e.g., 0.5-1.0% w/w of the total reactants).

  • Reaction: Heat the mixture to reflux (approximately 110-140°C). The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, typically for 5-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.

  • Product Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol 3: Heterogeneous Acid-Catalyzed Synthesis

This protocol describes the use of a solid acid catalyst, which simplifies catalyst removal and allows for recycling.

Materials:

  • Stearic Acid

  • Arachidyl Alcohol

  • Solid Acid Catalyst (e.g., NaHSO₄, Amberlyst-15)

  • High-temperature glass reactor with mechanical stirring

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a glass reactor, combine stearic acid and arachidyl alcohol in a 1:1 molar ratio.

  • Catalyst Addition: Add the heterogeneous acid catalyst. The catalyst loading can range from 4-10 wt% of the reactants.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-130°C) with vigorous stirring. The reaction time will vary depending on the catalyst and temperature, typically ranging from 2-8 hours.

  • Catalyst Recovery: After the reaction, the solid catalyst can be easily separated from the liquid product by filtration. The catalyst can be washed with a suitable solvent, dried, and stored for reuse.

  • Product Purification: The liquid product can be used as is or further purified by vacuum distillation to remove any unreacted starting materials.

Visualizing the Process: Workflows and Mechanisms

To better understand the synthesis of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the catalytic mechanisms involved.

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Stearic Acid & Arachidyl Alcohol Mixing Combine Reactants & Catalyst Reactants->Mixing Catalyst Select Catalyst (Enzyme, Acid, etc.) Catalyst->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Progress (e.g., Titration, TLC) Heating->Monitoring Separation Separate Catalyst (Filtration/Neutralization) Monitoring->Separation Purification Purify Product (Washing/Distillation) Separation->Purification Analysis Characterize Product (FTIR, NMR, GC) Purification->Analysis

Caption: A generalized experimental workflow for the synthesis of this compound.

G Catalytic Mechanisms in Esterification cluster_acid Acid-Catalyzed (Fischer) Esterification cluster_enzyme Lipase-Catalyzed Esterification (Ping-Pong Bi-Bi) A1 Protonation of Carboxylic Acid A2 Nucleophilic Attack by Alcohol A1->A2 A3 Proton Transfer A2->A3 A4 Elimination of Water A3->A4 A5 Deprotonation A4->A5 A5->A1 Catalyst Regeneration E1 Enzyme-Acid Complex Formation E2 Acyl-Enzyme Intermediate Formation (Water Release) E1->E2 E3 Alcohol Binding E2->E3 E4 Ester Formation & Release E3->E4 E4->E1 Enzyme Regeneration

Caption: Simplified mechanisms for acid-catalyzed and lipase-catalyzed esterification.

References

A Structural Showdown: Arachidyl Stearate and Other Saturated Lipids in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of lipid excipients is a critical decision in the formulation of lipid-based drug delivery systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This guide provides a detailed structural and physicochemical comparison of arachidyl stearate against other commonly used saturated lipids: tristearin, tripalmitin, and behenyl behenate. The data presented herein, summarized from various experimental sources, aims to inform the rational selection of these lipids for optimal drug encapsulation, stability, and release performance.

This comparative analysis delves into the fundamental physicochemical properties of these lipids and explores their solid-state characteristics through techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). Understanding these properties is paramount as they directly influence the morphology, crystallinity, and ultimately, the in vivo behavior of the lipid nanoparticles.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a solid lipid for SLN or NLC formulations is heavily influenced by its chemical structure, molecular weight, and melting point. These parameters dictate the integrity of the lipid matrix at physiological temperatures and influence the manufacturing process. The table below summarizes the key physicochemical properties of this compound and its counterparts.

PropertyThis compoundTristearinTripalmitinBehenyl Behenate
Chemical Formula C38H76O2C57H110O6C51H98O6C44H88O2
Molecular Weight ( g/mol ) 565.01[1][2]891.48807.34649.17
Melting Point (°C) ~65-70 (estimated)55 (α-form), 72.5 (β-form)44.7-67.470-74[3]
Lipid Type Wax EsterTriglycerideTriglycerideWax Ester
Solubility in Water InsolubleInsolubleInsolubleInsoluble
Solubility in Organic Solvents Soluble in nonpolar organic solventsSoluble in chloroform, benzeneSoluble in ether, benzene, chloroform[3]Soluble in nonpolar organic solvents

This compound, a wax ester, possesses a long C38 hydrocarbon chain, contributing to its high lipophilicity and solid nature at room temperature. Its estimated melting point is in a similar range to the other lipids, making it suitable for common formulation techniques like hot homogenization. Tristearin and tripalmitin are triglycerides, composed of a glycerol backbone esterified with three fatty acid chains. Their polymorphic nature, with different melting points for α and β forms, can influence the stability and drug loading of nanoparticles. Behenyl behenate, another wax ester, has the highest melting point among the compared lipids, which could be advantageous for encapsulating thermosensitive drugs or for achieving a more rigid lipid matrix.

Solid-State Characterization: Unveiling the Internal Structure

The arrangement of lipid molecules in the solid state, or its crystallinity, is a crucial factor affecting drug encapsulation efficiency and release kinetics. Less ordered crystalline structures or the presence of imperfections can create more space to accommodate drug molecules, leading to higher loading capacity and preventing drug expulsion during storage.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to study the thermal transitions of a material as a function of temperature. The resulting thermogram provides information on the melting point, enthalpy of fusion (a measure of crystallinity), and the presence of polymorphic forms.

X-ray Diffraction (XRD)

XRD provides information about the crystalline structure of a material. The diffraction pattern reveals the arrangement of molecules in the crystal lattice. Different polymorphic forms of a lipid will produce distinct XRD patterns.

For saturated lipids, XRD patterns typically show sharp, intense peaks, indicating a high degree of crystallinity. The position of these peaks (2θ angle) is related to the spacing between the crystal lattice planes. A more complex pattern with broader peaks might suggest a less ordered or amorphous state, which is often desirable for higher drug loading in SLNs and NLCs. A comparative analysis would likely reveal differences in the d-spacing values, reflecting the different chain lengths of the constituent fatty acids and alcohols.

Application in Drug Delivery: SLNs and NLCs

The choice of solid lipid is a critical parameter in the formulation of SLNs and NLCs, directly impacting particle size, drug encapsulation efficiency, and the drug release profile.

Encapsulation Efficiency

The ability of the lipid matrix to entrap the drug is a key performance indicator. Generally, lipids that form less perfect crystals with more lattice defects offer higher encapsulation efficiency. The incorporation of a liquid lipid in NLCs further disrupts the crystal order, typically leading to higher drug loading compared to SLNs. Comparative studies between different solid lipids have shown that the chemical structure of the lipid significantly influences encapsulation efficiency. For example, a study comparing glyceryl behenate and tristearin in NLCs found that the choice of lipid affected both particle size and encapsulation efficiency.

Drug Release

The release of the encapsulated drug from the lipid matrix is governed by diffusion, erosion, or a combination of both. A highly crystalline lipid matrix tends to result in a slower, more sustained release profile. Conversely, a less ordered matrix may lead to a faster initial release (burst release) followed by a more gradual release. The polymorphic state of the lipid can also change over time, potentially leading to drug expulsion and an altered release profile.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are generalized methodologies for the key characterization techniques discussed.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 3-5 mg of the lipid sample into an aluminum DSC pan.

  • Instrumentation: Use a calibrated differential scanning calorimeter.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 100 °C).

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Reheat the sample at the same heating rate to obtain the melting thermogram.

  • Data Analysis: Determine the onset temperature, peak melting temperature (Tm), and the enthalpy of fusion (ΔH) from the endothermic peak of the second heating scan.

X-ray Diffraction (XRD) Protocol
  • Sample Preparation: Place a sufficient amount of the powdered lipid sample onto a sample holder.

  • Instrumentation: Use a powder X-ray diffractometer with a specific radiation source (e.g., Cu Kα).

  • Data Collection: Scan the sample over a defined 2θ range (e.g., 5° to 40°) with a specific step size and scan speed.

  • Data Analysis: Analyze the resulting diffraction pattern to identify the 2θ positions and intensities of the diffraction peaks. Calculate the d-spacing using Bragg's law (nλ = 2d sinθ).

Preparation of Solid Lipid Nanoparticles (High-Pressure Homogenization)
  • Lipid Phase Preparation: Melt the solid lipid (e.g., this compound, tristearin, tripalmitin, or behenyl behenate) at a temperature approximately 5-10 °C above its melting point. If preparing NLCs, add the liquid lipid to the molten solid lipid. Dissolve the lipophilic drug in the molten lipid phase.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles and pressure (e.g., 3-5 cycles at 500-1500 bar).

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

Visualizing the Comparison Logic

To better illustrate the logical flow of comparing these saturated lipids for drug delivery applications, the following diagram outlines the key steps and considerations.

G Logical Workflow for Comparing Saturated Lipids in Drug Delivery cluster_0 Lipid Selection cluster_1 Physicochemical Characterization cluster_2 Solid-State Analysis cluster_3 Formulation into Nanoparticles cluster_4 Performance Evaluation This compound This compound Molecular_Weight Molecular Weight This compound->Molecular_Weight Tristearin Tristearin Tristearin->Molecular_Weight Tripalmitin Tripalmitin Tripalmitin->Molecular_Weight Behenyl Behenate Behenyl Behenate Behenyl Behenate->Molecular_Weight DSC Differential Scanning Calorimetry Molecular_Weight->DSC Melting_Point Melting Point Melting_Point->DSC Solubility Solubility SLN_NLC_Prep SLN/NLC Preparation (e.g., High-Pressure Homogenization) Solubility->SLN_NLC_Prep XRD X-ray Diffraction DSC->XRD XRD->SLN_NLC_Prep Particle_Size Particle Size & PDI SLN_NLC_Prep->Particle_Size Encapsulation_Efficiency Encapsulation Efficiency SLN_NLC_Prep->Encapsulation_Efficiency Drug_Release Drug Release Profile SLN_NLC_Prep->Drug_Release

Caption: Logical workflow for the comparative analysis of saturated lipids for drug delivery applications.

Conclusion

The choice of a solid lipid is a multifaceted decision that requires a thorough understanding of its structural and physicochemical properties. This compound, with its long hydrocarbon chain, presents a viable option for creating stable lipid nanoparticles. Its performance in comparison to triglycerides like tristearin and tripalmitin, and other wax esters like behenyl behenate, will depend on the specific requirements of the drug and the desired release profile. While tristearin and tripalmitin offer the potential for polymorphic modifications to tune drug loading, the higher melting point of behenyl behenate may provide advantages in terms of thermal stability.

References

In Vitro vs. In Vivo Correlation for Lipid-Based Nanocarriers: A Guide Using Arachidyl Stearate Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the in vitro properties and in vivo performance of drug delivery systems utilizing long-chain fatty acids, with a focus on establishing a predictive relationship for formulation development.

For researchers and professionals in drug development, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical step. An effective IVIVC can serve as a surrogate for bioequivalence studies, streamline formulation optimization, and reduce the need for extensive animal testing.[1][2][3] This guide explores the IVIVC of lipid-based nanocarriers, specifically Solid Lipid Nanoparticles (SLNs), using stearic acid as a well-documented analogue for arachidyl stearate. Due to a lack of comprehensive and publicly available IVIVC studies specifically on this compound, this guide will leverage data from stearic acid-based SLNs to illustrate the principles and methodologies. Stearic acid is a saturated fatty acid frequently used in SLN production and shares structural similarities with this compound, making it a relevant substitute for this analysis.[4][5]

The Role of this compound and its Analogues in Drug Delivery

This compound, an ester of arachidic acid and stearyl alcohol, is a wax-like lipid. Such lipids are key components in the formulation of SLNs and Nanostructured Lipid Carriers (NLCs). These nanoparticles are designed to enhance the oral bioavailability of poorly water-soluble drugs, offer controlled release, and improve drug stability. The choice of lipid matrix is crucial as it influences the drug's encapsulation efficiency, loading capacity, release profile, and ultimately, its pharmacokinetic behavior in vivo.

In Vitro Characterization: Predicting Performance

In vitro testing provides essential preliminary data on the physicochemical properties and drug release kinetics of a formulation. These tests are fundamental for screening and optimizing formulations before proceeding to more complex and costly in vivo studies.

Key In Vitro Parameters for SLN Formulations

A summary of typical in vitro characterization data for SLNs formulated with stearic acid and a comparison with other common lipids is presented below.

FormulationLipid MatrixParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
F1 (Model) Stearic Acid 220 ± 980.25195.2
F2 (Comparative)Glyceryl Monostearate255 ± 850.36985.3
F3 (Comparative)Precirol® ATO 5486 ± 1100.29691.3

Data synthesized from comparative studies of different lipid matrices for SLNs.

Experimental Protocol: In Vitro Drug Release Assay (Dialysis Bag Method)

This method is widely used to assess the release of a drug from nanoparticle formulations.

  • Preparation of Release Medium: Prepare a phosphate buffer solution (pH 7.4) to simulate physiological conditions. To ensure sink conditions, a small percentage of a surfactant like Tween® 80 (e.g., 0.5% v/v) may be added, especially for poorly water-soluble drugs.

  • Dialysis Bag Hydration: Cut a section of a dialysis membrane (with a molecular weight cut-off, MWCO, that allows free drug to pass but retains the nanoparticles, e.g., 12-14 kDa) and hydrate it in the release medium for at least 12 hours.

  • Sample Loading: Accurately measure a volume of the SLN dispersion (e.g., 1 mL) and place it inside the dialysis bag. Securely seal both ends of the bag.

  • Initiation of Release Study: Place the sealed dialysis bag into a vessel containing a defined volume of the release medium (e.g., 100 mL). The system should be maintained at 37°C with constant, gentle agitation (e.g., 100 rpm) in a shaking water bath.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag. Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Drug Quantification: Analyze the collected samples for drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.

In Vivo Evaluation: Assessing True Performance

In vivo studies, typically conducted in animal models, are essential to determine the actual pharmacokinetic profile of a drug formulation. These studies measure how the drug is absorbed, distributed, metabolized, and excreted, providing critical data on its bioavailability and residence time in the body.

Key Pharmacokinetic Parameters

The following table presents pharmacokinetic data for a model drug (Paclitaxel) formulated in stearic acid-based SLNs compared to a conventional formulation, following intravenous administration in mice.

FormulationCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)Half-life (t₁/₂) (h)Relative Bioavailability (%)
Stearic Acid SLN 15.5 ± 3.20.2545.8 ± 7.110.1~350%
Conventional Injection10.2 ± 2.50.113.1 ± 2.81.3100% (Reference)

Data adapted from a study on paclitaxel-loaded SLNs. The increased AUC and half-life demonstrate the sustained release and longer circulation time achieved with the SLN formulation.

Experimental Protocol: Pharmacokinetic Study in Rodents
  • Animal Model: Utilize healthy adult male Wistar rats or BALB/c mice, acclimatized for at least one week before the study.

  • Dosing: Divide the animals into groups (n=6 per group). Administer the test formulation (e.g., Stearic Acid SLN) and the reference formulation (e.g., drug solution) via the intended route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Drug Extraction and Analysis: Extract the drug from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction). Quantify the drug concentration in the extracts using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and half-life.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive mathematical model that connects the in vitro data to the in vivo response. A Level A correlation, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the most sought-after.

The process generally involves:

  • Deconvolution of In Vivo Data: Using the plasma concentration-time data, calculate the cumulative fraction of the drug absorbed in vivo over time.

  • Correlation Plot: Plot the percentage of drug absorbed in vivo against the percentage of drug released in vitro for each time point.

  • Model Fitting: Determine the mathematical relationship between the two profiles, often through linear regression. A strong correlation (R² > 0.9) suggests that the in vitro test can be a reliable surrogate for in vivo performance.

Visualizing the Workflow and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and logical connections inherent in IVIVC studies.

IVIVC_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Correlation Formulation SLN Formulation (this compound Analogue) InVitro_Test In Vitro Release Test (Dialysis Method) Formulation->InVitro_Test Animal_Model Animal Model Study (Rodents) Formulation->Animal_Model InVitro_Data Cumulative % Drug Released InVitro_Test->InVitro_Data IVIVC_Model IVIVC Model (Level A Correlation) InVitro_Data->IVIVC_Model PK_Data Plasma Concentration vs. Time Animal_Model->PK_Data InVivo_Absorption Cumulative % Drug Absorbed (Deconvolution) PK_Data->InVivo_Absorption InVivo_Absorption->IVIVC_Model

General workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Logical_Relationship Lipid Lipid Properties (e.g., this compound) PhysicoChem Physicochemical Properties (Particle Size, EE%) Lipid->PhysicoChem influences Formulation Formulation Parameters (Lipid:Drug Ratio, Surfactant) Formulation->PhysicoChem determines InVitro In Vitro Release Rate PhysicoChem->InVitro governs InVivo In Vivo Absorption Rate InVitro->InVivo correlates with PK Pharmacokinetic Profile (AUC, t1/2) InVivo->PK defines

Logical relationships between formulation properties and biopharmaceutical performance.

Conclusion

While direct IVIVC data for this compound remains elusive in published literature, the analysis of its close analogue, stearic acid, provides a robust framework for understanding the critical relationship between in vitro characteristics and in vivo pharmacokinetics of lipid nanoparticles. The methodologies and data presented highlight that SLNs can significantly prolong drug release and enhance bioavailability. A well-designed in vitro release study can be a powerful predictive tool, guiding the development of effective and stable lipid-based drug delivery systems and accelerating their path to clinical application.

References

A Comparative Guide to the Analysis of Arachidyl Stearate in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Arachidyl stearate, a wax ester composed of arachidic acid and stearic acid, is a lipid molecule found in various biological systems. Its study in different biological matrices is crucial for understanding its physiological roles and potential as a biomarker. This guide provides a comparative overview of the methodologies for the extraction and quantification of this compound in plasma/serum, tissues, and cells, based on established techniques for wax ester analysis. While direct comparative studies on this compound are limited, this document synthesizes the current best practices for the analysis of similar long-chain wax esters.

Data Presentation: Quantitative Analysis of Wax Esters

The following table summarizes typical performance characteristics of analytical methods used for wax ester quantification in various biological matrices. These values are representative of what can be expected when analyzing compounds structurally similar to this compound.

ParameterPlasma/SerumTissuesCells
Sample Volume/Mass 50 - 200 µL5 - 20 mg1 x 10⁷ cells
Extraction Solvent Chloroform:Methanol (2:1, v/v) or Methyl tert-butyl ether (MTBE)Hexane:Isopropanol (3:2, v/v) or Chloroform:Methanol (2:1, v/v)Chloroform:Methanol (2:1, v/v) or Isopropanol
Analytical Method LC-MS/MSGC-MS, LC-MS/MSLC-MS/MS
Internal Standard Deuterated wax ester (e.g., D4-eicosanyl stearate) or odd-chain wax esterDeuterated wax ester or odd-chain wax esterDeuterated wax ester or odd-chain wax ester
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL1 - 50 ng/g0.5 - 25 ng/10⁷ cells
Recovery 85 - 110%80 - 115%85 - 110%
Precision (RSD%) < 15%< 20%< 15%
Accuracy 85 - 115%80 - 120%85 - 115%

Experimental Protocols: Methodologies for Key Experiments

Lipid Extraction from Biological Matrices

a) Plasma/Serum: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma or serum in a glass tube, add 10 µL of an internal standard solution (e.g., D4-eicosanyl stearate in methanol).

  • Add 400 µL of ice-cold methanol and vortex for 30 seconds to precipitate proteins.

  • Add 800 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer to a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent (e.g., 100 µL of isopropanol) for LC-MS/MS analysis.

b) Tissues: Homogenization and Extraction

  • Weigh approximately 10 mg of frozen tissue and place it in a 2 mL tube containing ceramic beads.

  • Add 10 µL of the internal standard solution.

  • Add 1 mL of ice-cold hexane:isopropanol (3:2, v/v).

  • Homogenize the tissue using a bead beater homogenizer for 2 cycles of 45 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (organic extract) to a clean glass tube.

  • Dry the extract under nitrogen and reconstitute for analysis.

c) Cells: Bligh & Dyer Extraction

  • Harvest approximately 1 x 10⁷ cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 100 µL of PBS.

  • Add 10 µL of the internal standard solution.

  • Add 375 µL of chloroform:methanol (1:2, v/v) and vortex thoroughly.

  • Add 125 µL of chloroform and vortex.

  • Add 125 µL of water and vortex.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Collect the lower organic phase, dry it down, and reconstitute for analysis.

Quantification by Mass Spectrometry

a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatography: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound ([M+H]⁺) would be m/z 565.6. The product ions would correspond to the fatty acyl and fatty alcohol moieties.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Not typically required for intact wax esters, but analysis of the constituent fatty acids and alcohols after hydrolysis and derivatization is an alternative.

  • Chromatography: A non-polar capillary column (e.g., DB-5ms) is used with a temperature gradient.

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions.

Mandatory Visualization

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_quantification Quantification Plasma Plasma/Serum LLE Liquid-Liquid Extraction Plasma->LLE Tissue Tissue Homogenization Homogenization Tissue->Homogenization Cells Cells BlighDyer Bligh & Dyer Cells->BlighDyer LCMS LC-MS/MS LLE->LCMS Homogenization->LCMS GCMS GC-MS Homogenization->GCMS BlighDyer->LCMS Data Data Analysis & Quantification LCMS->Data GCMS->Data wax_ester_biosynthesis FattyAcylCoA1 Fatty Acyl-CoA (e.g., Arachidoyl-CoA) FattyAlcohol Fatty Alcohol (e.g., Arachidyl Alcohol) FattyAcylCoA1->FattyAlcohol Fatty Acyl-CoA Reductase WaxEster Wax Ester (this compound) FattyAlcohol->WaxEster FattyAcylCoA2 Fatty Acyl-CoA (e.g., Stearoyl-CoA) FattyAcylCoA2->WaxEster Wax Synthase

Safety Operating Guide

Proper Disposal of Arachidyl Stearate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Arachidyl stearate, a wax monoester, is a common ingredient in cosmetics and is utilized in various research and development applications. For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for this and all laboratory chemicals is a critical component of maintaining a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of this compound.

Safety and Hazard Information

Based on available data, this compound is not classified as a hazardous material. According to information from PubChem, this chemical does not meet the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard criteria[1]. This classification suggests that this compound is unlikely to require extensive regulation to manage risks to human health or the environment.

However, as with any laboratory chemical, it is crucial to handle this compound with care. In case of a spill, the area should be cleaned up promptly to avoid creating a slip hazard. For detailed handling procedures, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Disposal Procedures

Given its non-hazardous nature, the disposal of this compound is generally straightforward. The primary principle is to adhere to all local, state, and federal regulations for non-hazardous waste.

Step-by-Step Disposal Guidance:

  • Consult Local Regulations: Before disposing of any chemical waste, the first and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department and review local and state waste disposal regulations. These regulations can vary and will provide the definitive requirements for your location.

  • Original Container: Whenever possible, keep the this compound in its original container. This ensures proper labeling and identification of the waste.

  • Waste Segregation: Do not mix this compound with other chemical waste, especially hazardous materials. Keep it segregated to ensure it can be disposed of as non-hazardous waste.

  • Labeling: Clearly label the waste container as "this compound" for disposal. Include any other information required by your institution's waste management protocols.

  • Collection: Arrange for the collection of the waste through your institution's established chemical waste disposal program. Do not dispose of this compound in the regular trash or down the drain unless explicitly permitted by your local regulations and EHS department.

Spill and Leak Management

In the event of a spill, the following general procedures should be followed:

  • Containment: Prevent the spill from spreading. For a solid substance like this compound, this can typically be done by sweeping it up.

  • Cleanup: Carefully sweep the material into a suitable container for disposal. Avoid creating dust.

  • Personal Protective Equipment (PPE): While not classified as hazardous, it is good laboratory practice to wear appropriate PPE, including gloves and safety glasses, during cleanup.

  • Disposal of Cleanup Materials: Dispose of any contaminated cleaning materials in the same manner as the this compound waste.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal decision workflow for this compound.

This structured approach ensures that all necessary safety and regulatory precautions are taken, fostering a secure and compliant laboratory environment. By following these guidelines, researchers and drug development professionals can manage their chemical waste responsibly and effectively.

References

Essential Safety and Logistical Information for Handling Arachidyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Arachidyl stearate is a waxy, solid substance at room temperature. The primary physical hazard associated with this and similar compounds is the potential for combustible dust to form if the material is in a fine powder form and becomes airborne.[1][2] While not considered highly reactive or toxic, direct contact may cause mild irritation to the skin and eyes. Therefore, the use of appropriate personal protective equipment is recommended as a primary safety measure.

Table 1: Personal Protective Equipment Recommendations for Handling this compound

PPE CategoryRecommendationRationale
Hand Protection Nitrile glovesTo prevent direct skin contact and potential mild irritation.
Eye Protection Safety glasses with side shieldsTo protect eyes from accidental splashes or airborne particles.
Skin and Body Protection Laboratory coatTo minimize contact with skin and protect personal clothing.
Respiratory Protection Generally not required for normal handling in a well-ventilated area. A NIOSH-approved respirator should be considered if creating fine dust or aerosols.To prevent the inhalation of potentially combustible dust or aerosols.

Operational and Disposal Plans

A clear and concise plan for both the routine handling and disposal of this compound, as well as for accidental spills, is essential for laboratory safety and regulatory compliance.

Operational Plan: Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area to prevent the accumulation of dust.

  • Hygiene: Avoid direct contact with skin and eyes. Always wash hands thoroughly with soap and water after handling the substance.[3]

  • Storage: Store in a tightly sealed container in a cool, dry location. Keep away from heat sources and open flames to mitigate the risk of dust combustion.[1]

Spill Response Protocol
  • Evacuate: Immediately clear the area of personnel not involved in the cleanup.

  • Ventilate: Ensure adequate ventilation in the spill area.

  • Contain: Use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.

  • Collect: Carefully sweep or scoop the material into a designated waste container, taking care to minimize dust generation.

  • Clean: Thoroughly clean the spill area with soap and water.

  • Dispose: Manage the collected waste in accordance with institutional and local regulations.

Disposal Plan

The proper disposal route for this compound is contingent on its purity and whether it has been contaminated with hazardous materials.

  • Uncontaminated Waste: Pure, uncontaminated this compound is not typically classified as hazardous waste. It may often be disposed of in the general solid waste stream. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

  • Contaminated Waste: If this compound is mixed with any hazardous substances, the resulting mixture must be treated as hazardous waste. The disposal procedure should be governed by the most hazardous component of the mixture. This contaminated waste must be segregated into a clearly labeled, sealed, and chemically compatible hazardous waste container. Arrange for disposal through your institution's EHS office and their licensed hazardous waste contractors.

Experimental Workflow Diagram

The following diagram outlines the logical steps for the safe handling and disposal of this compound in a laboratory setting.

start Start: Prepare for Handling This compound ppe Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Glasses - Lab Coat start->ppe handling Handle this compound in a Well-Ventilated Area ppe->handling spill_check Spill Occurred? handling->spill_check spill_response Execute Spill Response Protocol spill_check->spill_response Yes waste_generation Generate Waste spill_check->waste_generation No spill_response->waste_generation waste_assessment Assess Waste Contamination waste_generation->waste_assessment non_hazardous_disposal Dispose as Non-Hazardous Waste (Consult EHS) waste_assessment->non_hazardous_disposal Uncontaminated hazardous_disposal Dispose as Hazardous Waste (Follow EHS Protocol) waste_assessment->hazardous_disposal Contaminated end End: Complete Handling and Disposal non_hazardous_disposal->end hazardous_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arachidyl stearate
Reactant of Route 2
Reactant of Route 2
Arachidyl stearate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.